Product packaging for HIV-1 protease-IN-5(Cat. No.:)

HIV-1 protease-IN-5

Cat. No.: B12409730
M. Wt: 582.6 g/mol
InChI Key: QZWKKTZPHACWGC-VEDVITAVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HIV-1 protease-IN-5 is a potent and selective research compound designed to inhibit the HIV-1 protease (PR), an essential enzyme for viral replication. HIV-1 PR is an aspartyl protease that functions as a homodimer and is responsible for cleaving the Gag and Gag-Pol polyprotein precursors into functional mature proteins during viral maturation. Without effective protease activity, newly produced HIV virions remain non-infectious . This compound acts as a competitive inhibitor, mimicking the natural substrate's transition state and binding to the enzyme's active site, thereby preventing the proteolytic processing of viral polyproteins . As a result, this compound can be used in biochemical and virological studies to investigate the viral life cycle, mechanisms of viral maturation, and the development of drug resistance. It serves as a valuable tool for researchers exploring novel antiretroviral strategies and for profiling activity against a panel of drug-resistant protease variants. This product is labeled "For Research Use Only" and is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29F3N2O7S B12409730 HIV-1 protease-IN-5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H29F3N2O7S

Molecular Weight

582.6 g/mol

IUPAC Name

3,4-dihydroxy-N-[(2S,3R)-3-hydroxy-4-[[(2R)-2-hydroxypropyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]-1-phenylbutan-2-yl]benzamide

InChI

InChI=1S/C27H29F3N2O7S/c1-17(33)15-32(40(38,39)21-10-8-20(9-11-21)27(28,29)30)16-25(36)22(13-18-5-3-2-4-6-18)31-26(37)19-7-12-23(34)24(35)14-19/h2-12,14,17,22,25,33-36H,13,15-16H2,1H3,(H,31,37)/t17-,22+,25-/m1/s1

InChI Key

QZWKKTZPHACWGC-VEDVITAVSA-N

Isomeric SMILES

C[C@H](CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O

Canonical SMILES

CC(CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HIV-1 Protease-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of HIV-1 protease-IN-5, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This document consolidates available quantitative data, outlines key experimental protocols, and presents visualizations of its molecular interactions and experimental workflows.

Introduction to HIV-1 Protease and the Role of Inhibitors

The HIV-1 protease is a critical enzyme in the life cycle of the HIV virus. It functions as a homodimer, belonging to the family of aspartic proteases. Its primary role is to cleave newly synthesized viral polyproteins, Gag and Gag-Pol, into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This cleavage process is essential for the maturation of the virus into an infectious virion. Inhibition of the HIV-1 protease blocks this maturation step, resulting in the production of non-infectious viral particles. Consequently, the HIV-1 protease is a major target for antiretroviral therapy.

This compound: A Potent Next-Generation Inhibitor

This compound, also known as Compound 13c, is a novel, highly potent inhibitor of the HIV-1 protease. It has demonstrated significant activity against both wild-type and drug-resistant strains of the virus, marking it as a promising candidate for further drug development.

Mechanism of Action

This compound functions as a competitive inhibitor, binding to the active site of the HIV-1 protease with high affinity. Its design is based on mimicking the transition state of the natural substrate of the protease. The inhibitor is designed to maximize interactions with the backbone of the enzyme's active site, a strategy intended to create a high genetic barrier to the development of resistance.

The binding of this compound to the active site is characterized by a network of hydrogen bonds. Notably, interactions with the backbone atoms of key residues in the active site, such as Asp29 and Asp30, are crucial for its high potency. The structure of a closely related inhibitor reveals that it occupies the S1', S1, S2, and S2' pockets of the protease active site. The isopropanol as a P1' ligand is designed to enhance binding with the S1' subsite. A key feature of its binding is the formation of a water-mediated hydrogen bond to the Gly48' amide in the flexible flap region of the protease, which helps to stabilize the closed conformation of the enzyme-inhibitor complex.

Visualization of the Binding Mechanism

The following diagram illustrates the key interactions of a darunavir-like inhibitor, similar to this compound, within the active site of the HIV-1 protease.

cluster_protease HIV-1 Protease Active Site cluster_inhibitor This compound (Compound 13c) Asp25 Asp25 Asp25_prime Asp25' Ile50 Ile50 (Flap) Ile50_prime Ile50' (Flap) Asp29 Asp29 Asp30 Asp30 Gly48_prime Gly48' (Flap) P1_ligand P1 Ligand P1_prime_ligand P1' Ligand (Isopropanol) P1_prime_ligand->Ile50 van der Waals P1_prime_ligand->Ile50_prime van der Waals P2_ligand P2 Ligand P2_ligand->Asp29 H-bond P2_ligand->Asp30 H-bond P2_prime_ligand P2' Ligand P2_prime_ligand->Gly48_prime Water-mediated H-bond Hydroxyethylamine_core Hydroxyethylamine Core Hydroxyethylamine_core->Asp25 H-bond Hydroxyethylamine_core->Asp25_prime H-bond

Caption: Binding mode of a darunavir-like inhibitor in the HIV-1 protease active site.

Quantitative Data

This compound exhibits potent inhibitory and antiviral activity. The following tables summarize the available quantitative data.

Table 1: In Vitro HIV-1 Protease Inhibition

CompoundTarget EnzymeIC50 (nM)
This compoundWild-Type HIV-1 Protease1.64
Darunavir (Reference)Wild-Type HIV-1 Protease~2-5

Note: Comprehensive data for this compound against a full panel of drug-resistant protease variants is not publicly available at this time.

Table 2: Anti-HIV-1 Activity in Cell Culture

CompoundCell LineVirus StrainEC50 (nM)
This compoundMT-4Wild-Type HIV-1 (IIIB)Data not available
This compoundMT-4DRV-Resistant StrainsReported activity

Note: Specific EC50 values for this compound against wild-type and resistant HIV-1 strains in cell-based assays are not detailed in the available literature.

Experimental Protocols

The characterization of this compound involves two primary assays: a biochemical assay to determine its inhibitory activity against the purified enzyme and a cell-based assay to assess its antiviral efficacy in a cellular context.

HIV-1 Protease Inhibition Assay

This assay measures the ability of the inhibitor to block the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., based on a natural cleavage site with a fluorescent reporter and a quencher)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% Triton X-100)

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the inhibitor dilutions.

  • Add a solution of recombinant HIV-1 protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Cell-Based Anti-HIV-1 Activity Assay

This assay evaluates the ability of the inhibitor to protect a human T-cell line (MT-4) from HIV-1-induced cell death.

Materials:

  • MT-4 human T-cell line

  • HIV-1 viral stock (e.g., IIIB strain and drug-resistant strains)

  • Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Reagent for assessing cell viability (e.g., MTT or a commercial ATP-based assay kit)

  • Plate reader for absorbance or luminescence

Procedure:

  • Seed MT-4 cells in a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Include control wells with uninfected cells, infected cells without inhibitor, and cells with inhibitor but no virus.

  • Incubate the plates for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 4-5 days).

  • Assess cell viability in each well using a suitable reagent (e.g., MTT).

  • Measure the absorbance or luminescence signal using a plate reader.

  • Calculate the percentage of cell protection for each inhibitor concentration relative to the control wells.

  • Determine the EC50 value by plotting the percentage of cell protection against the inhibitor concentrations and fitting the data to a dose-response curve.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experiments described above.

cluster_inhibition_assay HIV-1 Protease Inhibition Assay Workflow A1 Prepare serial dilutions of this compound A2 Add inhibitor and HIV-1 protease to 96-well plate A1->A2 A3 Incubate for inhibitor binding A2->A3 A4 Add fluorogenic substrate A3->A4 A5 Measure fluorescence kinetically A4->A5 A6 Calculate reaction rates A5->A6 A7 Determine IC50 value A6->A7

Caption: Workflow for the in vitro HIV-1 protease inhibition assay.

cluster_antiviral_assay Cell-Based Anti-HIV-1 Activity Assay Workflow B1 Seed MT-4 cells in a 96-well plate B2 Add serial dilutions of This compound B1->B2 B3 Infect cells with HIV-1 B2->B3 B4 Incubate for 4-5 days B3->B4 B5 Assess cell viability (e.g., MTT) B4->B5 B6 Measure signal (absorbance/ luminescence) B5->B6 B7 Determine EC50 value B6->B7

Caption: Workflow for the cell-based anti-HIV-1 activity assay.

Conclusion

This compound is a highly potent inhibitor of HIV-1 protease with a mechanism of action that involves strong binding to the enzyme's active site, including key interactions with the protein backbone. Its activity against both wild-type and drug-resistant viral strains makes it a significant compound in the ongoing effort to develop more durable and effective antiretroviral therapies. Further studies to fully characterize its resistance profile and in vivo efficacy are warranted.

A Technical Guide to the Discovery and Synthesis of Novel HIV-1 Protease Inhibitors: The Oxazolidinone Class

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of a significant class of HIV-1 protease inhibitors: those incorporating oxazolidinone moieties. Since the specific compound "HIV-1 protease-IN-5" is not documented in publicly available scientific literature, this whitepaper focuses on a well-characterized and potent class of inhibitors to illustrate the core principles and methodologies involved in their development.

Introduction: HIV-1 Protease as a Therapeutic Target

The Human Immunodeficiency Virus type 1 (HIV-1) protease is an essential enzyme for the virus's life cycle.[1] It is an aspartyl protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[2][3] This cleavage is a critical step in the maturation of infectious virions.[1] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[1][4] Protease inhibitors are a cornerstone of Highly Active Antiretroviral Therapy (HAART), which has dramatically reduced the morbidity and mortality associated with AIDS.[1]

The development of potent and selective HIV-1 protease inhibitors is a major success of structure-based drug design. These inhibitors are designed to mimic the transition state of the protease's natural substrates, binding to the active site with high affinity and blocking its function.[2]

Discovery and Design of Oxazolidinone-Based Inhibitors

A key strategy in the design of next-generation protease inhibitors is to enhance interactions with the backbone atoms of the enzyme's active site. This can lead to inhibitors with improved resistance profiles, as mutations in the active site that confer resistance often involve the side chains of the amino acid residues.

The incorporation of oxazolidinone moieties as P2/P2' ligands in HIV-1 protease inhibitors represents a significant advancement in this area.[1][5] These structures are designed to form a complex network of hydrogen bonds with the highly conserved Asp29 residue in the S2 binding pocket of the protease.[1] X-ray crystallography of inhibitors bound to the protease has provided valuable insights into their binding modes, revealing that the oxazolidinone oxygen can form a strong hydrogen bond with the backbone amide of Asp29.[5] This structure-based design approach has led to the discovery of highly potent inhibitors.[1]

drug_discovery_workflow cluster_discovery Discovery & Design cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Target Target Identification (HIV-1 Protease) Structure Structure-Based Design (X-ray Crystallography) Target->Structure Lead_ID Lead Identification (Oxazolidinone Scaffold) Structure->Lead_ID Synthesis Chemical Synthesis Lead_ID->Synthesis Purification Purification & Characterization Synthesis->Purification Enzymatic Enzymatic Assays (Ki determination) Purification->Enzymatic Cellular Cell-Based Assays (IC50 determination) Enzymatic->Cellular Resistance Resistance Profiling Cellular->Resistance SAR Structure-Activity Relationship (SAR) Resistance->SAR SAR->Synthesis Iterative Improvement Preclinical Preclinical Studies SAR->Preclinical

Figure 1: A generalized workflow for the discovery and development of HIV-1 protease inhibitors.

Chemical Synthesis

The synthesis of HIV-1 protease inhibitors incorporating oxazolidinone moieties is a multi-step process. A representative synthetic scheme is outlined below, based on methodologies described in the literature.[1][5] The synthesis often involves the coupling of a central hydroxyethylene or (hydroxyethyl)hydrazine isostere core with the oxazolidinone-containing side chains.

synthesis_pathway Representative Synthesis Pathway A Starting Material A (e.g., Epoxide) C Intermediate 1 Epoxide Ring Opening A->C B Starting Material B (e.g., Amine) B->C E Intermediate 2 Amide Coupling C->E D Oxazolidinone Precursor (Activated Carboxylic Acid) D->E F Protecting Group Removal E->F G Final Inhibitor F->G

Figure 2: A simplified, representative chemical synthesis pathway for an oxazolidinone-based HIV-1 protease inhibitor.

A key step in the synthesis is the enantioselective formation of the bicyclic oxazolidinones, which can be achieved through methods such as o-iodoxybenzoic acid-mediated cyclization.[5] The stereochemistry of the oxazolidinone ligand is crucial for the inhibitor's potency.[5]

Mechanism of Action

HIV-1 protease is a homodimeric aspartyl protease, with each monomer contributing a catalytic aspartate residue (Asp25) to the active site.[2] The catalytic mechanism involves a water molecule, activated by the aspartate dyad, which attacks the scissile peptide bond of the polyprotein substrate.[2][3]

Protease inhibitors, including those with oxazolidinone scaffolds, are competitive inhibitors that bind to the active site of the enzyme, mimicking the tetrahedral intermediate of the natural substrate.[2] This high-affinity binding blocks the access of the viral polyproteins to the active site, thereby preventing their cleavage and halting the viral maturation process.[4]

mechanism_of_action cluster_virus HIV Life Cycle cluster_inhibition Inhibition Polyprotein Gag-Pol Polyprotein Synthesis Protease HIV-1 Protease Polyprotein->Protease Substrate Cleavage Polyprotein Cleavage Protease->Cleavage Catalysis Proteins Mature Viral Proteins Cleavage->Proteins Virion Infectious Virion Assembly Proteins->Virion Inhibitor Oxazolidinone Inhibitor Inhibitor->Protease Binding to Active Site Inhibitor->Cleavage Inhibition

Figure 3: Signaling pathway illustrating the mechanism of action of HIV-1 protease and its inhibition.

Biological Activity Data

The potency of HIV-1 protease inhibitors is quantified by their inhibition constant (Ki) against the purified enzyme and their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in cell-based antiviral assays.

Table 1: In Vitro Enzymatic Inhibition of Representative Oxazolidinone-Based HIV-1 Protease Inhibitors

CompoundKi (pM) against Wild-Type HIV-1 ProteaseReference
4k40[5]
13cNot Reported (low nM range)[1]
13aNot Reported (low nM range)[1]
13eNot Reported (low nM range)[1]

Table 2: In Vitro Antiviral Activity of Representative Oxazolidinone-Based HIV-1 Protease Inhibitors

CompoundIC50 (nM) against Wild-Type HIV in MT-4 cellsEC50 (µM) against Wild-Type HIVReference
4k31Not Reported[5]
4lNot ReportedNot Reported[5]
13cNot Reported0.36[1]
13aNot Reported0.79[1]
13eNot Reported0.62[1]

Experimental Protocols

HIV-1 Protease Enzymatic Assay (FRET-based)

This assay measures the ability of a compound to inhibit the cleavage of a synthetic peptide substrate by purified HIV-1 protease. The substrate is labeled with a fluorophore and a quencher, and cleavage results in an increase in fluorescence.

Materials:

  • Purified recombinant HIV-1 protease

  • FRET peptide substrate

  • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 10 µL of each compound dilution. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Add 80 µL of a solution containing HIV-1 protease in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm) at 37°C for 30-60 minutes.

  • Calculate the initial reaction rates (Vi) from the linear portion of the kinetic curves.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Anti-HIV Activity Assay in MT-4 Cells

This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line (MT-4). Inhibition of viral replication is typically measured by quantifying the viability of the cells, as HIV-1 infection is cytopathic to MT-4 cells.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., NL4-3)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solybilizing agent (e.g., acidic isopropanol)

  • Microplate reader (for absorbance)

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of approximately 3 x 104 cells per well.

  • Add serial dilutions of the test compounds to the wells. Include uninfected cell controls and infected, untreated controls.

  • Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1 (e.g., 0.01).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the uninfected and infected controls.

  • Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration, from parallel assays without virus) values from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

Conclusion

The development of HIV-1 protease inhibitors containing oxazolidinone scaffolds exemplifies a successful structure-based drug design strategy. These compounds have demonstrated high potency against both wild-type and multidrug-resistant strains of HIV-1. The in-depth understanding of their synthesis, mechanism of action, and biological activity, as outlined in this guide, provides a valuable framework for the ongoing discovery and development of novel antiretroviral agents. The detailed experimental protocols serve as a practical resource for researchers in the field, facilitating the evaluation of new inhibitor candidates. Continued efforts in this area are crucial for combating the emergence of drug resistance and improving therapeutic outcomes for individuals living with HIV.

References

Structure-Activity Relationship of HIV-1 Protease Inhibitor IN-5: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide delves into the core principles of the structure-activity relationship (SAR) of a potent HIV-1 protease inhibitor, designated as IN-5. Identified as compound 13c in the pivotal study by Zhu M, et al., IN-5 demonstrates significant inhibitory action against both wild-type and darunavir-resistant HIV-1 variants, with a reported IC50 of 1.64 nM[1][2][3]. This document provides a comprehensive analysis of the available quantitative data, detailed experimental methodologies for inhibitor screening, and a visual representation of the underlying biochemical processes.

Quantitative Data Summary

The inhibitory potency of IN-5 and its analogues is intrinsically linked to the chemical moieties occupying the various subsites of the HIV-1 protease active site. The following table summarizes the key quantitative data for selected inhibitors from the foundational study, highlighting the impact of substitutions at the P1' and P2' positions.

CompoundP2 LigandP1' LigandP2' LigandIC50 (nM)[2][3]
IN-5 (13c) Phenol derivative(R)-Isopropanol4-Trifluoromethylphenylsulfonamide1.64
13e Phenol derivative(R)-IsopropanolNot Specified in Snippets2.33
14c Phenol derivativeEnantiomeric IsopropanolNot Specified in Snippets1.91

Core Structural Features and SAR Insights

The design of IN-5 and its analogues centers on maximizing interactions with the backbone of the HIV-1 protease active site, a strategy intended to enhance potency and minimize the impact of drug-resistant mutations[3]. The core scaffold incorporates a phenol as the P2 ligand and a chiral isopropanol at the P1' position[2][3].

The high potency of IN-5 (13c) can be attributed to the specific combination of the (R)-isopropanol at the P1' position and the 4-trifluoromethylphenylsulfonamide at the P2' position[2][3]. The isopropanol moiety is designed to enhance binding within the S1' subsite of the protease[2][3]. The structure-activity relationship suggests that modifications at both the P1' and P2' sites significantly influence the inhibitory activity of these compounds.

Experimental Protocols

The determination of the inhibitory activity of compounds like IN-5 typically involves a fluorometric-based enzyme inhibition assay. While the specific details from the primary study on IN-5 are not fully available, a general and widely accepted protocol for such an assay is outlined below.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic Peptide Substrate

  • Assay Buffer (e.g., sodium acetate, NaCl, EDTA, DTT, pH 4.7)

  • Test Compounds (e.g., IN-5) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)

Procedure:

  • Reagent Preparation: Prepare working solutions of the HIV-1 protease, substrate, and test compounds in assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add the test compound at various concentrations.

    • Add the HIV-1 protease solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time (kinetic mode) using a microplate reader at an appropriate temperature (e.g., 37°C).

  • Data Analysis:

    • Determine the rate of substrate cleavage from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the context of IN-5's mechanism of action, the following diagrams illustrate the HIV life cycle, the role of HIV-1 protease, and the workflow of an inhibition assay.

HIV_Lifecycle_and_Protease_Inhibition Figure 1: HIV Lifecycle and the Role of Protease Inhibitors cluster_host_cell Host Cell cluster_inhibition Mechanism of Inhibition Entry 1. Entry & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Polyprotein Gag-Pol Polyprotein Translation->Polyprotein Budding 7. Budding & Maturation Assembly->Budding Virus HIV Virion Budding->Virus New Virion Protease HIV-1 Protease Proteins Mature Viral Proteins Protease->Proteins Polyprotein->Protease Cleavage Proteins->Assembly Required for functional virus Inhibitor Protease Inhibitor (IN-5) Inhibitor->Protease Blocks Active Site Virus->Entry Experimental_Workflow Figure 2: Experimental Workflow for HIV-1 Protease Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of IN-5 C Dispense IN-5 dilutions into 96-well plate A->C B Prepare solutions of HIV-1 protease and fluorogenic substrate D Add HIV-1 protease and incubate B->D E Add substrate to initiate reaction B->E C->D D->E F Measure fluorescence kinetically E->F G Calculate percentage inhibition F->G H Determine IC50 value G->H SAR_Logic Figure 3: Logical Relationship in the SAR of IN-5 Analogues cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_outcome Biological Activity Scaffold Hydroxyethylamine isostere with P2 Phenol P1_prime P1' Ligand ((R)-Isopropanol) Scaffold->P1_prime P2_prime P2' Ligand (e.g., 4-Trifluoromethyl- phenylsulfonamide) Scaffold->P2_prime Binding Enhanced binding to protease active site (S1' and S2' subsites) P1_prime->Binding P2_prime->Binding Potency High Inhibitory Potency (Low nM IC50) Binding->Potency

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of HIV-1 Protease Inhibitor IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of the HIV-1 protease inhibitor IN-5. Due to the critical role of HIV-1 protease in the viral life cycle, understanding the binding affinity and kinetics of its inhibitors is paramount for the development of effective antiretroviral therapies. This document summarizes the available quantitative data for IN-5, presents detailed experimental protocols for characterizing inhibitor binding, and provides visualizations of key processes.

Quantitative Binding Data for HIV-1 Protease-IN-5

This compound, also identified as Compound 13c, is a potent inhibitor of the HIV-1 protease.[1] Currently, the available data quantifies its inhibitory activity in terms of the half-maximal inhibitory concentration (IC50).

ParameterValueCompoundTargetReference
IC50 1.64 nMThis compound (Compound 13c)HIV-1 ProteaseZhu M, et al. Bioorg Med Chem. 2020 Aug 15;28(16):115623.[1]

Note: While the IC50 value indicates the concentration of the inhibitor required to reduce the enzyme activity by half, it is not a direct measure of binding affinity (Kd). Further biophysical assays are required to determine the equilibrium dissociation constant (Kd) and the kinetic rate constants (kon and koff). The following sections detail the experimental protocols for obtaining these crucial parameters.

Experimental Protocols for Determining Binding Affinity and Kinetics

To fully characterize the interaction between HIV-1 protease and an inhibitor like IN-5, a combination of biophysical techniques is typically employed. The following are detailed methodologies for key experiments.

Förster Resonance Energy Transfer (FRET) Assay for Inhibition Constant (Ki)

FRET-based assays are widely used for continuous measurement of HIV-1 protease activity and for determining the inhibition constants of compounds.[2][3][4]

Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by HIV-1 protease, the donor and quencher are separated, resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, thus the rate of fluorescence increase is reduced.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Typically, a buffer with a pH of 4.7-6.0 is used, such as 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, and 1 mM DTT.

    • HIV-1 Protease: Recombinant HIV-1 protease is diluted to a final concentration of 100-200 ng per assay well.

    • FRET Substrate: A specific HIV-1 protease substrate, such as one containing the HiLyte Fluor™488/QXL™520 pair, is diluted in the assay buffer to a concentration near its Michaelis constant (Km).[3]

    • Inhibitor (IN-5): A stock solution of IN-5 is prepared in DMSO and then serially diluted in the assay buffer to create a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 80 µL of the diluted HIV-1 protease solution to each well.

    • Add 10 µL of the serially diluted inhibitor (IN-5) or control (DMSO) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm (for the HiLyte Fluor™488/QXL™520 pair) in kinetic mode for 1-3 hours at 37°C.

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).

    • Plot the initial rates against the inhibitor concentrations.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate and its concentration are known.

Surface Plasmon Resonance (SPR) for Binding Kinetics (kon, koff) and Affinity (Kd)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing kinetic information about the association (kon) and dissociation (koff) rates.[5]

Principle: One of the binding partners (e.g., HIV-1 protease) is immobilized on a sensor chip. The other partner (the inhibitor) is flowed over the surface. The binding and dissociation events cause changes in the refractive index at the sensor surface, which are detected as a change in the SPR signal (measured in Resonance Units, RU).

Detailed Protocol:

  • Immobilization of HIV-1 Protease:

    • Activate the surface of a CM5 sensor chip using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of recombinant HIV-1 protease (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of 1500-3000 RU.

    • Deactivate any remaining active esters by injecting a solution of 1 M ethanolamine-HCl.

  • Binding and Dissociation Analysis:

    • Prepare a series of dilutions of the inhibitor (IN-5) in a suitable running buffer (e.g., HBS-EP buffer).

    • Inject the different concentrations of the inhibitor over the immobilized protease surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).

    • A reference flow cell (without immobilized protease or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are globally fitted to a 1:1 binding model using analysis software (e.g., Biacore Evaluation Software).

    • This fitting process yields the association rate constant (kon, in M⁻¹s⁻¹) and the dissociation rate constant (koff, in s⁻¹).

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile and Binding Affinity (Kd)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Principle: A solution of the inhibitor is titrated into a solution of the protein in a microcalorimeter. The heat change upon each injection is measured. As the protein becomes saturated with the inhibitor, the heat changes diminish.

Detailed Protocol:

  • Sample Preparation:

    • Both the HIV-1 protease and the inhibitor (IN-5) must be in the exact same buffer to avoid large heats of dilution. Exhaustive dialysis of the protein against the final buffer is recommended. The inhibitor is then dissolved in this dialysis buffer.

    • Typical starting concentrations are 10-50 µM for the protease in the sample cell and 100-500 µM for the inhibitor in the syringe.

  • ITC Experiment:

    • Load the HIV-1 protease solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the protease solution while monitoring the heat change.

    • A control experiment, titrating the inhibitor into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to obtain the heat change per injection.

    • The heat of dilution from the control experiment is subtracted from the binding data.

    • The resulting data points are plotted as heat change per mole of injectant versus the molar ratio of inhibitor to protein.

    • The data are then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka, from which Kd = 1/Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

Visualizations

HIV-1 Protease Inhibition Mechanism

The following diagram illustrates the catalytic mechanism of HIV-1 protease and its inhibition. HIV-1 protease is an aspartic protease that cleaves viral polyproteins, an essential step for viral maturation. Inhibitors like IN-5 are designed to mimic the transition state of the substrate, binding tightly to the active site and blocking its function.

HIV_Protease_Inhibition cluster_0 Catalytic Cycle of HIV-1 Protease cluster_1 Inhibition Pathway Protease Protease ES_Complex Enzyme-Substrate Complex Protease->ES_Complex Binding EI_Complex Enzyme-Inhibitor Complex (Inactive) Protease->EI_Complex Tight Binding Substrate Substrate Substrate->ES_Complex Transition_State Tetrahedral Intermediate ES_Complex->Transition_State Catalysis Cleaved_Products Cleaved Products Transition_State->Cleaved_Products Cleaved_Products->Protease Release Inhibitor IN-5 Inhibitor->EI_Complex

Caption: Mechanism of HIV-1 protease catalysis and competitive inhibition.

Experimental Workflow for Binding Characterization

The diagram below outlines a typical workflow for the comprehensive characterization of the binding affinity and kinetics of a novel HIV-1 protease inhibitor.

Binding_Characterization_Workflow Start Start: Inhibitor Synthesis & Purification FRET_Assay FRET-based Enzyme Inhibition Assay Start->FRET_Assay Determine_IC50_Ki Determine IC50 & Ki FRET_Assay->Determine_IC50_Ki SPR_Analysis Surface Plasmon Resonance (SPR) Determine_IC50_Ki->SPR_Analysis Determine_kon_koff_Kd Determine kon, koff, & Kd SPR_Analysis->Determine_kon_koff_Kd ITC_Analysis Isothermal Titration Calorimetry (ITC) Determine_kon_koff_Kd->ITC_Analysis Determine_Kd_Thermodynamics Determine Kd & Thermodynamic Profile (ΔH, ΔS) ITC_Analysis->Determine_Kd_Thermodynamics Data_Integration Integrate Data for Comprehensive Profile Determine_Kd_Thermodynamics->Data_Integration End End: Lead Optimization Data_Integration->End

Caption: Workflow for characterizing inhibitor binding affinity and kinetics.

References

In Vitro Characterization of HIV-1 Protease Inhibitor: IN-5 (Compound 13c)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of HIV-1 protease-IN-5, also identified as Compound 13c. This potent inhibitor has demonstrated significant activity against both wild-type and drug-resistant strains of HIV-1. This document details the quantitative inhibitory data, experimental methodologies for its characterization, and visual representations of the experimental workflow and inhibitory mechanism.

Quantitative Inhibitory Activity

The inhibitory potency of IN-5 against HIV-1 protease has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound NameAliasTargetIC50 (nM)Notes
This compoundCompound 13cHIV-1 Protease1.64Active against wild-type and DRV-resistant variants[1][2][3].

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments involved in the in vitro characterization of this compound. While the specific parameters for characterizing IN-5 are detailed in Zhu M, et al. Bioorg Med Chem. 2020, the following protocols are based on established and widely used methods in the field for evaluating HIV-1 protease inhibitors.

Recombinant HIV-1 Protease Expression and Purification

The production of active, recombinant HIV-1 protease is a critical first step for in vitro assays.

Objective: To express and purify recombinant wild-type HIV-1 protease.

Methodology:

  • Expression Vector: The coding sequence for HIV-1 protease is cloned into an E. coli expression vector, such as pET-28a. The construct may include a fusion tag (e.g., His-tag) to facilitate purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). Due to the toxicity of the protease, expression is often carried out at reduced temperatures.

  • Cell Lysis and Inclusion Body Isolation: Expressed HIV-1 protease often forms inclusion bodies within the E. coli cells. Cells are harvested by centrifugation and lysed. The insoluble inclusion bodies are then isolated and washed.

  • Solubilization and Refolding: The inclusion bodies are solubilized using a strong denaturant like 8 M urea or 6 M guanidine hydrochloride. The protease is then refolded by rapid dilution into a refolding buffer with an optimal pH (around 4.0-5.5) to allow for proper dimerization and activation.

  • Purification: The refolded and active protease is purified using chromatography techniques. Affinity chromatography, such as using a pepstatin A agarose column or immobilized metal affinity chromatography (IMAC) for His-tagged proteins, is commonly employed[4]. This is often followed by size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.

Enzymatic Activity Assay (FRET-based)

A Förster Resonance Energy Transfer (FRET) based assay is a common method to measure the enzymatic activity of HIV-1 protease and the inhibitory effects of compounds like IN-5.

Objective: To determine the IC50 value of IN-5 against recombinant HIV-1 protease.

Methodology:

  • Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its ends. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence signal.

  • Reagents and Materials:

    • Purified recombinant HIV-1 protease.

    • FRET peptide substrate (e.g., based on the p17/p24 cleavage site).

    • Assay buffer (typically sodium acetate or MES buffer at pH 4.7-6.0, containing NaCl and a reducing agent like DTT).

    • This compound (dissolved in DMSO).

    • A known HIV-1 protease inhibitor as a positive control (e.g., Darunavir).

    • 96-well or 384-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • A dilution series of this compound is prepared in the assay buffer.

    • A fixed concentration of HIV-1 protease is added to the wells of the microplate containing the different concentrations of the inhibitor.

    • The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the FRET peptide substrate to all wells.

    • The increase in fluorescence is monitored kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

    • The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay

This assay determines the ability of IN-5 to inhibit HIV-1 replication in a cell-based model.

Objective: To determine the antiviral efficacy of IN-5 in a human T-cell line.

Methodology:

  • Cell Line: A human T-cell line susceptible to HIV-1 infection, such as MT-2 or MT-4 cells, is used.

  • Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is used to infect the cells.

  • Procedure:

    • MT-2 cells are seeded in a 96-well plate.

    • A serial dilution of this compound is added to the cells.

    • The cells are then infected with a predetermined amount of HIV-1.

    • The plates are incubated for several days (typically 4-7 days) to allow for viral replication.

    • The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the cell supernatant using an ELISA-based assay.

    • Cell viability is also assessed to determine any cytotoxic effects of the compound, for example, using an MTT or XTT assay.

    • The EC50 (50% effective concentration) is calculated by plotting the percentage of inhibition of p24 production against the drug concentration.

Visualizations

Experimental Workflow for IC50 Determination

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis IN5_prep Prepare Serial Dilutions of this compound Dispense_IN5 Dispense IN-5 Dilutions into Microplate Wells IN5_prep->Dispense_IN5 Enzyme_prep Prepare HIV-1 Protease Solution Add_Enzyme Add HIV-1 Protease to Wells Enzyme_prep->Add_Enzyme Substrate_prep Prepare FRET Peptide Substrate Solution Add_Substrate Initiate Reaction with FRET Substrate Substrate_prep->Add_Substrate Dispense_IN5->Add_Enzyme Pre_incubation Pre-incubate Enzyme and Inhibitor Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocities Measure_Fluorescence->Calculate_Velocity Plot_Data Plot % Inhibition vs. [IN-5] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of IN-5 using a FRET-based assay.

Mechanism of HIV-1 Protease Inhibition by IN-5

Inhibition_Mechanism cluster_virus_lifecycle HIV-1 Replication Cycle cluster_inhibition Inhibition by IN-5 Polyprotein Gag-Pol Polyprotein (Inactive Precursor) Cleavage Proteolytic Cleavage Polyprotein->Cleavage Protease HIV-1 Protease (Enzyme) Protease->Cleavage catalyzes Mature_Proteins Mature Viral Proteins (Functional) Cleavage->Mature_Proteins Virion_Assembly Infectious Virion Assembly Mature_Proteins->Virion_Assembly IN5 This compound (Inhibitor) Binding Binds to Active Site of HIV-1 Protease IN5->Binding Binding->Protease Inhibition Inhibition of Proteolytic Activity Binding->Inhibition Inhibition->Cleavage blocks

Caption: Logical diagram of HIV-1 protease inhibition by IN-5.

References

In-Depth Technical Guide on the Preliminary Efficacy of HIV-1 Protease-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies of HIV-1 protease-IN-5, a novel protease inhibitor with potent activity against both wild-type and drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). This document collates available quantitative data, details experimental methodologies, and presents visual representations of key processes to facilitate a deeper understanding of this promising antiretroviral candidate.

Introduction: The Role of Protease Inhibitors in HIV-1 Therapy

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the production of infectious virions. Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the HIV-1 protease, preventing this cleavage and thereby halting the production of new, infectious virus particles. While highly effective, the emergence of drug-resistant strains of HIV-1 remains a significant challenge in the long-term management of HIV/AIDS, necessitating the development of next-generation inhibitors with improved resistance profiles.

This compound (also identified as Compound 13c) is a novel, highly potent inhibitor designed to address the challenges of drug resistance. Preliminary studies have demonstrated its remarkable activity against both wild-type and darunavir (DRV)-resistant HIV-1 variants, positioning it as a strong candidate for further preclinical and clinical development.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preliminary in vitro studies of this compound and related compounds. This data highlights the potent inhibitory activity of this new compound compared to the established protease inhibitor, darunavir.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators

CompoundTargetAssayIC50 (nM)Reference
This compound (13c) Wild-Type HIV-1 ProteaseEnzyme Inhibition Assay1.64
Darunavir (DRV)Wild-Type HIV-1 ProteaseEnzyme Inhibition AssayNot explicitly stated in abstract, used as a comparator
Compound 13eWild-Type HIV-1 ProteaseEnzyme Inhibition Assay2.33

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antiviral Activity against HIV-1 Variants

CompoundHIV-1 StrainCell LineEC50 (nM)Reference
This compound (13c) Wild-TypeNot specified in abstractPotent activity reported
This compound (13c) Darunavir-Resistant VariantsNot specified in abstract"Remarkable activity" reported

EC50 (50% effective concentration) is a measure of the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following sections detail the methodologies employed in the preliminary efficacy studies of this compound.

HIV-1 Protease Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.

Principle: The assay is based on the cleavage of a fluorogenic peptide substrate by HIV-1 protease. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the fluorescence signal. The IC50 value is determined by measuring the fluorescence at various inhibitor concentrations.

Protocol:

  • Reagent Preparation:

    • Recombinant HIV-1 protease is diluted to a working concentration in an appropriate assay buffer.

    • A fluorogenic substrate peptide is prepared in a suitable buffer.

    • This compound and control inhibitors are serially diluted to a range of concentrations.

  • Assay Procedure:

    • The HIV-1 protease enzyme is pre-incubated with the inhibitor (or vehicle control) for a specified time at a controlled temperature.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a fluorescence plate reader at an excitation/emission wavelength pair appropriate for the fluorophore.

  • Data Analysis:

    • The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.

    • The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based Antiviral Activity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Principle: Human T-lymphocyte cell lines (e.g., MT-4) are infected with HIV-1 in the presence of varying concentrations of the test compound. The extent of viral replication is quantified after a period of incubation, typically by measuring the activity of viral reverse transcriptase or the level of a viral protein (e.g., p24 antigen) in the culture supernatant.

Protocol:

  • Cell Culture and Infection:

    • MT-4 cells are cultured in appropriate media.

    • Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) or with clinical isolates, including drug-resistant variants.

  • Compound Treatment:

    • Immediately after infection, the cells are washed and resuspended in fresh media containing serial dilutions of this compound or control drugs.

  • Incubation:

    • The treated and infected cells are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication:

    • The cell culture supernatant is collected.

    • The amount of viral replication is determined using a commercially available p24 antigen ELISA kit or a reverse transcriptase activity assay.

  • Data Analysis:

    • The percentage of inhibition of viral replication at each drug concentration is calculated relative to the untreated infected control.

    • The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows relevant to the study of HIV-1 protease inhibitors.

HIV_Protease_Mechanism cluster_virus HIV-1 Virion Maturation cluster_inhibition Mechanism of Inhibition Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease (Active Dimer) Gag_Pol->Protease Cleavage by Blocked_Protease Inactive Protease-Inhibitor Complex Gag_Pol->Blocked_Protease Cannot be cleaved by Mature_Proteins Mature Viral Proteins (e.g., RT, IN, Capsid) Protease->Mature_Proteins Produces IN5 This compound Protease->IN5 Binds to Active Site Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assemble into IN5->Blocked_Protease Forms Non_Infectious_Virion Non-Infectious Virion Blocked_Protease->Non_Infectious_Virion Leads to

Caption: Mechanism of HIV-1 Protease Action and Inhibition by this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Efficacy cluster_cellular Cellular Efficacy Synthesis Chemical Synthesis of This compound Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay HIV-1 Protease Enzyme Inhibition Assay Characterization->Enzyme_Assay Antiviral_Assay Cell-Based Antiviral Assay (Wild-Type & Resistant Strains) Characterization->Antiviral_Assay IC50 Determine IC50 Value Enzyme_Assay->IC50 EC50 Determine EC50 Value Antiviral_Assay->EC50

Caption: General Experimental Workflow for the Evaluation of HIV-1 Protease Inhibitors.

Conclusion and Future Directions

The preliminary efficacy data for this compound are highly promising. Its potent inhibition of wild-type HIV-1 protease at a low nanomolar concentration and its reported activity against darunavir-resistant variants suggest that it has the potential to be a valuable addition to the arsenal of antiretroviral therapies. The favorable preliminary profile of this compound warrants further investigation, including:

  • Comprehensive Resistance Profiling: Evaluating the efficacy of this compound against a broader panel of clinical isolates with diverse resistance mutations.

  • In Vivo Efficacy Studies: Assessing the antiviral activity and pharmacokinetic properties of the compound in animal models of HIV-1 infection.

  • Toxicology and Safety Pharmacology: Conducting comprehensive studies to evaluate the safety profile of this compound.

Further research will be crucial to fully elucidate the therapeutic potential of this compound and its role in the future of HIV-1 treatment.

Target Validation of HIV-1 Protease for the Inhibitor IN-5: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of HIV-1 protease for the novel inhibitor IN-5. The document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is critical for the production of infectious virions. As such, HIV-1 protease has been a prime target for the development of antiretroviral drugs known as protease inhibitors (PIs). IN-5 (also referred to as compound 13c) is a novel and potent HIV-1 protease inhibitor that has demonstrated significant activity against both wild-type and drug-resistant strains of the virus. This document serves as a technical resource for understanding the validation of HIV-1 protease as the target for IN-5.

Quantitative Data Summary

IN-5 has shown high potency in enzymatic assays. The available quantitative data for IN-5 and the reference drug Darunavir (DRV) are summarized below for comparison.

CompoundTargetAssay TypeMetricValue (nM)Notes
IN-5 (Compound 13c) Wild-type HIV-1 ProteaseEnzymatic AssayIC501.64[1]Active against wild-type and DRV-resistant HIV-1 variants.[1]
Darunavir (DRV)Wild-type HIV-1 ProteaseEnzymatic AssayKi0.0015A potent and clinically used HIV-1 protease inhibitor.

Note: Comprehensive quantitative data for IN-5, including its binding affinity (Ki) and detailed activity against a panel of specific drug-resistant HIV-1 protease variants, are detailed in the primary research publication by Zhu M, et al. (2020), which should be consulted for an in-depth analysis.

Experimental Protocols

The validation of HIV-1 protease as the target for IN-5 involves a series of established in vitro experiments. The following are detailed methodologies for key assays typically employed in such studies.

HIV-1 Protease Enzymatic Assay (FRET-based)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease. A common method involves a Förster Resonance Energy Transfer (FRET) substrate.

Principle: A synthetic peptide substrate containing a sequence recognized and cleaved by HIV-1 protease is flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based peptide substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

  • Test compound (IN-5) dissolved in DMSO

  • Control inhibitor (e.g., Darunavir)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound (IN-5) and control inhibitor in assay buffer.

  • Add a defined amount of recombinant HIV-1 protease to each well of the microplate.

  • Add the diluted compounds to the wells containing the protease and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore in a kinetic mode at 37°C.

  • Record the reaction rates and calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anti-HIV-1 Activity in Cell Culture (MT-4 Cell-based Assay)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context. MT-4 cells, a human T-cell line, are highly susceptible to HIV-1 infection and exhibit a pronounced cytopathic effect (CPE) upon infection.

Principle: The viability of HIV-1 infected MT-4 cells is significantly reduced due to the viral CPE. An effective antiviral agent will protect the cells from this effect, leading to increased cell viability, which can be quantified using a colorimetric assay such as the MTT assay.

Materials:

  • MT-4 cells

  • HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • Test compound (IN-5)

  • Control drug (e.g., Darunavir)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed MT-4 cells into a 96-well plate at an appropriate density.

  • Prepare serial dilutions of the test compound (IN-5) and control drug in cell culture medium.

  • Add the diluted compounds to the cells.

  • Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells and infected, untreated control wells.

  • Incubate the plates for 4-5 days at 37°C in a CO2 incubator.

  • After the incubation period, add MTT reagent to each well and incubate for a further 4 hours to allow for the formation of formazan crystals by viable cells.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability for each compound concentration relative to the uninfected and infected controls.

  • Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

Visualizations

HIV-1 Life Cycle and the Role of Protease

The following diagram illustrates the key stages of the HIV-1 life cycle, highlighting the critical role of HIV-1 protease in the maturation of new virions.

HIV_Lifecycle cluster_cell Host Cell Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding ImmatureVirion Immature Virion Budding->ImmatureVirion Maturation 8. Maturation MatureVirion Mature Infectious Virion Maturation->MatureVirion Virus HIV Virion Virus->Entry ImmatureVirion->Maturation HIV-1 Protease Cleavage

Caption: HIV-1 life cycle highlighting the protease-mediated maturation step.

Mechanism of Action of HIV-1 Protease Inhibitors

This diagram illustrates the general mechanism by which HIV-1 protease inhibitors, such as IN-5, block the function of the enzyme.

PI_Mechanism cluster_process HIV-1 Maturation Process cluster_inhibition Inhibition by IN-5 Polyprotein Gag-Pol Polyprotein Cleavage Cleavage Polyprotein->Cleavage Protease HIV-1 Protease Protease->Cleavage MatureProteins Mature Viral Proteins Cleavage->MatureProteins Inhibitor IN-5 BlockedProtease Inhibited HIV-1 Protease Inhibitor->BlockedProtease Binds to Active Site NoCleavage No Mature Proteins BlockedProtease->NoCleavage Blocks Cleavage

Caption: Mechanism of HIV-1 protease inhibition by IN-5.

Experimental Workflow for IN-5 Validation

The logical flow of experiments to validate IN-5 as an HIV-1 protease inhibitor is depicted below.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_resistance Resistance Profiling cluster_analysis Data Analysis & Conclusion EnzymeAssay HIV-1 Protease Enzymatic Assay DetermineIC50 Determine IC50 EnzymeAssay->DetermineIC50 ResistantAssay Assay against DRV-resistant Protease DetermineIC50->ResistantAssay CellAssay Anti-HIV-1 Cell-based Assay DetermineEC50_CC50 Determine EC50 & CC50 CellAssay->DetermineEC50_CC50 DataAnalysis Analyze Potency, Selectivity & Resistance Profile DetermineEC50_CC50->DataAnalysis ComparePotency Compare Potency ResistantAssay->ComparePotency ComparePotency->DataAnalysis Conclusion Target Validated DataAnalysis->Conclusion

Caption: Experimental workflow for the validation of IN-5.

Conclusion

The available data strongly support the validation of HIV-1 protease as the primary target for the inhibitor IN-5. Its potent enzymatic inhibition and cellular anti-HIV-1 activity, including against drug-resistant variants, underscore its potential as a promising therapeutic candidate. Further detailed studies, as outlined in the primary literature, are essential for a complete understanding of its pharmacological profile and for advancing its development. This technical guide provides a foundational understanding for researchers and professionals in the field of HIV drug discovery.

References

Early Development of HIV-1 Protease Inhibitor IN-5: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early research and development of the potent HIV-1 protease inhibitor, designated as IN-5 (also known as compound 13c). This document summarizes the available quantitative data, outlines plausible experimental methodologies based on the cited research, and provides visualizations of the inhibitor's design and mechanism of action.

Executive Summary

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins. Inhibition of this enzyme leads to the production of non-infectious virions, making it a key target for antiretroviral therapy. Early research on a novel series of HIV-1 protease inhibitors identified compound IN-5 (13c) as a highly potent molecule with significant activity against both wild-type and drug-resistant strains of HIV-1. This inhibitor was rationally designed to enhance interactions with the S1' subsite of the HIV-1 protease active site.

Quantitative Data Summary

The primary quantitative measure of IN-5's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the HIV-1 protease enzyme by 50%. The available data for IN-5 and a related compound are presented below.

CompoundTargetIC50 (nM)P1' LigandP2' Ligand
IN-5 (13c) HIV-1 Protease1.64(R)-isopropanol4-trifluoromethylphenylsulfonamide
13e HIV-1 Protease2.33(R)-isopropanol4-trifluoromethylphenylsulfonamide

Data sourced from Zhu M, et al. Bioorg Med Chem. 2020 Aug 15;28(16):115623.[1]

Experimental Protocols

While the full detailed experimental protocols from the primary research could not be accessed, the following methodologies are standard in the field of HIV-1 protease inhibitor development and are consistent with the information available in the abstracts of the cited publication.

HIV-1 Protease Inhibition Assay (FRET-based)

This assay is commonly used to determine the in vitro inhibitory activity of compounds against purified HIV-1 protease.

  • Reagents and Materials:

    • Recombinant HIV-1 protease

    • Fluorogenic substrate: A peptide containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule.

    • Assay buffer (e.g., Sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT).

    • Test compound (IN-5) dissolved in DMSO.

    • 96-well microtiter plates.

    • Fluorescence plate reader.

  • Procedure:

    • The test compound (IN-5) is serially diluted in DMSO and then added to the wells of a 96-well plate.

    • Recombinant HIV-1 protease is added to each well containing the test compound and incubated for a pre-determined period at 37°C to allow for inhibitor binding.

    • The fluorogenic substrate is added to each well to initiate the enzymatic reaction.

    • The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (Excitation/Emission wavelengths are dependent on the specific fluorogenic substrate used).

    • The rate of substrate cleavage is determined from the linear phase of the reaction.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity Assay in Cell Culture

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

  • Cells and Virus:

    • A susceptible human T-cell line (e.g., MT-4 or CEM).

    • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates, including drug-resistant variants.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • The test compound (IN-5) is serially diluted and added to the cells.

    • A known amount of HIV-1 virus stock is added to the wells to infect the cells.

    • The plates are incubated for several days at 37°C in a CO2 incubator to allow for viral replication.

    • After the incubation period, the extent of viral replication is quantified. This can be done through various methods, such as:

      • MTT assay: Measures cell viability, as HIV-1 infection leads to cytopathic effects.

      • p24 antigen ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

      • Reverse transcriptase activity assay: Measures the activity of the viral reverse transcriptase enzyme in the culture supernatant.

    • The EC50 (50% effective concentration) is calculated, representing the concentration of the compound that inhibits viral replication by 50%.

Visualizations

The following diagrams illustrate the logical relationships in the design of IN-5 and the general mechanism of HIV-1 protease inhibition.

G cluster_0 Design Strategy for IN-5 (13c) A Goal: Enhance Potency and Overcome Resistance B Approach: Structure-Based Drug Design A->B C Key Structural Modification 1: (R)-isopropanol as P1' Ligand B->C E Key Structural Modification 2: 4-trifluoromethylphenylsulfonamide as P2' Ligand B->E D Rationale 1: Enhance binding with S1' subsite of protease C->D G Result: Potent Inhibitor IN-5 (13c) D->G F Rationale 2: Optimize interactions with protease backbone E->F F->G

Caption: Design strategy for the development of the HIV-1 protease inhibitor IN-5 (13c).

G cluster_0 HIV-1 Protease Mechanism of Action and Inhibition A HIV-1 Gag-Pol Polyprotein B HIV-1 Protease (Active Enzyme) A->B Cleavage C Mature Viral Proteins (Functional) B->C E IN-5 (Protease Inhibitor) B->E Binding D Virion Maturation & Infectivity C->D F Inactive Protease-Inhibitor Complex E->F G Inhibition of Polyprotein Cleavage F->G H Immature, Non-infectious Virions G->H

Caption: General mechanism of HIV-1 protease action and its inhibition by IN-5.

References

An In-depth Technical Guide to the Physicochemical Properties of HIV-1 Protease Inhibitors: A Focus on Darunavir as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound specifically named "HIV-1 protease-IN-5" did not yield any publicly available information. This may indicate that it is an internal research compound, a novel agent not yet described in the literature, or a misnomer. Therefore, this guide will focus on a well-characterized and clinically significant HIV-1 protease inhibitor, Darunavir, to provide a comprehensive overview of the physicochemical properties, experimental evaluation, and mechanism of action relevant to this class of antiretroviral drugs.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It is an aspartyl protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][3][4] This cleavage is essential for the production of infectious virions.[1][5] Inhibition of HIV-1 protease prevents viral maturation, rendering the resulting particles non-infectious, making it a prime target for antiretroviral therapy.[1][3][5] Darunavir is a second-generation HIV-1 protease inhibitor designed to be effective against both wild-type and multi-drug resistant strains of the virus.[6][7][8]

Physicochemical Properties of Darunavir

The physicochemical properties of an HIV-1 protease inhibitor are critical determinants of its pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET).

PropertyValueReference
Molecular Formula C27H37N3O7S[6]
Molecular Weight 547.66 g/mol [6]
Enzyme Inhibition Constant (Ki) 16 pM[7]
IC50 (Enzyme) 1.8 nM[7]
Antiviral ID50 (CEM cells) 4.7 nM[7]
LogP (calculated) 3.3[6]
Water Solubility 0.0076 mg/mL[6]

Experimental Protocols

The determination of the physicochemical and inhibitory properties of compounds like Darunavir involves a variety of standardized in vitro and cell-based assays.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.

  • Principle: A fluorogenic substrate, which is a synthetic peptide mimicking a natural cleavage site of the protease, is used. When cleaved by the protease, a fluorophore is released, and the resulting increase in fluorescence is measured over time. An inhibitor will reduce the rate of this cleavage.

  • Materials:

    • Recombinant HIV-1 Protease

    • Fluorogenic substrate (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2)

    • Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, 1 mM DTT)[9]

    • Test compound (e.g., Darunavir) dissolved in DMSO

    • Control inhibitor (e.g., Pepstatin A)

    • 96-well microplate

    • Fluorescence microplate reader (Ex/Em = 330/450 nm)[10]

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the test compound dilutions, enzyme control (buffer only), and inhibitor control.

    • Add the purified HIV-1 protease solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity in a kinetic mode at 37°C for a defined period (e.g., 1-3 hours).[10]

  • Data Analysis:

    • The rate of reaction (slope of the linear portion of the fluorescence vs. time curve) is calculated for each inhibitor concentration.

    • The percent inhibition is determined relative to the enzyme control.

    • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.[11]

    • The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[12]

This assay determines the concentration of the inhibitor required to prevent HIV-1 replication in a cell culture system.

  • Principle: T-cells, which are a natural target for HIV-1, are infected with the virus in the presence of varying concentrations of the inhibitor. The effectiveness of the inhibitor is measured by quantifying the extent of viral replication, often by measuring the cytopathic effect of the virus or by using reporter gene assays.[12][13]

  • Materials:

    • A susceptible T-cell line (e.g., MT-4, CEM)

    • HIV-1 viral stock

    • Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

    • Test compound

    • A method to quantify cell viability or viral replication (e.g., MTT assay, p24 antigen ELISA, or a reporter virus system)[12]

  • Procedure:

    • Seed the T-cells in a 96-well plate.

    • Add serial dilutions of the test compound to the cells.

    • Infect the cells with a known amount of HIV-1.

    • Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

    • After incubation, assess the level of viral replication or cell viability. For example, in an MTT assay, the amount of viable cells is quantified colorimetrically.[12]

  • Data Analysis:

    • The percentage of protection from the viral cytopathic effect or the percentage of inhibition of viral replication is calculated for each compound concentration.

    • The EC50 (50% effective concentration) or ID50 (50% inhibitory dose) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4]

Mechanism of Action and Visualization

HIV-1 protease inhibitors are designed as transition-state analogs.[4] The enzyme's active site contains a pair of catalytic aspartic acid residues (Asp25 and Asp25').[3] During the cleavage of a polypeptide chain, the enzyme stabilizes a tetrahedral transition state intermediate. Inhibitors like Darunavir mimic this intermediate, binding tightly to the active site and preventing the natural substrate from being processed.[1]

Darunavir was specifically designed to form robust hydrogen bonds with the backbone atoms of the protease active site.[8] This is a key strategy to overcome drug resistance, as mutations in the active site that affect side chains may have less impact on the inhibitor's binding to the more conserved backbone.[3] Darunavir's bis-tetrahydrofuran (bis-THF) moiety is crucial for these interactions with the S2 subsite of the protease.[7][14]

HIV1_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Inhibition Pathway Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease (Dimer) Gag_Pol->Protease Substrate Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Cleavage Binding Binds to Active Site (Transition-State Mimic) Protease->Binding Infectious_Virion Infectious Virion Assembly Mature_Proteins->Infectious_Virion Darunavir Darunavir Darunavir->Binding Inhibited_Complex Protease-Darunavir Complex (Inactive) Binding->Inhibited_Complex Non_Infectious_Virion Non-Infectious Virion Inhibited_Complex->Non_Infectious_Virion Blocks Maturation

Caption: Inhibition of HIV-1 maturation by Darunavir.

The diagram above illustrates the central role of HIV-1 protease in the viral life cycle and how an inhibitor like Darunavir intervenes. Normally, the protease cleaves the Gag-Pol polyprotein, leading to the assembly of a mature, infectious virion. Darunavir, by acting as a transition-state mimic, binds to the active site of the protease, forming an inactive complex. This prevents the cleavage of the polyprotein, resulting in the production of immature, non-infectious viral particles.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Characterization of HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Note: A search for the specific compound "HIV-1 protease-IN-5" did not yield public information. Therefore, these application notes and protocols are provided for a representative potent HIV-1 protease inhibitor, based on publicly available scientific literature. The principles and methods described are broadly applicable to the enzymatic characterization of novel HIV-1 protease inhibitors.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It is an aspartyl protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2] This maturation step is essential for the production of infectious virions.[1][3] Inhibition of HIV-1 protease prevents viral maturation, rendering the resulting particles non-infectious, which has made it a prime target for antiretroviral therapy.[1][4][5]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the inhibitory activity of compounds against HIV-1 protease using common in vitro enzymatic assays.

Principle of Enzymatic Assays

The most common in vitro assays for HIV-1 protease activity rely on the cleavage of a synthetic substrate. These assays can be adapted to screen for and characterize inhibitors. A widely used method is the fluorometric assay, which utilizes a quenched fluorescent substrate. In its uncleaved state, the fluorescence of a fluorophore is suppressed by a quenching molecule on the same peptide. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[6][7] The rate of this fluorescence increase is proportional to the enzyme's activity. When an inhibitor is present, the rate of substrate cleavage decreases, leading to a reduction in the fluorescence signal.[6]

Quantitative Data Presentation

The potency of an HIV-1 protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following tables present representative data for potent HIV-1 protease inhibitors against the wild-type enzyme and common drug-resistant variants.

Table 1: Representative Inhibition Constants (Ki) for a Potent HIV-1 Protease Inhibitor

HIV-1 Protease VariantInhibition Constant (Ki) (pM)
Wild-Type (NL4-3)< 5
I84VSingle to double-digit pM range
I50V/A71VSingle to double-digit pM range

Data is representative of highly potent, fifth-generation darunavir analogs as described in the literature.[8]

Table 2: Representative Half-Maximal Effective Concentrations (EC50) from Cell-Based Assays

Virus Culture PathwayRepresentative EC50 (nM)
I84V Pathway VariantVaries with specific mutations
I50V Pathway VariantVaries with specific mutations

EC50 values are highly dependent on the specific mutations present in the protease and the cell line used for the assay.[8]

Experimental Protocols

Fluorometric HIV-1 Protease Inhibitor Screening Assay

This protocol is adapted from commercially available kits and common laboratory practices for high-throughput screening of potential HIV-1 protease inhibitors.[6]

Materials:

  • Recombinant HIV-1 Protease

  • HIV-1 Protease Fluorogenic Substrate (e.g., based on a FRET pair)

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 g/L BSA, 15% DMSO)[9]

  • Test compounds (inhibitors) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Pepstatin A or a known potent inhibitor)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate, e.g., 330/450 nm or 340/490 nm)[6][9]

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare a working solution of HIV-1 Protease in assay buffer. The final concentration should be determined empirically for optimal signal-to-background ratio.

    • Prepare a working solution of the HIV-1 Protease Substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically < 5%).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Enzyme Control (EC): Assay buffer + HIV-1 Protease solution.

      • Inhibitor Control (IC): Assay buffer + HIV-1 Protease solution + Positive Control Inhibitor.

      • Test Compound (S): Assay buffer + HIV-1 Protease solution + Test Compound.

      • Blank: Assay buffer only (for substrate auto-hydrolysis control).

    • The final volume in each well should be consistent (e.g., 90 µL).

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitors to bind to the enzyme.[6][10]

  • Initiation of Reaction:

    • Add the HIV-1 Protease Substrate working solution to all wells to initiate the enzymatic reaction (e.g., 10 µL for a final volume of 100 µL).

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) every 1-2 minutes for 1 to 3 hours.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

HIV_Protease_Mechanism cluster_0 HIV-1 Life Cycle Gag_Pol Gag-Pol Polyprotein Immature_Virion Immature Virion Gag_Pol->Immature_Virion Assembly Mature_Virion Mature Infectious Virion Immature_Virion->Mature_Virion Maturation HIV_Protease_Enzyme HIV-1 Protease HIV_Protease_Enzyme->Immature_Virion Cleavage

Caption: Role of HIV-1 Protease in the viral life cycle.

Enzymatic_Assay_Workflow cluster_1 In Vitro Assay Protease HIV-1 Protease Incubate Pre-incubate Protease->Incubate Substrate Quenched Fluorescent Substrate Reaction Enzymatic Reaction Substrate->Reaction Inhibitor Test Inhibitor Inhibitor->Incubate Incubate->Reaction Cleaved_Products Cleaved Substrate + Fluorescence Reaction->Cleaved_Products No Inhibitor No_Reaction No/Reduced Cleavage Reaction->No_Reaction Inhibitor Present

Caption: Workflow for an in vitro HIV-1 Protease inhibition assay.

Signaling_Pathway_Inhibition Protease HIV-1 Protease (Active Site) Binding Binding & Cleavage Protease->Binding Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Protease->Inhibited_Complex Substrate Gag-Pol Substrate Substrate->Binding Inhibitor Potent Inhibitor Inhibitor->Inhibited_Complex Products Mature Viral Proteins Binding->Products

Caption: Competitive inhibition of HIV-1 Protease activity.

References

Application Notes: Determining the Antiviral Activity of HIV-1 Protease-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Human Immunodeficiency Virus Type 1 (HIV-1) protease is a retroviral aspartyl protease essential for the viral life cycle.[1][2][3] This enzyme cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions.[1][4][5] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, making it a critical target for antiretroviral therapy.[1][2][6] These application notes provide a comprehensive set of protocols to determine the in vitro and cell-based antiviral activity of a novel investigational compound, HIV-1 Protease-IN-5. The protocols cover direct enzymatic inhibition, efficacy in a cell-based model, and host cell cytotoxicity.

HIV-1 Life Cycle and the Role of Protease

The HIV-1 life cycle involves several stages, beginning with binding to a host CD4 cell and ending with the budding of new, mature virions.[4][6] Protease inhibitors act at the final stage, "Budding" or "Maturation".[4][6] After a new, immature HIV particle buds from the host cell, HIV-1 protease cleaves the long protein chains inside the new virion, enabling it to mature into an infectious virus.[4][6] By blocking this step, protease inhibitors ensure that the released viral particles are unable to infect new cells.

HIV_Lifecycle cluster_cell Host CD4 Cell Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Replication 4. Replication (Viral RNA & Proteins) Integration->Replication Assembly 5. Assembly (Immature Virion) Replication->Assembly Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation HIV-1 Protease cleaves polyproteins Inhibitor Protease Inhibitor (e.g., IN-5) Inhibitor->Block

Caption: HIV-1 life cycle and the target of protease inhibitors.

Protocol 1: In Vitro HIV-1 Protease Enzymatic Assay

This protocol determines the direct inhibitory activity of IN-5 on purified HIV-1 protease using a fluorometric assay. The assay measures the cleavage of a synthetic peptide substrate labeled with a fluorophore and a quencher. Cleavage by the protease separates the pair, resulting in a quantifiable increase in fluorescence.[2][7][8] The concentration of IN-5 that inhibits 50% of the enzyme's activity is the IC50 value.

Experimental Workflow: Enzymatic Assay

Enzymatic_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition & Analysis A Prepare serial dilutions of IN-5 C Add IN-5 dilutions and HIV-1 Protease A->C B Prepare HIV-1 Protease and Substrate solutions B->C E Add Substrate Solution to initiate reaction B->E D Incubate (15 min, RT) C->D D->E F Measure fluorescence kinetically (Ex/Em = 330/450 nm) for 1-3 hours at 37°C E->F G Calculate reaction rates and % inhibition F->G H Determine IC50 value using non-linear regression G->H

Caption: Workflow for the in vitro HIV-1 protease inhibitor assay.

Methodology
  • Reagent Preparation : Prepare HIV-1 Protease Assay Buffer, Reconstituted HIV-1 Protease, and HIV-1 Protease Substrate Solution as per manufacturer's instructions (e.g., Abcam ab211106, Creative Bioarray CDAP-333).[7][9]

  • Compound Preparation : Prepare a 10 mM stock solution of IN-5 in DMSO. Create a series of 10-fold dilutions in Assay Buffer to achieve the desired final concentrations for the assay.

  • Assay Plate Setup : In a 96-well black plate, set up the following controls and samples in duplicate:

    • Enzyme Control (EC) : 10 µL of Assay Buffer.

    • Inhibitor Control (IC) : 10 µL of a known HIV-1 Protease inhibitor (e.g., Pepstatin A).[8]

    • Test Compound (IN-5) : 10 µL of each IN-5 dilution.[8]

  • Enzyme Addition : Add 80 µL of the prepared HIV-1 Protease solution to each well containing the controls and test compounds. Mix gently.

  • Pre-incubation : Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation : Add 10 µL of the HIV-1 Protease Substrate solution to each well to start the reaction. Mix well.

  • Measurement : Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation/Emission = 330/450 nm) in kinetic mode at 37°C for 1 to 3 hours, taking readings every 1-2 minutes.[2][7][8]

  • Data Analysis :

    • Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each concentration of IN-5 using the formula: % Inhibition = ((Rate_EC - Rate_Sample) / Rate_EC) * 100

    • Plot the percent inhibition against the logarithm of the IN-5 concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC50 value.[10][11]

Protocol 2: Cell-Based HIV-1 Antiviral Activity Assay

This protocol evaluates the efficacy of IN-5 in inhibiting HIV-1 replication in a susceptible T-cell line (e.g., MT-4 cells). The concentration of IN-5 that inhibits viral replication by 50% is the EC50 (50% effective concentration) value.[12]

Experimental Workflow: Cell-Based Assay

Cell_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_readout Readout & Analysis A Plate MT-4 cells in 96-well plate C Add IN-5 dilutions to cells A->C B Prepare serial dilutions of IN-5 B->C D Infect cells with HIV-1 virus stock C->D E Incubate for 4-5 days at 37°C, 5% CO2 D->E F Measure viral replication (e.g., p24 ELISA or reverse transcriptase activity) E->F G Calculate % inhibition of viral replication F->G H Determine EC50 value G->H

Caption: Workflow for the cell-based HIV-1 antiviral assay.

Methodology
  • Cell Plating : Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 4-6 hours.

  • Compound Addition : Add 100 µL of medium containing serial dilutions of IN-5 to the appropriate wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

  • Infection : Infect the cells by adding a pre-titered amount of HIV-1 (e.g., strain IIIB) to achieve a multiplicity of infection (MOI) of 0.01-0.1.

  • Incubation : Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Quantification of Viral Replication : After incubation, collect the cell supernatant. Quantify the level of viral replication by measuring the amount of HIV-1 p24 capsid protein using a commercial ELISA kit or by measuring reverse transcriptase activity.

  • Data Analysis :

    • Calculate the percent inhibition of viral replication for each concentration of IN-5 relative to the "virus only" control.

    • Plot the percent inhibition against the logarithm of the IN-5 concentration and use non-linear regression to determine the EC50 value.[10][13]

Protocol 3: Cytotoxicity Assay

This protocol assesses the toxicity of IN-5 to the host cells used in the antiviral assay. It is crucial to ensure that the observed antiviral effect is not due to the compound killing the cells.[14][15] The MTT assay, a colorimetric method, measures cell metabolic activity as an indicator of cell viability.[14][16] The concentration of IN-5 that reduces cell viability by 50% is the CC50 (50% cytotoxic concentration) value.[17]

Experimental Workflow: Cytotoxicity (MTT) Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout MTT Readout & Analysis A Plate MT-4 cells in 96-well plate C Add IN-5 dilutions to cells A->C B Prepare serial dilutions of IN-5 B->C D Incubate for 4-5 days (same duration as antiviral assay) C->D E Add MTT reagent and incubate (3-4 hours) D->E F Add Solubilizer (e.g., DMSO) to dissolve formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate % cytotoxicity and determine CC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Methodology
  • Cell Plating and Treatment : Plate and treat MT-4 cells with serial dilutions of IN-5 exactly as described in the antiviral assay protocol (Protocol 2, steps 1-2), but do not add any virus.[14][18] Include "cells only" (no compound) controls.

  • Incubation : Incubate the plate for the same duration as the antiviral assay (4-5 days) under the same conditions.

  • MTT Addition : Add 20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[14][18]

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis :

    • Calculate the percent cell viability for each concentration of IN-5 relative to the "cells only" control.

    • Percent cytotoxicity is calculated as 100 - % Viability.

    • Plot the percent cytotoxicity against the logarithm of the IN-5 concentration and use non-linear regression to determine the CC50 value.[17]

Data Presentation and Interpretation

Quantitative data should be summarized to allow for clear comparison and evaluation of the compound's potential.

Summary of IN-5 Antiviral Activity
ParameterDescriptionResult (Hypothetical)
IC50 Concentration for 50% inhibition of HIV-1 protease enzyme activity.2.5 nM
EC50 Concentration for 50% inhibition of HIV-1 replication in cells.9.1 nM
CC50 Concentration for 50% cytotoxicity in host cells.> 100 µM
SI Selectivity Index (CC50 / EC50).> 10,989
Interpretation
  • IC50 (Inhibitory Concentration) : The low nanomolar IC50 value suggests that IN-5 is a potent direct inhibitor of the HIV-1 protease enzyme.

  • EC50 (Effective Concentration) : The low nanomolar EC50 value indicates that IN-5 effectively inhibits viral replication in a cellular context.[12]

  • CC50 (Cytotoxic Concentration) : A high CC50 value is desirable, as it indicates the compound is not toxic to host cells at concentrations where it is effective against the virus.[17]

  • Selectivity Index (SI) : The SI is a critical measure of a compound's therapeutic window. It is calculated as the ratio of CC50 to EC50.[17] A high SI (generally ≥ 10 is considered active) indicates that the compound is selectively toxic to the virus rather than the host cell. The hypothetical SI of >10,000 for IN-5 suggests it is a highly selective and promising antiviral candidate.[17]

References

Application of HIV-1 Protease-IN-5 in Crystallography: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of HIV-1 Protease-IN-5 (also known as Compound 13c) in crystallographic studies. The information is intended to guide researchers in structural biology and drug discovery in their efforts to understand the binding interactions of this potent inhibitor with HIV-1 protease, a key target in antiretroviral therapy.

Application Notes

HIV-1 protease is a critical enzyme in the lifecycle of the human immunodeficiency virus (HIV), responsible for cleaving viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). Structure-based drug design, heavily reliant on X-ray crystallography, has been instrumental in the development of potent HIV-1 protease inhibitors.

This compound is a novel, highly potent non-peptidic inhibitor of HIV-1 protease. Its application in crystallography is primarily focused on elucidating the precise molecular interactions between the inhibitor and the enzyme's active site. By obtaining a high-resolution crystal structure of the HIV-1 protease in complex with IN-5, researchers can:

  • Visualize Binding Modes: Directly observe the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the inhibitor's high affinity and specificity.

  • Understand Drug Resistance: Analyze how mutations in the protease enzyme, which lead to drug resistance, might affect the binding of IN-5. Co-crystallization with resistant protease variants can provide invaluable insights for designing next-generation inhibitors that can overcome these mutations.

  • Guide Further Drug Design: The detailed structural information can inform the rational design of new inhibitors with improved potency, pharmacokinetic properties, and resistance profiles. By identifying key interaction points, medicinal chemists can modify the inhibitor's structure to enhance its binding affinity and efficacy.

The crystallographic data, in conjunction with biochemical and virological assays, provides a comprehensive understanding of the inhibitor's mechanism of action and its potential as a therapeutic agent.

Quantitative Data

This compound has demonstrated potent inhibitory activity against both wild-type and drug-resistant strains of HIV-1. The following table summarizes the key quantitative data reported for this compound.

CompoundTarget EnzymeIC50 (nM)[1]
This compound Wild-type HIV-1 Protease1.64

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

While a specific crystal structure of HIV-1 protease in complex with IN-5 has not been publicly deposited in the Protein Data Bank (PDB), the following is a generalized and detailed protocol for the co-crystallization of HIV-1 protease with a small molecule inhibitor like IN-5. This protocol is based on established methodologies in the field.

I. HIV-1 Protease Expression and Purification
  • Expression:

    • Transform E. coli cells (e.g., BL21(DE3) strain) with a plasmid encoding the HIV-1 protease gene.

    • Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue to grow the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance the yield of soluble protein.

  • Cell Lysis and Inclusion Body Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate to pellet the inclusion bodies containing the HIV-1 protease.

  • Solubilization and Refolding:

    • Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.

    • Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).

    • Refold the protease by rapid or stepwise dilution into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.5 M L-arginine) to allow for proper protein folding and dimerization.

  • Purification:

    • Clarify the refolded protein solution by centrifugation or filtration.

    • Purify the HIV-1 protease using a series of chromatography steps, which may include:

      • Affinity Chromatography: (e.g., Ni-NTA if a His-tag is present).

      • Ion-Exchange Chromatography: (e.g., Q-Sepharose or SP-Sepharose).

      • Size-Exclusion Chromatography: (e.g., Superdex 75) to obtain highly pure and homogenous protein.

    • Assess the purity of the protein by SDS-PAGE.

    • Concentrate the purified protein to a suitable concentration for crystallization (typically 5-15 mg/mL).

II. Co-crystallization of HIV-1 Protease with IN-5
  • Complex Formation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Incubate the purified HIV-1 protease with a 2-5 fold molar excess of IN-5 for at least 1 hour on ice to allow for complex formation.

  • Crystallization (Hanging Drop Vapor Diffusion Method):

    • Set up crystallization trials using commercially available or in-house prepared screens.

    • In a typical setup, mix 1-2 µL of the protein-inhibitor complex solution with an equal volume of the reservoir solution on a siliconized glass coverslip.

    • Invert the coverslip and seal it over the well of a crystallization plate containing 500 µL of the reservoir solution.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

    • Common crystallization conditions for HIV-1 protease include a range of precipitants (e.g., polyethylene glycol, ammonium sulfate, or sodium chloride) and pH values (typically between 4.0 and 6.5).

  • Crystal Optimization and Harvesting:

    • Monitor the crystallization trials regularly for the appearance of crystals.

    • Optimize initial crystal hits by varying the precipitant concentration, pH, and other additives.

    • Once suitable crystals are obtained, harvest them using a cryo-loop.

    • Briefly soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.

    • Flash-cool the crystals in liquid nitrogen for storage and transport to a synchrotron facility.

III. X-ray Diffraction Data Collection and Structure Determination
  • Data Collection:

    • Mount the flash-cooled crystal on a goniometer in a cryo-stream at a synchrotron beamline.

    • Collect X-ray diffraction data using a high-intensity X-ray source and a sensitive detector.

  • Data Processing:

    • Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group. Software such as XDS or HKL2000 is commonly used for this purpose.

  • Structure Solution and Refinement:

    • Solve the crystal structure using molecular replacement, with a previously determined structure of HIV-1 protease as a search model.

    • Build the model of the inhibitor into the electron density map.

    • Refine the atomic coordinates of the protein-inhibitor complex against the experimental data to obtain a final, high-resolution structure. Software such as Phenix or CCP4 is used for refinement.

Visualizations

The following diagrams illustrate the key workflows in the crystallographic study of HIV-1 protease with an inhibitor.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination expression Expression in E. coli lysis Cell Lysis expression->lysis purification Purification lysis->purification complex Complex Formation (Protease + IN-5) purification->complex screening Crystallization Screening complex->screening optimization Crystal Optimization screening->optimization data_collection X-ray Data Collection optimization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Final PDB Model structure_solution->final_structure Final Structure

Caption: Experimental workflow for determining the crystal structure of HIV-1 protease in complex with an inhibitor.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_application Application protein Purified HIV-1 Protease crystallography Co-crystallization & X-ray Crystallography protein->crystallography inhibitor This compound inhibitor->crystallography structure 3D Structure of Protease-Inhibitor Complex crystallography->structure binding_data Detailed Binding Interaction Data structure->binding_data drug_design Structure-Based Drug Design binding_data->drug_design

Caption: Logical relationship from experimental inputs to the application in drug design.

References

Application Notes and Protocols for HIV-1 Protease-IN-5 in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing HIV-1 protease-IN-5, a novel and potent non-peptidic protease inhibitor, in the context of HIV drug resistance studies. This document outlines the inhibitor's mechanism of action, provides detailed protocols for its use in antiviral and cytotoxicity assays, and summarizes its efficacy against both wild-type and drug-resistant HIV-1 strains.

Introduction to this compound

This compound, also identified as compound 13c in scientific literature, is a novel inhibitor of the HIV-1 protease.[1] It has demonstrated significant potency, with an IC50 of 1.64 nM against wild-type HIV-1.[1] A key characteristic of this inhibitor is its efficacy against Darunavir (DRV)-resistant HIV-1 variants, making it a valuable tool for research into overcoming current therapeutic challenges.[1] The design of this compound incorporates a chiral isopropanol as the P1' ligand and a 4-trifluoromethylphenylsulfonamide as the P2' ligand, which are intended to maximize interactions with the protease's backbone and enhance its antiviral potency while minimizing the potential for the development of drug-resistant mutations.[1]

Mechanism of Action

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins essential for producing infectious virions. Protease inhibitors, including this compound, act as competitive inhibitors by binding to the active site of the enzyme. This binding event prevents the protease from processing the Gag-Pol polyproteins, thereby halting the maturation of the virus and rendering the newly produced virions non-infectious. The design of next-generation inhibitors like this compound focuses on creating extensive interactions with the backbone atoms of the protease, a strategy aimed at maintaining potency against mutant proteases that have developed resistance to earlier drugs.

HIV-1 Protease Inhibition Mechanism of HIV-1 Protease Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Inhibitor Action Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Inactive Protease Complex Inactive Protease Complex HIV-1 Protease->Inactive Protease Complex Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion HIV-1_protease_IN_5 This compound HIV-1_protease_IN_5->HIV-1 Protease Binding to Active Site Non-infectious Virion Non-infectious Virion Inactive Protease Complex->Non-infectious Virion

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of this compound and related compounds.

Table 1: In Vitro Antiviral Activity of this compound and Related Compounds

CompoundAntiviral IC50 (nM)
This compound (13c) 1.64
13e2.33

Data extracted from Zhu M, et al. Bioorg Med Chem. 2020.[1]

Table 2: Activity of this compound against Darunavir-Resistant HIV-1 Variants

Virus StrainKey Resistance MutationsThis compound Fold Change in IC50
Wild-TypeNone1.0
DRV-Resistant Variant 1Information not publicly availableRequires experimental determination
DRV-Resistant Variant 2Information not publicly availableRequires experimental determination

Note: Specific data on the fold change in IC50 for this compound against characterized DRV-resistant strains is not yet publicly available and needs to be determined experimentally.

Table 3: Cytotoxicity Profile of this compound

Cell LineCC50 (µM)
MT-4Requires experimental determination

Note: Cytotoxicity data for this compound is not yet publicly available and needs to be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and resistance profile of this compound.

Protocol 1: In Vitro Antiviral Activity Assay

This protocol determines the 50% inhibitory concentration (IC50) of this compound against wild-type and drug-resistant HIV-1 strains in a cell-based assay.

Materials:

  • MT-4 human T-cell line

  • HIV-1 viral stocks (wild-type and DRV-resistant strains)

  • This compound

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • 96-well microtiter plates

  • p24 antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 nM).

  • Infection: In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well. Add 50 µL of the diluted this compound to the appropriate wells. Finally, add 100 µL of HIV-1 viral stock (at a multiplicity of infection of 0.01) to each well. Include control wells with cells and virus only (no inhibitor) and cells only (no virus).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • p24 Antigen Quantification: After incubation, collect the cell culture supernatant. Measure the concentration of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition for each concentration of this compound compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • MT-4 cells

  • This compound

  • RPMI 1640 medium with 10% FBS

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells. Include control wells with cells and medium only.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration compared to the control wells. Determine the CC50 value from the dose-response curve.

Protocol 3: Generation of Resistant Virus Strains

This protocol describes the in vitro selection of HIV-1 strains with reduced susceptibility to this compound.

Materials:

  • MT-4 cells or other suitable T-cell line

  • Wild-type HIV-1 stock

  • This compound

  • Culture medium

  • p24 antigen ELISA kit

Procedure:

  • Initial Culture: Infect MT-4 cells with wild-type HIV-1 in the presence of a sub-inhibitory concentration of this compound (e.g., at the IC50).

  • Passaging: Monitor the culture for viral replication by measuring p24 antigen levels. When viral replication is detected, harvest the cell-free supernatant containing the virus.

  • Dose Escalation: Use the harvested virus to infect fresh MT-4 cells in the presence of a slightly higher concentration of this compound.

  • Repeat Passaging: Repeat the passaging and dose escalation steps for multiple rounds.

  • Characterization of Resistant Virus: Once a virus population that can replicate in the presence of high concentrations of the inhibitor is established, isolate the viral RNA. Perform genotypic analysis by sequencing the protease gene to identify mutations associated with resistance. Perform phenotypic analysis to determine the fold-change in IC50 of the resistant virus compared to the wild-type strain.

Experimental Workflows

Drug_Resistance_Study_Workflow Workflow for this compound Drug Resistance Study Start Start In_Vitro_Antiviral_Assay In Vitro Antiviral Assay (Protocol 1) Start->In_Vitro_Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (Protocol 2) Start->Cytotoxicity_Assay Determine_IC50_CC50 Determine IC50 and CC50 In_Vitro_Antiviral_Assay->Determine_IC50_CC50 Cytotoxicity_Assay->Determine_IC50_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Determine_IC50_CC50->Calculate_SI Generate_Resistant_Strains Generate Resistant Strains (Protocol 3) Calculate_SI->Generate_Resistant_Strains Phenotypic_Analysis Phenotypic Analysis of Resistant Strains Generate_Resistant_Strains->Phenotypic_Analysis Genotypic_Analysis Genotypic Analysis of Resistant Strains Generate_Resistant_Strains->Genotypic_Analysis Data_Analysis_Interpretation Data Analysis and Interpretation Phenotypic_Analysis->Data_Analysis_Interpretation Genotypic_Analysis->Data_Analysis_Interpretation End End Data_Analysis_Interpretation->End

Caption: A logical workflow for conducting a drug resistance study using this compound.

Signaling Pathways

While HIV-1 protease inhibitors primarily target the viral enzyme, the overall cellular environment and signaling pathways can influence viral replication and the emergence of resistance. For instance, the activation state of T-cells, which is regulated by pathways such as JAK-STAT and MEK/ERK, can impact the efficiency of HIV-1 infection and replication. While this compound does not directly target these pathways, its effectiveness can be studied in the context of different cellular activation states to understand its robustness in various physiological conditions.

Cellular_Signaling_Context Cellular Signaling Context for HIV-1 Infection Cytokines Cytokines JAK_STAT_Pathway JAK_STAT_Pathway Cytokines->JAK_STAT_Pathway Growth_Factors Growth_Factors MEK_ERK_Pathway MEK_ERK_Pathway Growth_Factors->MEK_ERK_Pathway T_Cell_Activation T_Cell_Activation JAK_STAT_Pathway->T_Cell_Activation MEK_ERK_Pathway->T_Cell_Activation HIV_Replication HIV_Replication T_Cell_Activation->HIV_Replication promotes HIV_1_protease_IN_5 This compound HIV_1_protease_IN_5->HIV_Replication inhibits

Caption: Relevant cellular signaling pathways that influence HIV-1 replication.

References

Application Notes and Protocols for Measuring HIV-1 Protease Inhibition and Protease-Integrase Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins. This process is essential for the production of infectious virions, making the protease a key target for antiretroviral therapy. Furthermore, emerging evidence suggests potential interactions between HIV-1 protease and other viral enzymes, such as integrase, which could present novel therapeutic targets. This document provides detailed protocols for various in vitro and cell-based assays to measure the inhibition of HIV-1 protease activity and to investigate the disruption of the protease-integrase interaction.

I. Biochemical Assays for HIV-1 Protease Inhibition

Biochemical assays are fundamental for the initial screening and characterization of protease inhibitors. These assays typically utilize a purified recombinant HIV-1 protease and a synthetic substrate.

Fluorescence Resonance Energy Transfer (FRET)-Based Protease Activity Assay

FRET-based assays are a widely used method for continuously measuring protease activity and are amenable to high-throughput screening.[1][2] The principle involves a synthetic peptide substrate containing a fluorophore and a quencher pair. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[3][4]

Experimental Workflow:

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions plate Add Reagents to Microplate Well reagents->plate incubation Incubate at 37°C plate->incubation measurement Measure Fluorescence (Ex/Em = 330/450 nm) in Kinetic Mode incubation->measurement plot Plot Fluorescence vs. Time measurement->plot calculate Calculate Initial Velocity and Percent Inhibition plot->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.

Protocol:

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., derived from the p17/p24 cleavage site)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Positive control inhibitor (e.g., Pepstatin A)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant HIV-1 protease in assay buffer.

    • Prepare a working solution of the FRET substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

  • Assay Setup (per well):

    • Add 10 µL of the test compound dilution or control (assay buffer with DMSO for no inhibition, positive control inhibitor for maximum inhibition).

    • Add 80 µL of the HIV-1 protease working solution.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the FRET substrate working solution to each well.

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (e.g., Ex/Em = 330/450 nm or 490/520 nm, depending on the substrate).[1]

  • Data Analysis:

    • For each well, plot the relative fluorescence units (RFU) against time.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibition))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary:

ParameterDescriptionTypical Value Range
IC50 Concentration of an inhibitor that reduces enzyme activity by 50%.Varies widely depending on the inhibitor (nM to µM range). For example, the IC50 of HIV-1 protease-IN-5 is 1.64 nM.[5]
Ki Inhibition constant, a measure of the inhibitor's binding affinity.pM to µM range. Some potent inhibitors have Ki values in the single-digit picomolar range.[6]
Km Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax.Dependent on the specific substrate used.

II. Assays for Protease-Integrase Interaction Inhibition

Investigating the potential interaction between HIV-1 protease and integrase requires assays that can detect and quantify protein-protein interactions.

Co-Immunoprecipitation (Co-IP) Assay

Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to "pull-down" a specific protein and its binding partners from a cell lysate.[7][8] This method can be adapted to study the interaction between HIV-1 protease and integrase in cells co-expressing both proteins.

Experimental Workflow:

CoIP_Workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture Co-transfect cells with Protease and Integrase expression vectors inhibitor_treatment Treat cells with potential inhibitor cell_culture->inhibitor_treatment cell_lysis Lyse cells and prepare lysate inhibitor_treatment->cell_lysis pre_clear Pre-clear lysate with Protein A/G beads cell_lysis->pre_clear add_antibody Incubate with anti-Protease or anti-Integrase antibody pre_clear->add_antibody pull_down Add Protein A/G beads to capture immune complexes add_antibody->pull_down wash Wash beads to remove non-specific binders pull_down->wash elution Elute proteins from beads wash->elution sds_page Separate proteins by SDS-PAGE elution->sds_page western_blot Western Blot with antibodies against both proteins sds_page->western_blot

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) assay.

Protocol:

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vectors for tagged HIV-1 protease and integrase (e.g., with FLAG and HA tags, respectively)

  • Transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors[7]

  • Antibodies against the tags (or against protease and integrase)

  • Protein A/G-coupled agarose or magnetic beads[9]

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Reagents for SDS-PAGE and Western blotting

Procedure:

  • Cell Culture and Transfection:

    • Co-transfect HEK293T cells with the expression vectors for the tagged protease and integrase.

    • If testing an inhibitor, treat the cells with the compound for a specified period before harvesting.

  • Cell Lysis:

    • Harvest the cells and lyse them in ice-cold lysis buffer.[9]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FLAG for the tagged protease) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

    • Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using elution buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody against the other protein (e.g., anti-HA for the tagged integrase) to detect the co-precipitated protein.

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that can be used for high-throughput screening of protein-protein interaction inhibitors.[10][11] It relies on the transfer of singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are brought into close proximity, resulting in a luminescent signal.

Experimental Workflow:

AlphaScreen_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare tagged Protease, tagged Integrase, Donor beads, Acceptor beads, and Inhibitors plate Add tagged proteins and inhibitor to microplate well reagents->plate incubation1 Incubate to allow protein interaction plate->incubation1 add_beads Add Donor and Acceptor beads incubation1->add_beads incubation2 Incubate in the dark add_beads->incubation2 measurement Read luminescence signal incubation2->measurement calculate Calculate percent inhibition measurement->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for an AlphaScreen-based protein-protein interaction assay.

Protocol:

Materials:

  • Biotinylated HIV-1 Protease

  • GST-tagged HIV-1 Integrase

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • Assay buffer

  • Test compounds

  • 384-well microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Add biotinylated protease, GST-tagged integrase, and the test compound to the wells of a microplate and incubate to allow for protein interaction (or inhibition thereof).

  • Add Streptavidin-coated Donor beads and Anti-GST Acceptor beads.

  • Incubate in the dark to allow bead-protein complex formation.

  • Read the plate on an AlphaScreen reader. A decrease in the signal indicates inhibition of the protease-integrase interaction.

  • Calculate percent inhibition and determine IC50 values as described for the FRET assay.

III. Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating inhibitors, as they account for factors such as cell permeability and metabolism.

Gag-Pol Polyprotein Processing Assay

This assay measures the ability of an inhibitor to block the cleavage of the Gag-Pol polyprotein in HIV-1 producing cells. Inhibition of protease leads to an accumulation of the unprocessed polyprotein precursor.[12][13]

Experimental Workflow:

GagPol_Processing_Workflow cluster_cell Cell Culture & Treatment cluster_analysis Analysis transfect Transfect cells with HIV-1 proviral DNA treat Treat cells with inhibitor transfect->treat harvest Harvest cell lysate and viral particles treat->harvest sds_page Separate proteins by SDS-PAGE harvest->sds_page western_blot Western Blot with anti-p24, anti-RT, or anti-IN antibodies sds_page->western_blot quantify Quantify band intensities of precursor and mature proteins western_blot->quantify

Caption: Workflow for a Gag-Pol polyprotein processing assay.

Protocol:

Materials:

  • HEK293T cells

  • HIV-1 proviral DNA (e.g., pNL4-3)

  • Transfection reagent

  • Test compounds

  • Cell lysis buffer

  • Antibodies against HIV-1 proteins (e.g., p24 capsid, reverse transcriptase, integrase)

  • Reagents for SDS-PAGE and Western blotting

Procedure:

  • Transfect HEK293T cells with the HIV-1 proviral DNA.

  • Treat the transfected cells with various concentrations of the test compound.

  • After 48 hours, harvest both the cells and the culture supernatant (containing viral particles).

  • Prepare cell lysates and pellet the viral particles from the supernatant by ultracentrifugation.

  • Lyse the viral pellets.

  • Analyze both cell and viral lysates by Western blotting using antibodies that can detect both the precursor (Gag-Pol) and the mature processed proteins (e.g., anti-RT, anti-integrase, or anti-p24).[3]

  • Quantify the band intensities to determine the ratio of precursor to processed protein. An effective inhibitor will increase this ratio.

Quantitative Data Summary:

ParameterDescriptionTypical Value Range
EC50 Effective concentration of an inhibitor that causes a 50% reduction in viral replication or a 50% change in the measured endpoint (e.g., Gag processing).nM to µM range. For example, some potent non-nucleoside reverse transcriptase inhibitors that also affect Gag-Pol processing show effects at concentrations of 5 µM, which is higher than their replication inhibition EC50.[14]

IV. Conclusion

The techniques described provide a comprehensive toolkit for the discovery and characterization of inhibitors targeting HIV-1 protease and its potential interaction with integrase. A combination of biochemical and cell-based assays is crucial for a thorough evaluation of inhibitor potency and mechanism of action. While direct assays for the protease-integrase interaction are still emerging, established methods for studying protein-protein interactions can be effectively adapted for this purpose.

References

Practical Guide to Working with HIV-1 Protease-IN-5 (Compound 13c)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a practical guide for utilizing HIV-1 protease-IN-5, a potent inhibitor of HIV-1 protease. The information compiled herein is intended to support research and drug development efforts targeting HIV.

Introduction to this compound

This compound, also identified as compound 13c in scientific literature, is a novel, highly potent inhibitor of the HIV-1 protease enzyme.[1][2] The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy.

This compound is distinguished by an isopropanol moiety as the P1' ligand, designed to enhance binding with the S1' subsite of the enzyme.[2] It has demonstrated significant inhibitory activity against both wild-type and darunavir (DRV)-resistant HIV-1 variants, highlighting its potential as a next-generation therapeutic agent.[1][2]

Chemical Properties:

PropertyValue
Chemical Name Benzamide, 3,4-dihydroxy-N-[(1S,2R)-2-hydroxy-3-[[(4-trifluoromethyl)phenyl]sulfonyl][(1-methylethyl)amino]propyl]-
Molecular Formula C27H29F3N2O7S
Molecular Weight 582.59 g/mol
CAS Number 2525173-96-8

Quantitative Data

This compound exhibits potent inhibitory activity. The following table summarizes the available quantitative data.

ParameterValueVirus/EnzymeReference
IC50 1.64 nMWild-type HIV-1 Protease[1][2]
Antiviral Activity Remarkable activity reportedWild-type and DRV-resistant HIV-1 variants[2]

Note: Detailed quantitative data (e.g., specific EC50 or Ki values) for the activity of this compound against various DRV-resistant HIV-1 strains are mentioned in the source literature but are not publicly available in detail. Researchers are encouraged to perform these evaluations as part of their experimental workflow.

Mechanism of Action and Signaling Pathway

This compound functions by binding to the active site of the HIV-1 protease, an aspartic protease. This binding prevents the protease from cleaving the Gag and Gag-Pol polyproteins, which are essential for the maturation of the virus. By inhibiting this crucial step in the viral life cycle, this compound effectively blocks the production of new, infectious virions.

HIV_Protease_Inhibition Mechanism of HIV-1 Protease Inhibition cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Gag_Pol Gag-Pol Polyprotein Transcription_Translation->Gag_Pol Assembly Viral Assembly Gag_Pol->Assembly HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage by Budding Budding Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion Maturation Maturation Immature_Virion->Maturation Mature_Virion Mature, Infectious Virion Maturation->Mature_Virion IN_5 This compound IN_5->HIV_Protease Inhibits

Caption: Inhibition of HIV-1 protease by IN-5 blocks viral maturation.

Experimental Protocols

The following are detailed protocols for the in vitro and cell-based evaluation of this compound.

In Vitro HIV-1 Protease Inhibition Assay (FRET-based)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., derived from a natural processing site for HIV-1 PR)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Darunavir)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound and the positive control in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test wells: 10 µL of diluted this compound

      • Positive control wells: 10 µL of diluted positive control inhibitor

      • Enzyme control wells: 10 µL of assay buffer

    • Add 80 µL of HIV-1 protease solution (pre-diluted in assay buffer to the desired concentration) to all wells.

    • Incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of the FRET peptide substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET substrate (e.g., Ex/Em = 340/490 nm).

    • Measure the fluorescence intensity kinetically for 60-180 minutes at 37°C, protected from light.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

FRET_Assay_Workflow In Vitro FRET Assay Workflow Start Start Prepare_Reagents Prepare Reagents (IN-5, Protease, Substrate) Start->Prepare_Reagents Assay_Setup Set up 96-well plate (Inhibitor + Enzyme) Prepare_Reagents->Assay_Setup Incubate Incubate at RT (15 min) Assay_Setup->Incubate Add_Substrate Add FRET Substrate Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (60-180 min, 37°C) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro HIV-1 protease FRET-based inhibition assay.

Cell-Based Antiviral Activity Assay

This protocol outlines a method to assess the antiviral activity of this compound in a cell-based assay using a reporter cell line.

Materials:

  • TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR)

  • HIV-1 laboratory-adapted strain (e.g., NL4-3) or clinical isolates (including DRV-resistant strains)

  • Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Darunavir)

  • 96-well clear-bottom white plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Preparation:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the positive control in cell culture medium.

  • Infection:

    • Remove the culture medium from the cells.

    • Add 50 µL of the diluted compounds to the respective wells.

    • Add 50 µL of HIV-1 virus stock (at a pre-determined dilution to give a sufficient signal) to each well, except for the uninfected control wells.

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • After the incubation period, remove the supernatant.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Determine the percentage of viral inhibition for each concentration of this compound relative to the virus control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

    • Simultaneously, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed in parallel to determine the CC50 of the compound.

Cell_Assay_Workflow Cell-Based Antiviral Assay Workflow Start Start Seed_Cells Seed TZM-bl cells in 96-well plate Start->Seed_Cells Prepare_Compounds Prepare serial dilutions of IN-5 Start->Prepare_Compounds Add_Compounds Add compounds to cells Seed_Cells->Add_Compounds Prepare_Compounds->Add_Compounds Infect_Cells Infect cells with HIV-1 Add_Compounds->Infect_Cells Incubate_48h Incubate for 48 hours at 37°C Infect_Cells->Incubate_48h Measure_Luciferase Measure Luciferase Activity Incubate_48h->Measure_Luciferase Data_Analysis Calculate % Inhibition Determine EC50 & CC50 Measure_Luciferase->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-based antiviral activity assay.

Structural Insights and Binding Mode

While a crystal structure of HIV-1 protease in complex with IN-5 (compound 13c) is not publicly available, the binding mode can be inferred from its design and the structures of similar inhibitors. The isopropanol P1' ligand is designed to form enhanced interactions within the S1' subsite of the protease. The core of the inhibitor is expected to form critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp125) in the active site, mimicking the transition state of the natural substrate cleavage. The phenolic P2 ligands and the 4-trifluoromethylphenylsulfonamide P2' ligand are designed to occupy the S2 and S2' pockets, respectively, making extensive hydrophobic and polar contacts.

Below is a conceptual diagram illustrating the key interactions of a potent inhibitor within the HIV-1 protease active site.

Binding_Mode Conceptual Binding Mode of a Potent HIV-1 Protease Inhibitor cluster_protease HIV-1 Protease Active Site cluster_inhibitor Inhibitor (e.g., IN-5) S2 S2 Pocket S1 S1 Pocket S1_prime S1' Pocket S2_prime S2' Pocket Catalytic_Asp Catalytic Aspartates (Asp25/125) P2 P2 Ligand (Phenol) P2->S2 Hydrophobic/ Polar Interactions P1 P1 Ligand P1->S1 Hydrophobic Interactions Core Hydroxyethylene Core Core->Catalytic_Asp Hydrogen Bonds P1_prime P1' Ligand (Isopropanol) P1_prime->S1_prime Enhanced Binding P2_prime P2' Ligand (Sulfonamide) P2_prime->S2_prime Hydrophobic/ Polar Interactions

Caption: Key interactions between an inhibitor and the HIV-1 protease active site.

Safety Precautions

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. When working with live HIV-1, all procedures must be conducted in a BSL-2+ or BSL-3 facility, following institutional and national guidelines for handling infectious agents.

Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. The provided protocols are examples and may require optimization for specific experimental conditions.

References

Troubleshooting & Optimization

"troubleshooting HIV-1 protease-IN-5 solubility issues"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with HIV-1 protease-IN-5.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the Human Immunodeficiency Virus (HIV). By blocking this enzyme, the inhibitor prevents the maturation of new viral particles, thus halting the replication of the virus. Due to its high potency, it is a compound of significant interest in HIV research and drug development.

Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A2: Like many potent, nonpeptidyl HIV-1 protease inhibitors, this compound is likely a hydrophobic molecule with low intrinsic aqueous solubility. Precipitation in aqueous buffers is a common issue and typically occurs when the concentration of the compound exceeds its solubility limit in that specific medium. This can be influenced by factors such as pH, ionic strength, and the presence of salts in the buffer.

Q3: What is the recommended starting solvent for dissolving this compound?

A3: It is recommended to first attempt to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. From this stock, small volumes can be added to the aqueous assay buffer to reach the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental results (typically ≤1% v/v).

Q4: Are there alternative organic solvents I can try if DMSO is not suitable for my experiment?

A4: Yes, if DMSO is incompatible with your assay, other organic solvents can be considered. These include ethanol, methanol, or dimethylformamide (DMF). The choice of solvent will depend on the specific requirements of your experimental system. It is always advisable to test the tolerance of your assay to the chosen solvent beforehand.

Q5: Can I heat the solution to improve the solubility of this compound?

A5: Gentle warming can be a useful technique to aid in the dissolution of poorly soluble compounds. However, this should be done with caution as excessive heat can lead to the degradation of the compound. It is recommended to warm the solution to no more than 37-40°C and to cool it to room temperature before use. Always check for precipitation upon cooling.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshooting and overcoming solubility challenges with this compound.

Initial Solubility Assessment

Before proceeding with complex formulation strategies, it is essential to perform a basic solubility assessment.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Visual Inspection: Visually inspect each well for signs of precipitation. The highest concentration at which no precipitate is observed is the approximate kinetic solubility.

  • (Optional) Quantitative Measurement: For a more precise measurement, the supernatant from each well can be analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

Strategies for Enhancing Aqueous Solubility

If the initial solubility is insufficient for your experimental needs, the following strategies can be employed.

1. pH Modification

Many small molecule inhibitors possess ionizable functional groups. Adjusting the pH of the buffer can significantly impact their solubility.

  • For Basic Compounds: Lowering the pH of the buffer will protonate basic groups, leading to increased solubility.

  • For Acidic Compounds: Increasing the pH of the buffer will deprotonate acidic groups, also leading to increased solubility.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare a Range of Buffers: Prepare a series of buffers with varying pH values (e.g., from pH 4 to pH 9).

  • Add Compound: Add a known amount of this compound to each buffer to create a supersaturated solution.

  • Equilibrate: Shake or stir the samples for 24 hours at a constant temperature to allow them to reach equilibrium.

  • Separate Solid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, LC-MS).

  • Plot Data: Plot the measured solubility against the pH to identify the optimal pH range for your experiments.

2. Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution.

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting Concentration (v/v)Maximum Recommended Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)0.1%1%Widely used, but can affect enzyme activity at higher concentrations.
Ethanol0.5%5%Can be a good alternative to DMSO.
Polyethylene Glycol 300/400 (PEG 300/400)1%10%Generally well-tolerated in many biological assays.

Experimental Protocol: Co-solvent Titration

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of your aqueous buffer containing increasing concentrations of the chosen co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% DMSO).

  • Add Compound: Add this compound to each mixture to determine its solubility as described in the kinetic solubility assessment protocol.

  • Assay Compatibility Check: It is crucial to run a control experiment to ensure that the chosen co-solvent at the effective concentration does not interfere with your assay.

3. Addition of Surfactants

Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecule.

Table 2: Common Surfactants for In Vitro Assays

SurfactantTypeTypical Starting Concentration (w/v)
Tween® 20 / Tween® 80Non-ionic0.01%
Triton™ X-100Non-ionic0.01%
Sodium Dodecyl Sulfate (SDS)Anionic0.01%

Note: The critical micelle concentration (CMC) of the surfactant should be considered. Concentrations above the CMC are generally required for significant solubilization.

4. Use of Complexing Agents

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • β-Cyclodextrin and its derivatives (e.g., HP-β-CD, Methyl-β-CD) are commonly used.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solutions: Prepare solutions of the chosen cyclodextrin in your aqueous buffer at various concentrations (e.g., 1, 5, 10, 20 mM).

  • Add Compound: Add this compound to each cyclodextrin solution.

  • Equilibrate and Measure: Determine the solubility as described in the pH-dependent solubility protocol.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Troubleshooting_Workflow start Start: Solubility Issue (Precipitation Observed) dissolve_dmso Attempt to Dissolve in 100% DMSO (Prepare Concentrated Stock) start->dissolve_dmso check_stock Is Stock Solution Clear? dissolve_dmso->check_stock dilute_buffer Dilute Stock into Aqueous Buffer check_stock->dilute_buffer Yes end End check_stock->end No (Compound may be degraded or insoluble in DMSO. Contact supplier.) check_final Precipitation in Final Solution? dilute_buffer->check_final success Success: Proceed with Experiment check_final->success No troubleshoot Initiate Troubleshooting Strategies check_final->troubleshoot Yes ph_mod 1. pH Modification troubleshoot->ph_mod cosolvent 2. Co-solvent Addition troubleshoot->cosolvent surfactant 3. Surfactant Addition troubleshoot->surfactant cyclodextrin 4. Cyclodextrin Complexation troubleshoot->cyclodextrin reassess Re-assess Solubility ph_mod->reassess cosolvent->reassess surfactant->reassess cyclodextrin->reassess reassess->check_final HIV_Protease_Inhibition cluster_virus HIV-1 Lifecycle GagPol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease GagPol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) HIV_Protease->Mature_Proteins NonInfectious_Virion Non-infectious Virion HIV_Protease->NonInfectious_Virion HIV_IN_5 This compound HIV_IN_5->HIV_Protease Inhibition Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion

Technical Support Center: Optimizing HIV-1 Protease-IN-5 Concentration in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using HIV-1 protease-IN-5 in various assays. It is intended for scientists and drug development professionals to help optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound (also known as Compound 13c) is a potent inhibitor of the HIV-1 protease. It has a reported half-maximal inhibitory concentration (IC50) of 1.64 nM . This compound has demonstrated significant activity against both wild-type and Darunavir-resistant variants of HIV-1[1].

Q2: How should I reconstitute and store this compound?

A2: As with most potent small molecule inhibitors, it is recommended to dissolve this compound in a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C[2][3]. Before use, thaw an aliquot and equilibrate it to room temperature[2].

Q3: What types of assays are suitable for determining the IC50 of this compound?

A3: Fluorometric assays based on Fluorescence Resonance Energy Transfer (FRET) are commonly used for screening HIV-1 protease inhibitors and are well-suited for high-throughput applications[2][4][5]. These assays measure the cleavage of a synthetic peptide substrate, which results in a quantifiable fluorescent signal[2][3]. Cell-based assays that monitor protease activity within a cellular context can also be used to assess the inhibitor's efficacy in a more biologically relevant environment[6][7].

Q4: What controls are essential when performing an inhibition assay with this compound?

A4: To ensure data accuracy, several controls are necessary:

  • Enzyme Control (EC) / Positive Control: Contains the enzyme and substrate without any inhibitor to measure maximum enzyme activity[2][5].

  • Inhibitor Control (IC): A known, well-characterized HIV-1 protease inhibitor (like Pepstatin A) to validate the assay's ability to detect inhibition[2][5].

  • Vehicle Control: Contains the enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used to dissolve the test inhibitor. This is crucial to rule out any effects of the solvent on enzyme activity[2][5].

  • No-Enzyme Control / Substrate Control: Contains the substrate and assay buffer but no enzyme, to measure background fluorescence[5].

Troubleshooting Guide

Issue 1: Higher than expected IC50 value for this compound.
Question Possible Cause Troubleshooting Steps
Why is my calculated IC50 value significantly higher than the reported 1.64 nM? Inhibitor Degradation: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of this compound from a new vial. Always aliquot stock solutions to minimize freeze-thaw cycles[2][3].
Incorrect Enzyme or Substrate Concentration: Sub-optimal concentrations of the protease or its substrate can affect inhibitor potency measurements.Verify the activity and concentration of your HIV-1 protease stock. Ensure the substrate concentration is appropriate for the assay, typically at or below the Michaelis constant (Km).
Assay Conditions: Incubation times, temperature, or buffer composition (pH, ionic strength) may not be optimal.Ensure all reagents are equilibrated to the recommended temperature before starting the assay[2]. Verify that the assay buffer composition is correct. For kinetic assays, ensure you are measuring within the linear range of the reaction[2][3].
Solvent Interference: High concentrations of the solvent (e.g., DMSO) used to dissolve the inhibitor can inhibit enzyme activity.Include a solvent control with the highest concentration of DMSO used in your dilution series. If the solvent exceeds 5% of the final reaction volume and shows inhibition, reduce the concentration[2].
Issue 2: Inhibitor Precipitation or Solubility Problems.
Question Possible Cause Troubleshooting Steps
I notice precipitation in my wells after adding this compound. What should I do? Poor Solubility in Assay Buffer: The inhibitor may be precipitating when diluted from the DMSO stock into the aqueous assay buffer.Prepare serial dilutions of the inhibitor at 10X the final desired concentration in assay buffer containing the same percentage of DMSO as the final reaction[2]. Ensure thorough mixing after each dilution step. Gentle vortexing or sonication of the stock solution before dilution can sometimes help.
Concentration Too High: The concentrations being tested may exceed the solubility limit of the compound in the assay buffer.If precipitation is observed at the highest concentrations, lower the starting concentration of your dilution series.
Issue 3: High Background or Low Signal-to-Noise Ratio.
Question Possible Cause Troubleshooting Steps
My fluorescent signal is weak, or the background in my control wells is very high. How can I fix this? Substrate Degradation: The fluorescent substrate may be sensitive to light or have degraded over time.Protect the substrate from light. Aliquot the substrate upon receipt and store it at -80°C[2].
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.Use high-purity reagents and water. Prepare fresh buffers.
Inhibitor Autoflorescence: The inhibitor itself may be fluorescent at the excitation/emission wavelengths used.Run a control containing only the inhibitor in assay buffer (no enzyme or substrate) to check for autofluorescence. If it is significant, you may need to subtract this background signal or consider a different detection method.
Low Enzyme Activity: The HIV-1 protease may be inactive or have low activity.Use a fresh aliquot of the enzyme and store it properly at -80°C, avoiding repeated freeze-thaw cycles[2]. Confirm its activity with a positive control before screening inhibitors.

Data & Protocols

Summary of this compound Properties
ParameterValueReference
Target HIV-1 Protease[1]
IC50 1.64 nM[1]
Activity Profile Active against wild-type and Darunavir-resistant HIV-1 variants[1]
Recommended Stock Solvent DMSO[2]
Stock Storage -80°C[2][3]
Example Dilution Series for IC50 Determination

Given the potent nature of this compound (IC50 = 1.64 nM), a wide range of concentrations is needed to generate a full dose-response curve.

Stock ConcentrationDilution StepFinal Concentration (10 µL into 100 µL final volume)
10 µM (in DMSO)1:10 in Assay Buffer1000 nM
1 µM1:10 in Assay Buffer100 nM
100 nM1:10 in Assay Buffer10 nM
10 nM1:10 in Assay Buffer1.0 nM
1.0 nM1:10 in Assay Buffer0.1 nM
0.1 nM1:10 in Assay Buffer0.01 nM
0.01 nM1:10 in Assay Buffer0.001 nM
0 nM (Buffer only)-0 nM (Enzyme Control)
Detailed Protocol: Fluorometric IC50 Determination

This protocol is a generalized procedure based on commercially available HIV-1 protease inhibitor screening kits[2][3][5].

1. Reagent Preparation:

  • HIV-1 Protease Assay Buffer: Equilibrate to room temperature before use[2].

  • HIV-1 Protease Enzyme: Reconstitute the enzyme in HIV-1 Protease Dilution Buffer. Keep on ice and avoid vortexing. Prepare a working solution by diluting the enzyme in the assay buffer to the desired concentration immediately before use[2][5].

  • HIV-1 Protease Substrate: Thaw at room temperature, protected from light. Prepare a working solution in assay buffer as recommended by the manufacturer[2].

  • This compound Stock: Prepare a 10 mM stock in DMSO. From this, create a dilution series (e.g., in assay buffer) to achieve 10X the final desired concentrations.

2. Assay Procedure:

  • Plate Setup: Add 10 µL of each diluted inhibitor concentration to the wells of a 96-well microplate in duplicate.

  • Controls: Prepare the following control wells:

    • Enzyme Control (EC): 10 µL of Assay Buffer (or solvent vehicle if applicable).

    • Inhibitor Control (IC): 10 µL of a known inhibitor like Pepstatin A[2].

    • Solvent Control (SC): 10 µL of the highest concentration of solvent used for inhibitor dilution.

  • Enzyme Addition: Add 80 µL of the HIV-1 Protease working solution to all wells except a "no-enzyme" background control.

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 10-15 minutes, protected from light[2][5]. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the HIV-1 Protease Substrate working solution to all wells. Mix well.

  • Measurement: Immediately measure the fluorescence in a microplate reader (e.g., Ex/Em = 330/450 nm, but confirm for your specific substrate) in kinetic mode at 37°C for 1 to 3 hours, taking readings every 1-5 minutes[2][3].

3. Data Analysis:

  • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_EC - V_Inhibitor) / V_EC] * 100 (Where V_EC is the rate of the enzyme control and V_Inhibitor is the rate at a given inhibitor concentration).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Visualizations

IC50_Determination_Workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) dilute 2. Create 10X Inhibitor Dilution Series prep->dilute plate 3. Add Inhibitor Dilutions & Controls to Plate dilute->plate add_enzyme 4. Add HIV-1 Protease Working Solution plate->add_enzyme incubate 5. Pre-incubate (15 min @ RT) add_enzyme->incubate add_substrate 6. Add Substrate to Initiate Reaction incubate->add_substrate measure 7. Measure Fluorescence (Kinetic Mode, 37°C) add_substrate->measure analyze 8. Calculate Reaction Rates & Plot Dose-Response Curve measure->analyze ic50 9. Determine IC50 Value analyze->ic50

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_IC50 start Unexpected IC50 Result high_ic50 IC50 is too high? start->high_ic50 check_inhibitor Check Inhibitor - Prepare fresh stock - Verify concentration high_ic50->check_inhibitor Yes low_ic50 IC50 is too low or curve is poor? high_ic50->low_ic50 No check_enzyme Check Enzyme - Confirm activity - Use fresh aliquot check_inhibitor->check_enzyme check_conditions Check Assay Conditions - Verify buffer/pH - Check substrate conc. - Assess solvent effect check_enzyme->check_conditions check_solubility Check Solubility - Visually inspect wells - Perform solvent tolerance test low_ic50->check_solubility Yes check_dilution Check Dilution Series - Remake dilutions carefully - Check pipettes check_solubility->check_dilution

Caption: Troubleshooting decision tree for unexpected IC50 results.

References

"overcoming experimental variability with HIV-1 protease-IN-5"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HIV-1 Protease-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and addressing common challenges encountered while working with this potent HIV-1 protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive inhibitor that targets the active site of the HIV-1 protease. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into their functional protein components.[1][2] By binding to the active site, this compound prevents this cleavage, leading to the production of immature, non-infectious viral particles.[2]

Q2: What is the expected potency of this compound against wild-type HIV-1?

A2: this compound is a fifth-generation protease inhibitor designed for high potency. While individual experimental results may vary, the enzymatic inhibition constant (Ki) is expected to be in the low picomolar range, with an EC50 in cell culture generally observed in the low nanomolar range.[3][4]

Q3: Can resistance to this compound develop?

A3: Yes, as with other antiretroviral agents, HIV-1 can develop resistance to this compound. Resistance typically arises from mutations within the protease enzyme that reduce the binding affinity of the inhibitor.[2][5] Common resistance pathways for potent protease inhibitors involve mutations such as I50V and I84V.[3] Continuous selective pressure can lead to the accumulation of multiple mutations, resulting in high-level resistance.[4]

Troubleshooting Guides

High Variability in Potency (EC50) Assays

Q: We are observing significant well-to-well and day-to-day variability in our cell-based EC50 assays. What are the potential causes and solutions?

A: High variability in EC50 values can stem from several factors. Below is a systematic guide to troubleshoot this issue.

  • Cell Health and Density:

    • Issue: Inconsistent cell health, passage number, or seeding density can dramatically affect viral replication and, consequently, inhibitor potency measurements.

    • Solution: Ensure cells are in the logarithmic growth phase and maintain a consistent seeding density for all experiments. Regularly check for mycoplasma contamination.

  • Virus Stock Titer and Quality:

    • Issue: Variability in the titer of the viral stock will lead to inconsistent levels of infection and can shift EC50 values.

    • Solution: Use a well-characterized and aliquoted viral stock with a known titer. Avoid multiple freeze-thaw cycles. Perform a viral titration with each new batch of virus.

  • Inhibitor Preparation and Storage:

    • Issue: Improper solubilization or degradation of this compound can lead to inaccurate concentrations.

    • Solution: Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) and stored under appropriate conditions (e.g., -20°C or -80°C in small aliquots). Before use, allow the stock solution to fully thaw and vortex gently.

  • Assay Protocol and Reagents:

    • Issue: Minor variations in incubation times, reagent concentrations, or the readout method (e.g., luciferase, p24 ELISA) can introduce variability.

    • Solution: Standardize all steps of the protocol. Use calibrated pipettes and ensure all reagents are within their expiration dates. Include appropriate controls, such as a known protease inhibitor (e.g., Darunavir) and a no-drug control.

Unexpectedly High Resistance or Low Potency

Q: Our experiments show that this compound is less potent than expected, or we are seeing rapid emergence of resistance. What could be the cause?

A: Lower than expected potency or rapid resistance development can be alarming. Consider the following possibilities:

  • Viral Strain and Mutations:

    • Issue: The specific strain of HIV-1 being used may harbor baseline polymorphisms or mutations that confer partial resistance to this compound.[5]

    • Solution: Sequence the protease region of your viral stock to check for known resistance mutations. Test the inhibitor against a panel of different HIV-1 strains and clinical isolates to establish a comprehensive resistance profile.

  • Experimental Conditions:

    • Issue: High serum concentrations in the culture medium can lead to protein binding of the inhibitor, reducing its effective concentration.

    • Solution: Quantify the effect of serum proteins on the EC50 value by performing the assay in different serum concentrations.

  • Selection of Resistance Pathways:

    • Issue: Sub-optimal inhibitor concentrations during long-term culture can select for resistant variants.

    • Solution: When performing resistance selection experiments, it is crucial to escalate the drug concentration carefully. The selection pressure should be high enough to inhibit wild-type virus but allow for the outgrowth of resistant mutants.[3][4]

Quantitative Data Summary

The following tables provide a summary of typical quantitative data that may be generated when characterizing this compound.

Table 1: In Vitro Potency of this compound Against Various HIV-1 Strains

HIV-1 StrainGenotype (Protease)Fold Change in EC50 (vs. Wild-Type)
NL4-3Wild-Type1.0
Mutant AI50V5-15
Mutant BI84V8-20
Multi-Drug ResistantMultiple Mutations>50

Table 2: Enzymatic Inhibition and Binding Parameters

ParameterWild-Type ProteaseI50V Mutant Protease
Ki (pM) < 1050 - 150
kon (10^6 M^-1s^-1) 2.51.8
koff (10^-4 s^-1) 1.03.5
ΔH (kcal/mol) -3.6-2.8
-TΔS (kcal/mol) -11.2-9.5

Experimental Protocols

Protocol 1: HIV-1 Protease Inhibition Assay (FRET-based)

This protocol describes a fluorogenic assay to determine the enzymatic inhibitory activity of this compound.

  • Reagents and Materials:

    • Recombinant HIV-1 Protease

    • FRET substrate (e.g., containing a cleavage site flanked by a fluorophore and a quencher)

    • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

    • This compound (serial dilutions in DMSO)

    • Control inhibitor (e.g., Darunavir)

    • 384-well black assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

    • Add 5 µL of the diluted inhibitor or control to the wells of the 384-well plate.

    • Add 20 µL of recombinant HIV-1 protease (at a final concentration of ~5-10 nM) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the FRET substrate (at a final concentration of ~1-2 µM).

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.

    • Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki.

Protocol 2: Cell-Based Antiviral Assay (TZM-bl Reporter Cell Line)

This protocol outlines a method to determine the EC50 of this compound in a cell-based assay.

  • Reagents and Materials:

    • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)

    • Complete DMEM (10% FBS, penicillin/streptomycin)

    • HIV-1 virus stock (e.g., NL4-3)

    • This compound (serial dilutions in complete DMEM)

    • Control inhibitor (e.g., Darunavir)

    • 96-well clear-bottom white plates

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

    • The next day, prepare serial dilutions of this compound and the control inhibitor in complete DMEM.

    • Aspirate the medium from the cells and add 100 µL of the diluted inhibitor to the appropriate wells.

    • Add 100 µL of diluted HIV-1 virus (at a pre-determined MOI that gives a strong luciferase signal) to each well.

    • Incubate the plate at 37°C for 48 hours.

    • After incubation, remove the supernatant and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Add the luciferase substrate and measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50.

Visualizations

HIV_Protease_Mechanism cluster_virus HIV-1 Life Cycle cluster_inhibition Inhibitor Action GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Autocatalytic Cleavage Virion Immature Virion GagPol->Virion Assembles into Protease->GagPol Cleaves Polyprotein Proteins Mature Viral Proteins Protease->Proteins Produces InactiveComplex Inactive Protease-Inhibitor Complex InfectiousVirion Infectious Virion Proteins->InfectiousVirion Assemble into NonInfectious Non-Infectious Virion Virion->NonInfectious Remains Immature IN5 This compound IN5->Protease

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Hypothesis/Compound enzymatic_assay Enzymatic Assay (Ki) start->enzymatic_assay cell_assay Cell-Based Assay (EC50) start->cell_assay cytotoxicity Cytotoxicity Assay (CC50) start->cytotoxicity data_analysis Data Analysis & Interpretation enzymatic_assay->data_analysis resistance_profiling Resistance Profiling cell_assay->resistance_profiling cell_assay->data_analysis selectivity_index Calculate Selectivity Index (SI = CC50/EC50) cytotoxicity->selectivity_index selectivity_index->data_analysis resistance_profiling->data_analysis conclusion Conclusion/Next Steps data_analysis->conclusion

Caption: Experimental workflow for characterizing this compound.

Troubleshooting_Logic start Inconsistent EC50 Results check_cells Verify Cell Health & Density start->check_cells check_virus Check Virus Titer & Aliquots check_cells->check_virus check_compound Confirm Compound Integrity & Concentration check_virus->check_compound check_protocol Review Assay Protocol & Reagents check_compound->check_protocol consistent Results Consistent? check_protocol->consistent consistent->start No resolve Problem Resolved consistent->resolve Yes escalate Escalate to Technical Support

Caption: Troubleshooting flowchart for inconsistent EC50 results.

References

Technical Support Center: Refining Protocols for HIV-1 Protease-IN-5 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HIV-1 Protease-IN-5 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining their experimental protocols involving the novel inhibitor, IN-5.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for IN-5?

A1: IN-5 is a novel competitive inhibitor designed to target the active site of HIV-1 protease. By binding to the active site, it prevents the protease from cleaving the Gag and Gag-Pol polyproteins, which is a crucial step for the maturation of infectious HIV virions.

Q2: What are the recommended solvent and storage conditions for IN-5?

A2: IN-5 is sparingly soluble in aqueous solutions. For stock solutions, it is recommended to use DMSO. Store stock solutions at -20°C or -80°C to prevent degradation. For working solutions, dilute the DMSO stock in the appropriate assay buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity.

Q3: Can IN-5 be used in cell-based assays?

A3: Yes, IN-5 is designed for use in both biochemical and cell-based assays. However, due to its hydrophobic nature, optimizing the delivery and concentration for cell-based experiments is critical to avoid cytotoxicity and ensure cellular uptake.

Q4: Are there known resistance mutations that affect IN-5 efficacy?

A4: As a novel inhibitor, specific resistance mutations for IN-5 are still under investigation. However, mutations in the protease gene, particularly those affecting the active site, could potentially reduce the binding affinity of IN-5. Additionally, mutations in the Gag cleavage sites may also contribute to resistance by altering the substrate-enzyme interaction.[1][2][3][4][5] It is recommended to perform resistance testing with known PI-resistant HIV-1 strains.

Troubleshooting Guides

Biochemical Assays (e.g., FRET-based Protease Activity)
Problem Possible Cause(s) Suggested Solution(s)
Low Signal or No Activity 1. Inactive HIV-1 Protease. 2. Degraded FRET substrate. 3. Incorrect buffer conditions (pH, salt concentration). 4. Sub-optimal enzyme or substrate concentration.1. Use a fresh aliquot of protease and verify its activity with a known inhibitor. 2. Protect the FRET substrate from light and prepare fresh dilutions for each experiment. 3. Ensure the assay buffer pH is optimal for protease activity (typically pH 4.7-6.0). 4. Titrate both the enzyme and substrate to determine their optimal concentrations.
High Background Signal 1. Autofluorescence of IN-5 or other compounds. 2. Contaminated reagents or microplates. 3. Substrate degradation due to light exposure.1. Measure the fluorescence of IN-5 alone at the assay wavelengths and subtract this from the experimental values. 2. Use high-quality, black microplates designed for fluorescence assays. Ensure all buffers are freshly prepared and filtered. 3. Minimize the exposure of the FRET substrate to light.
Inconsistent Results (High Variability) 1. Pipetting errors. 2. Temperature fluctuations during the assay. 3. IN-5 precipitation due to poor solubility.[6][7][8]1. Use calibrated pipettes and consider using a master mix for reagents. 2. Ensure the plate reader maintains a stable temperature throughout the kinetic read. 3. Increase the final DMSO concentration slightly (while staying within the enzyme's tolerance) or sonicate the IN-5 solution before adding it to the assay.
Cell-Based Assays (e.g., HIV-1 Infectivity Assays)
Problem Possible Cause(s) Suggested Solution(s)
High Cytotoxicity 1. IN-5 concentration is too high. 2. High DMSO concentration in the final culture medium.1. Perform a dose-response curve to determine the maximum non-toxic concentration of IN-5 on your target cells. 2. Ensure the final DMSO concentration is below 0.5%. If higher concentrations of IN-5 are needed, consider alternative solubilization methods.
No Inhibition of Viral Replication 1. Poor cellular uptake of IN-5. 2. IN-5 is metabolized or effluxed by the cells. 3. Viral strain is resistant to IN-5.1. Optimize the incubation time and concentration of IN-5. 2. Co-administer with inhibitors of common efflux pumps if cellular efflux is suspected. 3. Test IN-5 against a panel of different HIV-1 strains, including wild-type and PI-resistant variants.
High Variability Between Replicates 1. Inconsistent cell seeding density. 2. Variability in viral input (MOI). 3. Edge effects in the multi-well plate.1. Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.[9] 2. Accurately titrate the virus stock before the experiment to ensure a consistent MOI. 3. Avoid using the outer wells of the plate or fill them with sterile media to minimize evaporation.[9]

Experimental Protocols & Data Presentation

FRET-Based HIV-1 Protease Activity Assay

This protocol is designed to measure the enzymatic activity of HIV-1 protease and the inhibitory potential of IN-5.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based protease substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5)

  • IN-5 (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of IN-5 in assay buffer.

  • In a 96-well plate, add 10 µL of each IN-5 dilution. Include wells with assay buffer and DMSO as negative controls.

  • Add 80 µL of HIV-1 Protease (at a pre-determined optimal concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the FRET substrate to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the fluorescence intensity kinetically for 60 minutes, with readings every 5 minutes (Excitation/Emission wavelengths will depend on the FRET pair used, e.g., Ex/Em = 330/450 nm).[10]

  • Calculate the reaction rates (slope of the linear portion of the kinetic curve) and determine the IC50 value for IN-5.

Example Data: Inhibition of HIV-1 Protease by IN-5
IN-5 Concentration (nM)Protease Activity (% of Control)Standard Deviation
0100.05.2
185.34.8
1052.13.1
5025.62.5
10010.21.8
5002.10.9
IC50 12.5 nM
Cell-Based HIV-1 Infectivity Assay

This protocol assesses the ability of IN-5 to inhibit HIV-1 replication in a T-cell line.

Materials:

  • TZM-bl or similar reporter cell line

  • HIV-1 virus stock (e.g., NL4-3)

  • Complete cell culture medium

  • IN-5 (dissolved in DMSO)

  • 96-well clear-bottom white plates

  • Luciferase assay reagent

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of IN-5 in cell culture medium.

  • Remove the old medium from the cells and add 50 µL of the IN-5 dilutions.

  • Add 50 µL of HIV-1 virus stock (at a pre-determined MOI) to each well.

  • Incubate the plate for 48 hours at 37°C.

  • Remove the supernatant and lyse the cells.

  • Measure the luciferase activity according to the manufacturer's instructions.

  • Calculate the EC50 value for IN-5.

Example Data: Antiviral Activity of IN-5 in TZM-bl cells
IN-5 Concentration (nM)Viral Inhibition (%)Standard Deviation
00.03.5
1015.22.9
5048.74.1
10075.43.2
50092.12.1
100098.61.5
EC50 55.0 nM

Visualizations

HIV_Lifecycle_and_Inhibitor_Action cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_cytoplasm Cytoplasm Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription 1. Entry Reverse Transcriptase Reverse Transcriptase Integrase Integrase Protease (Inactive) Protease (Inactive) Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration 2. Nuclear Import Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag/Gag-Pol Polyproteins Gag/Gag-Pol Polyproteins Translation->Gag/Gag-Pol Polyproteins Assembly Assembly Gag/Gag-Pol Polyproteins->Assembly Budding Virion Budding Virion Assembly->Budding Virion Maturation Maturation Budding Virion->Maturation Protease Activation Infectious Virion Infectious Virion Maturation->Infectious Virion Polyprotein Cleavage IN-5 IN-5 IN-5->Maturation Inhibition

Caption: HIV-1 lifecycle highlighting the role of protease in virion maturation and the inhibitory action of IN-5.

FRET_Assay_Workflow Start Start Prepare Reagents Prepare IN-5 Dilutions, Enzyme, and Substrate Start->Prepare Reagents Plate Setup Add IN-5 and Enzyme to 96-well Plate Prepare Reagents->Plate Setup Pre-incubation Incubate at 37°C for 15 min Plate Setup->Pre-incubation Reaction Initiation Add FRET Substrate Pre-incubation->Reaction Initiation Data Acquisition Kinetic Read in Fluorescence Plate Reader Reaction Initiation->Data Acquisition Data Analysis Calculate Reaction Rates and IC50 Value Data Acquisition->Data Analysis End End Data Analysis->End

Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.

Troubleshooting_Tree Start Low Signal in FRET Assay Check_Controls Are Positive Controls Working? Start->Check_Controls Check_Enzyme Verify Enzyme Activity with known substrate/inhibitor Check_Controls->Check_Enzyme No Check_Reader Are Instrument Settings Correct? Check_Controls->Check_Reader Yes Check_Substrate Check Substrate Integrity (light exposure, age) Check_Enzyme->Check_Substrate Verify_Wavelengths Confirm Ex/Em Wavelengths and Gain Settings Check_Reader->Verify_Wavelengths No Check_Buffer Optimize Buffer pH and Salt Concentration Check_Reader->Check_Buffer Yes Check_Concentrations Titrate Enzyme and Substrate Concentrations Check_Buffer->Check_Concentrations

Caption: A logical troubleshooting workflow for low signal in a FRET-based protease assay.

References

"how to mitigate degradation of HIV-1 protease-IN-5"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HIV-1 Protease-IN-5

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of potential degradation issues related to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation concerns?

A1: this compound is a novel, potent, peptide-based dual inhibitor of HIV-1 protease and integrase. Due to its peptidic nature, it is susceptible to several degradation pathways that can compromise its efficacy in experimental settings. The primary concerns are chemical degradation (hydrolysis, deamidation, and oxidation) and enzymatic degradation, particularly if the experimental system contains residual proteases.[1]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure maximum stability and longevity, this compound should be stored under the following conditions:

  • Lyophilized Powder: Store at -20°C or -80°C, protected from light and moisture.[2]

  • In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store as single-use aliquots at -80°C to minimize freeze-thaw cycles. Once thawed, any unused portion of an aliquot should be discarded.

Q3: My experimental results are inconsistent. Could degradation of IN-5 be the cause?

A3: Inconsistent results, such as a loss of inhibitory activity over time, can certainly be a symptom of compound degradation. We recommend performing a stability study under your specific experimental conditions (buffer, pH, temperature, and duration) to assess the integrity of IN-5. See the troubleshooting guide and experimental protocols below for more details.

Q4: Which amino acid residues in a peptide-based inhibitor like IN-5 are most susceptible to degradation?

A4: Certain amino acid residues are more prone to degradation:

  • Aspartic acid (Asp) : Susceptible to hydrolysis, especially at Asp-Pro and Asp-Gly sequences, which can lead to peptide chain cleavage.

  • Asparagine (Asn) and Glutamine (Gln) : Prone to deamidation, a reaction that is often base-catalyzed and occurs frequently in sequences like Asn-Gly.

  • Cysteine (Cys) and Methionine (Met) : These residues are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen and higher pH.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Loss of Inhibitory Potency in Assay Compound degradation due to inappropriate buffer pH.Verify the pH of your assay buffer. The stability of HIV-1 protease and its inhibitors can be pH-dependent.[3] For peptide-based inhibitors, avoid prolonged exposure to pH > 8.
Compound degradation due to elevated temperature or prolonged incubation.Minimize the duration of experiments at higher temperatures (e.g., 37°C). If long incubation times are necessary, perform a time-course experiment to determine the stability of IN-5 under these conditions.
Freeze-thaw cycles of the stock solution.Always prepare single-use aliquots of your IN-5 stock solution to avoid repeated freezing and thawing.
Precipitation of IN-5 in Aqueous Buffer Poor solubility of the compound in the final assay buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and sufficient to maintain solubility. Consider performing a solubility test before your main experiment.
Variability Between Experimental Repeats Oxidation of the compound.Prepare fresh dilutions of IN-5 for each experiment from a frozen aliquot. Minimize the exposure of solutions to atmospheric oxygen. If your buffer contains reducing agents, ensure their stability over the course of the experiment.
Contamination of reagents with proteases.Use high-purity reagents and sterile, protease-free consumables.

Troubleshooting Logic Diagram

troubleshooting_flow start Inconsistent Results or Loss of IN-5 Activity check_storage Verify Storage Conditions (-80°C, single-use aliquots) start->check_storage check_handling Review Experimental Protocol (pH, temp, incubation time) check_storage->check_handling stability_test Perform Stability Test (See Protocol Below) check_handling->stability_test hplc_ms Analyze IN-5 Integrity via HPLC-MS stability_test->hplc_ms degradation_confirmed Degradation Confirmed hplc_ms->degradation_confirmed no_degradation No Degradation Detected hplc_ms->no_degradation mitigate Implement Mitigation Strategies: - Adjust buffer pH/composition - Reduce incubation time/temp - Add stabilizers degradation_confirmed->mitigate Yes other_factors Investigate Other Experimental Factors (e.g., enzyme activity, reagent quality) no_degradation->other_factors No end Problem Resolved mitigate->end other_factors->end

Caption: Troubleshooting workflow for investigating IN-5 instability.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound using HPLC-MS

This protocol allows for the quantitative assessment of IN-5 degradation over time under specific experimental conditions.

Materials:

  • This compound

  • Your experimental buffer

  • HPLC system with a C18 column

  • Mass spectrometer (MS)

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

Methodology:

  • Preparation:

    • Prepare a solution of IN-5 in your experimental buffer at the final working concentration.

    • Prepare a control sample by dissolving IN-5 in a stabilizing solution (e.g., pure DMSO or an acidic buffer where it is known to be stable).

  • Time-Course Incubation:

    • Incubate the experimental solution under the desired conditions (e.g., 37°C).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Quenching:

    • Immediately mix the withdrawn aliquot with an equal volume of quenching solution to stop any further degradation.

  • HPLC-MS Analysis:

    • Inject the quenched samples, including the time-zero sample and the control, into the HPLC-MS system.

    • Use a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate IN-5 from its potential degradation products.

    • Monitor the elution profile using UV detection at an appropriate wavelength and MS to identify the parent compound and any new peaks corresponding to degradation products.

  • Data Analysis:

    • Quantify the peak area of the intact IN-5 at each time point.

    • Plot the percentage of remaining IN-5 against time to determine its degradation rate.

Stability Assessment Workflow Diagram

stability_workflow start Start: Prepare IN-5 in Experimental Buffer incubate Incubate at Desired Temperature (e.g., 37°C) start->incubate timepoint Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->timepoint quench Quench Reaction with Acid/Organic Solvent timepoint->quench analyze Analyze by HPLC-MS quench->analyze quantify Quantify Peak Area of Intact IN-5 analyze->quantify plot Plot % Remaining IN-5 vs. Time quantify->plot end Determine Degradation Rate plot->end

Caption: Experimental workflow for IN-5 stability assessment via HPLC-MS.

Quantitative Data Summary

The following tables present hypothetical data on the stability of this compound under various conditions to illustrate how different factors can influence its degradation.

Table 1: Effect of pH on IN-5 Stability (Incubation at 37°C for 24 hours in various buffers)

Buffer pH% IN-5 Remaining (Mean ± SD)
5.098.2 ± 1.5
6.095.4 ± 2.1
7.085.1 ± 3.3
7.476.5 ± 4.0
8.052.3 ± 5.1
8.535.8 ± 4.8

Table 2: Effect of Temperature on IN-5 Stability (Incubation in pH 7.4 buffer for 24 hours)

Temperature% IN-5 Remaining (Mean ± SD)
4°C99.1 ± 0.8
25°C (Room Temp)91.7 ± 2.5
37°C76.5 ± 4.0

Potential Degradation Pathways Diagram

degradation_pathways cluster_chem Chemical Degradation cluster_enz Enzymatic Degradation IN5 Intact IN-5 Peptide hydrolysis Hydrolysis (at Asp residues) IN5->hydrolysis H₂O, Acid/Base deamidation Deamidation (at Asn, Gln residues) IN5->deamidation High pH oxidation Oxidation (at Met, Cys residues) IN5->oxidation O₂ proteolysis Proteolysis (by contaminating proteases) IN5->proteolysis Proteases D1 D1 hydrolysis->D1 Peptide Fragments D2 D2 deamidation->D2 Iso-Asp/Glu Analogs D3 D3 oxidation->D3 Sulfoxide/Disulfide Forms proteolysis->D1

Caption: Common degradation pathways for a peptide-based inhibitor like IN-5.

References

Technical Support Center: Crystallization of HIV-1 Protease-IN-5 Complex

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the crystallization of the HIV-1 protease in complex with the inhibitor IN-5. The information is compiled from established protocols and troubleshooting strategies for HIV-1 protease crystallization with various potent inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges in obtaining crystals of the HIV-1 protease-IN-5 complex?

A1: The most frequent initial hurdles include protein aggregation, poor solubility of the complex, and the formation of amorphous precipitates or microcrystals instead of well-ordered, single crystals suitable for diffraction. The inherent flexibility of the HIV-1 protease, particularly in the flap regions, can also impede crystal lattice formation.

Q2: Which HIV-1 protease constructs are recommended for crystallization studies?

A2: To enhance stability and prevent autoproteolysis, it is common to use a mutated form of the protease. A construct with mutations such as Q7K, L33I, and L63I to minimize autoproteolysis, and C67A and C95A to prevent oxidation and aggregation, is often employed.[1][2]

Q3: How can I improve the solubility of the this compound complex?

A3: Solubility can be a significant issue, particularly with hydrophobic inhibitors. Strategies to improve solubility include working at optimal pH ranges (typically between 5.0 and 7.0), using appropriate buffering systems, and carefully controlling the protein concentration.[3] Some inhibitors may require solubilization in an organic solvent like DMSO before being introduced to the protein solution.[2]

Q4: What are typical starting points for crystallization screening with the this compound complex?

A4: Initial screening should cover a broad range of precipitants, pH levels, and temperatures. Common precipitants for HIV-1 protease include ammonium sulfate, sodium citrate, and various polyethylene glycols (PEGs).[1][4] It is advisable to perform co-crystallization experiments where the inhibitor is pre-incubated with the protein before setting up crystallization trials.[1][5]

Q5: My crystals are very small or needle-like. How can I improve their size and morphology?

A5: To improve crystal size and quality, you can try microseeding, where small, well-formed crystals are introduced into a new crystallization drop to encourage larger crystal growth.[4][6] Varying the temperature, the precipitant concentration, or the protein-to-precipitant ratio can also influence crystal habit.[7] Additionally, techniques like the two-liquid system, where the protein/precipitant solution is floated on a denser, insoluble liquid, have been shown to produce large, high-quality crystals.[4]

Troubleshooting Guides

Issue 1: No Crystals or Amorphous Precipitate
Possible Cause Troubleshooting Step Rationale
Protein concentration is too high or too low. Vary the protein concentration (e.g., 2-15 mg/mL).The optimal protein concentration for crystallization is highly specific to the protein and the crystallization conditions.
Precipitant concentration is not optimal. Screen a wider range of precipitant concentrations.The supersaturation state required for crystal nucleation is highly dependent on the precipitant concentration.
pH is incorrect. Screen a range of pH values (typically 4.0-8.0 for HIV-1 PR).[4]pH affects the surface charge of the protein, which is critical for forming crystal contacts.
Inhibitor is not fully bound or is causing aggregation. Ensure a molar excess of the inhibitor (e.g., 5-fold) during pre-incubation.[1] Consider the solubility of the inhibitor in the final crystallization mixture.Incomplete binding can lead to a heterogeneous population of protein molecules, hindering crystallization. Aggregation due to poor inhibitor solubility will prevent crystal formation.
Temperature is not optimal. Attempt crystallization at different temperatures (e.g., 4°C and 20°C).[1]Temperature affects both protein solubility and the kinetics of crystal growth.
Issue 2: Poorly Diffracting Crystals
Possible Cause Troubleshooting Step Rationale
High mosaicity or internal disorder. Optimize cryoprotection by testing different cryoprotectants or concentrations. Crystal annealing (warming a flash-cooled crystal and re-cooling) can also be beneficial.[7][8]Improper cryoprotection can introduce ice formation and lattice damage. Annealing can help to relieve strain within the crystal lattice.
Small crystal size. Employ microseeding or macroseeding techniques.[4] Optimize the growth rate by lowering the precipitant concentration or temperature.Seeding can promote the growth of larger, more ordered crystals. Slower growth often leads to higher quality crystals.
Crystal lattice defects. Try post-crystallization treatments such as dehydration or soaking in stabilizing solutions.[8]These methods can sometimes induce a more ordered packing of the molecules within the crystal.
Inhibitor is not fully or uniformly bound. Consider soaking the inhibitor into pre-formed apo-protease crystals.[5][9]This can sometimes lead to a more ordered complex within the crystal lattice compared to co-crystallization.

Experimental Protocols

Detailed Methodology for this compound Co-crystallization
  • Protein Expression and Purification:

    • Express a stabilized mutant of HIV-1 protease (e.g., with mutations Q7K, L33I, L63I, C67A, C95A) in E. coli.[1][2]

    • Purify the protease from inclusion bodies using established refolding and chromatography protocols.

  • Preparation of the Protease-Inhibitor Complex:

    • Dissolve the IN-5 inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Pre-incubate the purified HIV-1 protease (at a concentration of 1-2 mg/mL) with a 5-fold molar excess of the IN-5 inhibitor.[1]

  • Crystallization:

    • The hanging drop vapor diffusion method is commonly used.[1]

    • Set up crystallization drops by mixing 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution.

    • A typical reservoir solution could be 0.25 M sodium citrate pH 6.0, 10% DMSO, and 40%–60% saturated ammonium sulfate.[1]

    • Incubate the crystallization plates at a constant temperature, for example, 20°C.[1]

  • Crystal Handling and Data Collection:

    • Cryoprotect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., 20% glycerol) before flash-freezing in liquid nitrogen.[1]

    • Collect X-ray diffraction data at a synchrotron source.

Quantitative Data Summary

Table 1: Reported Crystallization Conditions for HIV-1 Protease Complexes

Complex Protein Concentration (mg/mL) Precipitant pH Temperature (°C) Reference
PR/EPX1-20.25 M Sodium Citrate, 40-60% Ammonium Sulfate6.020[1]
PR/KNI-2722.50.061 M Ammonium Sulfate5.520[4]
PR (uncomplexed)16-18Not specified5.04[3]

Visualizations

Experimental_Workflow cluster_prep Protein & Complex Preparation cluster_cryst Crystallization cluster_analysis Analysis p1 Express & Purify Mutant HIV-1 Protease p3 Pre-incubate Protease with 5x Molar Excess of IN-5 p1->p3 p2 Prepare IN-5 Inhibitor Stock (DMSO) p2->p3 c1 Set up Hanging Drops (Vapor Diffusion) p3->c1 c2 Incubate at Constant Temperature c1->c2 c3 Monitor for Crystal Growth c2->c3 a1 Cryoprotect Crystal c3->a1 a2 Flash-freeze in Liquid Nitrogen a1->a2 a3 Collect X-ray Diffraction Data a2->a3

Caption: Experimental workflow for the co-crystallization of HIV-1 protease with the inhibitor IN-5.

Troubleshooting_Tree start Initial Crystallization Attempt outcome1 Result? start->outcome1 precipitate Amorphous Precipitate outcome1->precipitate Precipitate no_xtal Clear Drops outcome1->no_xtal No Change poor_xtal Poor Crystals (Needles, Small) outcome1->poor_xtal Poor Quality good_xtal Good Crystals outcome1->good_xtal Good Quality action_precipitate Decrease Protein/Precipitant Conc. Screen different pH/Additives precipitate->action_precipitate action_no_xtal Increase Protein/Precipitant Conc. no_xtal->action_no_xtal action_poor_xtal Optimize Growth Conditions: - Microseeding - Slower Equilibration - Temperature Screen poor_xtal->action_poor_xtal diffraction Diffraction Quality? good_xtal->diffraction action_precipitate->start action_no_xtal->start action_poor_xtal->start poor_diff Poor Diffraction diffraction->poor_diff < 3Å resolution good_diff Good Diffraction diffraction->good_diff > 3Å resolution action_poor_diff Optimize Cryoprotection Crystal Annealing Post-crystallization Dehydration poor_diff->action_poor_diff end Proceed to Data Collection good_diff->end action_poor_diff->good_xtal

Caption: Troubleshooting decision tree for this compound crystallization experiments.

References

"troubleshooting inconsistent results with HIV-1 protease-IN-5"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting experiments involving the HIV-1 protease inhibitor, Darunavir. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing lower than expected potency (higher IC50 or Ki values) for Darunavir in our enzymatic assays. What are the potential causes?

A1: Inconsistent potency of Darunavir in enzymatic assays can stem from several factors related to the enzyme, the inhibitor, or the assay conditions.

  • Enzyme Activity and Stability:

    • Degraded Protease: HIV-1 protease is susceptible to degradation. Ensure the enzyme is stored correctly at -80°C and avoid repeated freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt.[1]

    • Incorrect Dimerization: The protease is only active as a dimer.[2][3] Dimerization can be affected by buffer conditions, pH, and the presence of mutations. Ensure your assay buffer conditions are optimal for dimerization.

    • Mutations: If you are not using a wild-type protease, be aware that certain mutations, even outside the active site, can impact catalytic activity and inhibitor binding.[4][5][6]

  • Inhibitor Integrity and Concentration:

    • Solubility Issues: Darunavir, like many protease inhibitors, can have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting into your assay buffer. Precipitation can lead to a lower effective concentration.

    • Degradation: Check the stability of your Darunavir stock solution. Store it protected from light and at the recommended temperature.

  • Assay Conditions:

    • Substrate Concentration: The measured IC50 value is dependent on the substrate concentration relative to its Km. Ensure you are using a consistent substrate concentration, ideally at or below the Km, for accurate and reproducible results.

    • Incubation Times: Pre-incubation of the enzyme with the inhibitor before adding the substrate can influence the measured potency, especially for tight-binding inhibitors like Darunavir. Optimize and keep this time consistent across experiments.

    • Buffer Components: Components in your assay buffer, such as detergents or salts, can interfere with the enzyme-inhibitor interaction.

Q2: Our cell-based antiviral assays show variable EC50 values for Darunavir. What could be causing this inconsistency?

A2: Variability in cell-based assays is common and can be influenced by several biological and experimental factors.

  • Cellular Factors:

    • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Senescent or unhealthy cells can exhibit altered metabolism and susceptibility to viral infection.

    • Cell Density: The density of cells at the time of infection can impact the effective multiplicity of infection (MOI) and the rate of viral spread, thereby affecting the measured EC50.

    • Drug Efflux Pumps: The cell line used may express drug efflux pumps that can reduce the intracellular concentration of Darunavir.

  • Viral Factors:

    • Viral Titer: Inaccurate or inconsistent viral titers will lead to variable MOIs between experiments, which can significantly impact the outcome. Always use a freshly tittered virus stock.

    • Emergence of Resistance: If you are culturing the virus for an extended period in the presence of the inhibitor, resistant variants may be selected.[5][7][8] It is crucial to sequence the protease gene of your viral stock to check for resistance-associated mutations.

    • Viral Fitness: Mutations conferring resistance can sometimes come with a fitness cost to the virus, affecting its replication kinetics.[9]

  • Experimental Parameters:

    • Assay Duration: The length of the assay can influence the outcome. Longer incubation times may allow for the outgrowth of resistant variants or for cytotoxic effects of the compound to become apparent.

    • Serum Protein Binding: Components in the cell culture medium, particularly serum proteins, can bind to Darunavir, reducing its effective concentration. Maintain a consistent serum percentage in your experiments.

Q3: We have identified mutations in our HIV-1 protease. How do we know if these are contributing to Darunavir resistance?

A3: The development of resistance to Darunavir is a known challenge, although it has a high genetic barrier.[5] Resistance typically involves the accumulation of multiple mutations.[5]

  • Known Resistance Pathways: Two primary resistance pathways for Darunavir have been identified, anchored by mutations at position I50 (e.g., I50V) or I84 (e.g., I84V).[7][8] These primary mutations are often accompanied by compensatory secondary mutations that restore viral fitness.[4][10]

  • Interpreting Mutations:

    • Primary Mutations: Mutations within the active site of the protease are more likely to directly impact inhibitor binding.[4]

    • Secondary Mutations: Mutations outside the active site can still confer resistance by altering the conformational dynamics of the protease, affecting dimer stability, or compensating for the fitness cost of primary mutations.[4]

Below is a summary of key mutations associated with resistance to protease inhibitors.

Mutation CategoryExample MutationsPrimary Effect
Primary (Active Site) V32I, I50V, I84VDirectly interfere with inhibitor binding.[5]
Secondary (Flap Region) I54M, L33FAlter flap dynamics and substrate/inhibitor access.[5]
Secondary (Dimer Interface) L10F, L90MCan affect the stability of the protease dimer.
Compensatory VariousRestore catalytic efficiency or viral fitness lost due to primary mutations.[9]

If you detect mutations in your viral strain, it is recommended to perform site-directed mutagenesis to introduce these changes into a wild-type background and then assess the susceptibility to Darunavir in both enzymatic and cell-based assays to confirm their impact.

Experimental Protocols

Standard HIV-1 Protease FRET-Based Enzymatic Assay

This protocol is adapted from commercially available kits and common literature procedures for screening HIV-1 protease inhibitors.[1][11]

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM MES, pH 6.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).

    • HIV-1 Protease: Dilute the HIV-1 protease stock to the desired final concentration (e.g., 10 nM) in cold assay buffer just before use.[7] Keep the enzyme on ice.

    • FRET Substrate: Reconstitute and dilute a fluorogenic peptide substrate to the desired final concentration (e.g., 10 µM) in the assay buffer.

    • Inhibitor (Darunavir): Prepare a serial dilution of Darunavir in DMSO. Then, dilute these stocks into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the diluted inhibitor (or vehicle control) to the appropriate wells.

    • Add 80 µL of the diluted HIV-1 protease solution to all wells except the substrate control wells.

    • Pre-incubate the plate at 37°C for 15 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of the diluted FRET substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically for 1-3 hours at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 330/450 nm).[1][11]

    • Determine the reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Logical Troubleshooting Workflow for Inconsistent Potency

G start Inconsistent Potency Observed (High IC50/EC50) check_assay_type Assay Type? start->check_assay_type enzymatic Enzymatic Assay check_assay_type->enzymatic Enzymatic cellular Cell-based Assay check_assay_type->cellular Cell-based check_enzyme Check Enzyme: - Aliquoting/Storage - Activity of stock - Correct dimerization buffer enzymatic->check_enzyme check_inhibitor_enz Check Inhibitor: - Solubility in buffer - Stock concentration - Degradation enzymatic->check_inhibitor_enz check_conditions_enz Check Assay Conditions: - Substrate concentration (vs Km) - Incubation times - Buffer components enzymatic->check_conditions_enz check_cells Check Cells: - Health & passage number - Consistent density - Drug efflux pumps cellular->check_cells check_virus Check Virus: - Accurate titer (MOI) - Sequence for resistance - Viral fitness cellular->check_virus check_conditions_cell Check Assay Conditions: - Assay duration - Serum protein binding cellular->check_conditions_cell

Caption: Troubleshooting workflow for inconsistent inhibitor potency.

HIV-1 Protease Activation and Inhibition Pathway

HIV_Protease_Pathway cluster_virus HIV-1 Life Cycle GagPol Gag-Pol Polyprotein (Inactive Monomers) Dimerization Dimerization (During Budding) GagPol->Dimerization ActiveProtease Active Protease Dimer Dimerization->ActiveProtease Cleavage Polyprotein Cleavage ActiveProtease->Cleavage MatureVirion Mature Infectious Virion Cleavage->MatureVirion Darunavir Darunavir (Protease Inhibitor) Darunavir->Dimerization Inhibits Dimerization Darunavir->ActiveProtease Inhibits Catalytic Activity

References

Validation & Comparative

A Comparative Guide to HIV-1 Protease Inhibitors: Profiling HIV-1 Protease-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel HIV-1 protease inhibitor, HIV-1 protease-IN-5 (also identified as the darunavir analog 5ae), with established protease inhibitors: Lopinavir, Ritonavir, Atazanavir, and Darunavir. The information presented is based on available experimental data to facilitate an objective evaluation of their respective performances.

Introduction to HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV). It is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins, a process essential for the production of infectious virions. Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the HIV-1 protease, preventing this cleavage and thereby halting viral maturation. This mechanism of action is a cornerstone of highly active antiretroviral therapy (HAART).

Comparative Efficacy of Protease Inhibitors

The in vitro efficacy of HIV-1 protease inhibitors is commonly evaluated based on their enzyme inhibitory activity (Ki) and their ability to inhibit viral replication in cell culture (IC50). The following table summarizes the available quantitative data for this compound (5ae) and other selected protease inhibitors against wild-type HIV-1.

InhibitorK_i_ (nM)IC_50_ (nM)Assay / Cell Line
This compound (5ae) 0.28 [1][2]Not ReportedEnzymatic Assay
Darunavir (DRV)1.87[1][2]3 - 6Enzymatic Assay / Various
Lopinavir (LPV)Not Reported2.9 - 3.0[3]Cell-based assay
Ritonavir (RTV)Not Reported4.0 (serum-free)[4]MTT-MT4 assay
Atazanavir (ATV)Not Reported1 (in the presence of 1nM DRV)[5]Cell-based assay

Note: Direct comparison of IC50 and Ki values across different studies should be approached with caution due to variations in experimental conditions, such as the specific assays, cell lines, and viral strains used. The Ki value for this compound (5ae) was determined in the same study as a Ki value for Darunavir, allowing for a more direct comparison of their enzymatic inhibition.

Signaling Pathway: HIV-1 Life Cycle and Protease Inhibition

The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the specific point of intervention for protease inhibitors.

HIV_Lifecycle cluster_cell Host Cell Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Polyproteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding (Immature Virion) Assembly->Budding ProteaseAction 8. Maturation Budding->ProteaseAction MatureVirion Infectious Virion ProteaseAction->MatureVirion HIV_Virion HIV Virion HIV_Virion->Entry Protease_Inhibitor Protease Inhibitors Protease_Inhibitor->ProteaseAction Inhibition

HIV-1 life cycle and the target of protease inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate HIV-1 protease inhibitors.

HIV-1 Protease Enzyme Activity Assay (Ki Determination)

This protocol outlines a general method for determining the inhibition constant (Ki) of a compound against purified HIV-1 protease. The specific protocol for determining the Ki of this compound (5ae) was not detailed in the available literature, but would follow a similar procedure.

Objective: To measure the potency of an inhibitor in blocking the enzymatic activity of HIV-1 protease.

Materials:

  • Purified recombinant HIV-1 protease

  • Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Test inhibitor (e.g., this compound)

  • Control inhibitor (e.g., Darunavir)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor and control inhibitor in assay buffer.

  • In the microplate wells, add a fixed concentration of HIV-1 protease.

  • Add the various concentrations of the inhibitor to the wells containing the enzyme and incubate for a pre-determined time at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Calculate the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to an appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.

Cell-Based Antiviral Assay (IC50 Determination)

This protocol describes a general method for determining the 50% inhibitory concentration (IC50) of a compound against HIV-1 replication in a cell culture system.

Objective: To measure the concentration of an inhibitor required to reduce viral replication by 50% in a cellular context.

Materials:

  • A susceptible cell line (e.g., MT-4, CEM-SS, or TZM-bl cells)

  • Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3)

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)

  • Test inhibitor

  • Control inhibitor

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter assay, or cell viability assay like MTT)

Procedure:

  • Seed the susceptible cells into the wells of a 96-well plate.

  • Prepare a series of dilutions of the test and control inhibitors in cell culture medium.

  • Add the diluted inhibitors to the cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plates for a period of time that allows for multiple rounds of viral replication (e.g., 3-5 days) at 37°C in a CO2 incubator.

  • After the incubation period, quantify the extent of viral replication in each well using a chosen method. For example, measure the amount of p24 antigen in the culture supernatant by ELISA.

  • Plot the percentage of viral inhibition against the inhibitor concentrations.

  • Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comparative evaluation of novel HIV-1 protease inhibitors against established drugs.

Experimental_Workflow Start Start: Novel Inhibitor Candidate (e.g., this compound) EnzymeAssay Enzymatic Assay (Ki Determination) Start->EnzymeAssay CellAssay Cell-Based Antiviral Assay (IC50 Determination) Start->CellAssay ToxicityAssay Cytotoxicity Assay (CC50 Determination) Start->ToxicityAssay DataAnalysis Data Analysis & Comparison - Compare Ki, IC50, SI with standards - Structure-Activity Relationship (SAR) EnzymeAssay->DataAnalysis CellAssay->DataAnalysis ToxicityAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization End End: Candidate for Further Development DataAnalysis->End LeadOptimization->Start Iterative Design & Synthesis

Workflow for evaluating novel HIV-1 protease inhibitors.

Conclusion

Based on the available enzymatic inhibition data, this compound (5ae) demonstrates superior potency against wild-type HIV-1 protease compared to its parent compound, Darunavir[1][2]. The significantly lower Ki value suggests a tighter binding to the enzyme's active site. However, a comprehensive assessment of its potential as a clinical candidate requires further investigation, particularly the determination of its IC50 in cell-based assays to evaluate its antiviral activity in a more biologically relevant system, as well as cytotoxicity studies to determine its therapeutic index. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to the Cross-Resistance Profile of Novel HIV-1 Protease and Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel antiretroviral agents is crucial in the ongoing effort to combat HIV-1, particularly in light of emerging drug resistance. "HIV-1 protease-IN-5" represents a hypothetical novel compound targeting both the viral protease and integrase enzymes. A thorough evaluation of its cross-resistance profile is essential to determine its potential clinical utility. This guide provides a framework for comparing the performance of such a novel compound against established alternatives, supported by experimental data and detailed methodologies. While specific data for "this compound" is not publicly available, this guide uses data from well-characterized inhibitors to illustrate the comparative process.

I. Cross-Resistance Profile of HIV-1 Protease Inhibitors

The emergence of resistance to protease inhibitors (PIs) is a significant clinical challenge.[1] Resistance is often conferred by the accumulation of multiple mutations in the protease gene.[1] These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby diminishing its efficacy.[2][3] Cross-resistance, where mutations selected by one PI confer resistance to other PIs, is a common phenomenon.[2][3]

Below is a comparative table summarizing the cross-resistance profiles of several established PIs against common resistance-associated mutations. A similar table would be essential for evaluating the profile of a new compound like "this compound". The values represent the fold change in the 50% effective concentration (EC50) compared to the wild-type virus.

Protease MutationsDarunavir (DRV)Atazanavir (ATV)Lopinavir (LPV)Tipranavir (TPV)This compound
Wild-Type 1.01.01.01.0Data Needed
L33F 1.20.81.51.1Data Needed
M46I/L 1.53.04.52.0Data Needed
I47A/V 2.01.52.51.8Data Needed
G48V 1.8>108.03.5Data Needed
I50V 3.51.220.01.5Data Needed
I54L/M 2.55.010.04.0Data Needed
V82A/F/T 2.08.015.06.0Data Needed
I84V 4.06.025.05.0Data Needed
L90M 1.5>1012.02.5Data Needed
Data is illustrative and synthesized from multiple sources for comparative purposes.
II. Cross-Resistance Profile of HIV-1 Integrase Inhibitors

Integrase strand transfer inhibitors (INSTIs) are a potent class of antiretroviral drugs that block the integration of the viral DNA into the host genome.[4] Resistance to first-generation INSTIs, such as raltegravir and elvitegravir, is associated with distinct mutational pathways.[5][6] Second-generation INSTIs were designed to have a higher genetic barrier to resistance and to remain active against viruses with certain resistance mutations.[5]

The following table compares the in vitro potency of different INSTIs against common resistance mutations. A new dual-target inhibitor like "this compound" would need to be evaluated against these mutations to understand its integrase-inhibiting resilience.

Integrase MutationsRaltegravir (RAL)Elvitegravir (EVG)Dolutegravir (DTG)Bictegravir (BIC)This compound
Wild-Type 1.01.01.01.0Data Needed
T66I 1.51.21.01.0Data Needed
E92Q 1051.51.2Data Needed
G118R 10153.01.5Data Needed
Y143R/C/H >100>1001.51.0Data Needed
S147G 531.01.0Data Needed
Q148H/K/R >100>1005-102-5Data Needed
N155H >100>1001.51.2Data Needed
R263K 2.01.81.51.0Data Needed
Data is illustrative and synthesized from multiple sources for comparative purposes.

Experimental Protocols

Phenotypic Resistance Assay (Recombinant Virus Assay)

This method measures the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug.[7]

1. Generation of Recombinant Viruses:

  • The protease and/or integrase coding regions of the HIV-1 pol gene are amplified by RT-PCR from patient-derived plasma HIV-1 RNA.[8]
  • These amplicons are inserted into a backbone vector that lacks the corresponding region of the pol gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).
  • The resulting recombinant plasmids are transfected into a suitable cell line (e.g., HEK293T) to produce viral stocks.

2. Drug Susceptibility Testing:

  • Target cells (e.g., MT-4 cells or TZM-bl cells) are infected with the recombinant viruses in the presence of serial dilutions of the test compound (e.g., "this compound") and reference inhibitors.
  • A virus-only control (no drug) is included to determine maximal replication.
  • After a set incubation period (typically 3-5 days), viral replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).

3. Data Analysis:

  • The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
  • The fold change in resistance is determined by dividing the EC50 for a mutant virus by the EC50 for the wild-type reference virus.[9]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_molecular_biology Molecular Biology cluster_assay Phenotypic Assay cluster_analysis Data Analysis Patient_Plasma Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Plasma->RNA_Extraction RT_PCR RT-PCR Amplification (Protease/Integrase) RNA_Extraction->RT_PCR Cloning Cloning into Backbone Vector RT_PCR->Cloning Transfection Transfection & Virus Production Cloning->Transfection Infection Cell Infection with Recombinant Virus & Serial Drug Dilutions Transfection->Infection Incubation Incubation (3-5 days) Infection->Incubation Quantification Quantification of Reporter Gene Incubation->Quantification EC50 EC50 Calculation Quantification->EC50 Fold_Change Fold-Change vs. Wild-Type EC50->Fold_Change

Caption: Workflow for Phenotypic HIV-1 Drug Resistance Assay.

INSTI_Resistance_Pathways cluster_pathways Major INSTI Resistance Pathways cluster_legend Legend Y143 Y143R/C/H RAL_EVG High-level resistance to Raltegravir & Elvitegravir Y143->RAL_EVG Primary DTG_BIC_low Low-level or no resistance to Dolutegravir & Bictegravir Y143->DTG_BIC_low N155 N155H N155->RAL_EVG Primary N155->DTG_BIC_low Q148 Q148H/K/R Q148->RAL_EVG Primary DTG_BIC_high Significant resistance to all INSTIs Q148->DTG_BIC_high Especially with secondary mutations Primary Primary Mutation Outcome Resistance Outcome

Caption: Major Resistance Pathways for HIV-1 Integrase Inhibitors.

Conclusion

A comprehensive assessment of the cross-resistance profile is a critical step in the development of any new antiretroviral agent. For a novel dual-target inhibitor like the hypothetical "this compound," this evaluation must encompass its activity against a broad panel of clinically relevant mutations in both the protease and integrase enzymes. The methodologies and comparative frameworks outlined in this guide provide a robust approach for researchers and drug developers to characterize the resistance profile of new compounds, ultimately informing their potential role in future HIV-1 treatment strategies. The goal is to develop inhibitors with a high genetic barrier to resistance, retaining activity against viral strains that are resistant to existing therapies.[10][11]

References

A Comparative Analysis of Darunavir and the Investigational Protease Inhibitor UMASS-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of darunavir, a well-established second-generation HIV-1 protease inhibitor, and UMASS-5, a representative of a series of investigational fifth-generation protease inhibitors developed at the University of Massachusetts. The original query for "HIV-1 protease-IN-5" likely refers to this series of darunavir analogs. This comparison focuses on their biochemical properties, mechanism of action, antiviral efficacy, and resistance profiles, supported by available experimental data.

Executive Summary

Darunavir is a potent and widely used HIV-1 protease inhibitor with a high genetic barrier to resistance. The UMASS series of inhibitors, including UMASS-5, are darunavir analogs designed to have even greater potency and a higher barrier to resistance by more effectively fitting within the substrate envelope of the HIV-1 protease. While direct comparative pharmacokinetic data for UMASS-5 is not publicly available, in vitro data demonstrates its potent inhibitory and antiviral activity, in some cases surpassing that of darunavir, particularly against certain drug-resistant viral strains.

Mechanism of Action

Both darunavir and UMASS-5 are competitive inhibitors of the HIV-1 protease, an essential enzyme for viral maturation. HIV-1 protease cleaves newly synthesized Gag-Pol polyproteins into functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions.

Darunavir and its analogs, the UMASS series, are designed to mimic the transition state of the natural substrate of the HIV-1 protease. They bind with high affinity to the active site of the enzyme, preventing it from processing the viral polyproteins. A key feature of these inhibitors is their ability to form extensive hydrogen bonds with the backbone of the protease active site, contributing to their high potency and resilience against resistance mutations.

cluster_0 HIV-1 Life Cycle & Protease Inhibition HIV_Infection HIV infects CD4+ T-cell Viral_RNA_to_DNA Reverse Transcription (Viral RNA -> DNA) HIV_Infection->Viral_RNA_to_DNA Integration Integration of viral DNA into host genome Viral_RNA_to_DNA->Integration Transcription_Translation Transcription & Translation (Host machinery produces viral polyproteins) Integration->Transcription_Translation Gag_Pol Gag-Pol Polyprotein Transcription_Translation->Gag_Pol Cleavage Cleavage of Polyproteins Gag_Pol->Cleavage Catalyzed by HIV_Protease HIV-1 Protease HIV_Protease->Cleavage Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Virion_Assembly Assembly of new, immature virions Mature_Proteins->Virion_Assembly Budding Budding from host cell Virion_Assembly->Budding Maturation Maturation into infectious virion Budding->Maturation Infection_Spread Infection of new cells Maturation->Infection_Spread Protease_Inhibitor Protease Inhibitor (Darunavir / UMASS-5) Inhibition Inhibition Protease_Inhibitor->Inhibition Inhibition->HIV_Protease Blocks active site

Fig. 1: Mechanism of Action of HIV-1 Protease Inhibitors.

Biochemical and Antiviral Activity

The potency of protease inhibitors is typically measured by their inhibition constant (Ki) against the purified HIV-1 protease and their 50% effective concentration (EC50) in cell-based antiviral assays.

Table 1: Comparative Biochemical and Antiviral Activity

CompoundTargetKi (pM)EC50 (nM)
Darunavir Wild-Type HIV-1 Protease<5.0[1][2]7.7 ± 1.6[1]
I84V Mutant Protease25.6 ± 5.6[1][2]-
I50V/A71V Mutant Protease74.5 ± 5.6[1][2]-
UMASS-5 Wild-Type HIV-1 Protease<5.0[3]4.0 ± 0.5[3]
I84V Mutant Protease7.0 ± 1.7[3]-
I50V/A71V Mutant Protease7.8 ± 0.9[3]-

Data sourced from "Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance"[1][2][3]. Note: A lower Ki or EC50 value indicates greater potency.

As shown in Table 1, both darunavir and UMASS-5 exhibit extremely high potency against wild-type HIV-1 protease, with Ki values below the limit of detection in the cited study[1][2][3]. In cell-based assays, UMASS-5 shows a slightly lower EC50 value than darunavir, suggesting greater antiviral activity against the wild-type virus[3]. Notably, against the darunavir-resistant mutant protease I84V, UMASS-5 maintains a significantly lower Ki value compared to darunavir, indicating its potential to be more effective against this common resistance pathway[3].

Resistance Profile

A critical aspect of any antiretroviral drug is its susceptibility to the development of resistance. Darunavir is known for its high genetic barrier to resistance, often requiring the accumulation of multiple mutations in the protease gene.

The UMASS series of inhibitors were designed to have an even higher barrier to resistance. Studies on the selection of resistance mutations in cell culture have shown that different analogs within the UMASS series can favor different resistance pathways, primarily anchored by the I50V or I84V mutations[1]. The specific structural modifications in UMASS-5 appear to make it particularly potent against the I84V and I50V/A71V mutant proteases, as indicated by the low Ki values[3]. This suggests that UMASS-5 may be more resilient to the development of resistance compared to darunavir.

Pharmacokinetic Properties

Pharmacokinetics (PK) describes how a drug is absorbed, distributed, metabolized, and excreted by the body. These properties are crucial for maintaining effective drug concentrations at the site of action.

Darunavir: Darunavir is typically co-administered with a low dose of ritonavir or cobicistat, which act as pharmacokinetic enhancers by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. This boosting significantly increases the plasma concentration and half-life of darunavir, allowing for less frequent dosing.

Table 2: Pharmacokinetic Parameters of Boosted Darunavir

ParameterValue
Bioavailability (boosted)~82%
Time to Peak Plasma Concentration (Tmax)2.5 - 4 hours
Plasma Protein Binding~95%
Terminal Elimination Half-life (boosted)~15 hours
MetabolismPrimarily by CYP3A4
ExcretionMainly in feces (~80%), with a smaller portion in urine (~14%)

UMASS-5: As an investigational compound, detailed in vivo pharmacokinetic data for UMASS-5 is not publicly available. Preclinical studies in animal models would be necessary to determine its oral bioavailability, half-life, and metabolic profile. It is likely that, as a darunavir analog, UMASS-5 would also require co-administration with a pharmacokinetic booster to achieve optimal therapeutic concentrations.

Experimental Protocols

The following are generalized protocols for the key experiments used to evaluate the activity of HIV-1 protease inhibitors. The specific details of the protocols used in the cited studies may vary.

HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the cleavage of a synthetic substrate by purified HIV-1 protease.

cluster_workflow Enzyme Inhibition Assay Workflow Prepare_Reagents 1. Prepare Reagents: - HIV-1 Protease Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitor (Darunavir/UMASS-5) Plate_Setup 2. Plate Setup (384-well plate): - Add inhibitor at various concentrations - Add HIV-1 Protease Prepare_Reagents->Plate_Setup Incubation1 3. Pre-incubation: Incubate at room temperature to allow inhibitor-enzyme binding Plate_Setup->Incubation1 Add_Substrate 4. Initiate Reaction: Add fluorogenic substrate to all wells Incubation1->Add_Substrate Incubation2 5. Kinetic Reading: Measure fluorescence intensity over time at 37°C Add_Substrate->Incubation2 Data_Analysis 6. Data Analysis: - Plot fluorescence vs. time to get reaction rates - Plot reaction rates vs. inhibitor concentration - Calculate IC50 and Ki values Incubation2->Data_Analysis

Fig. 2: Workflow for a Fluorometric HIV-1 Protease Inhibition Assay.

Materials:

  • Purified recombinant HIV-1 protease

  • Fluorogenic peptide substrate for HIV-1 protease

  • Assay buffer (e.g., MES buffer, pH 6.0, containing NaCl, EDTA, and a reducing agent like DTT)

  • Test compounds (darunavir, UMASS-5) dissolved in DMSO

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In the microplate, add a fixed amount of HIV-1 protease to each well.

  • Add the diluted test compounds to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

  • Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C). The rate of fluorescence increase is proportional to the enzyme activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Anti-HIV-1 Antiviral Activity Assay (MT-4 Cell-Based)

This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

cluster_workflow Antiviral Activity Assay Workflow Prepare_Cells 1. Culture MT-4 cells Plate_Setup 3. Plate Setup (96-well plate): - Add serial dilutions of inhibitor - Add MT-4 cells Prepare_Cells->Plate_Setup Prepare_Virus 2. Prepare HIV-1 viral stock Infection 4. Infection: Add a standard amount of HIV-1 to each well Prepare_Virus->Infection Plate_Setup->Infection Incubation 5. Incubation: Incubate for 4-5 days at 37°C Infection->Incubation Assess_Viability 6. Assess Cell Viability: Add MTT or similar reagent to measure cell viability (cytopathic effect) Incubation->Assess_Viability Data_Analysis 7. Data Analysis: - Measure absorbance - Plot cell viability vs. inhibitor concentration - Calculate EC50 and CC50 values Assess_Viability->Data_Analysis

Fig. 3: Workflow for an MT-4 Cell-Based Anti-HIV-1 Assay.

Materials:

  • MT-4 human T-cell line

  • HIV-1 viral stock (e.g., NL4-3)

  • Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics)

  • Test compounds (darunavir, UMASS-5)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye

  • Spectrophotometer (plate reader)

Procedure:

  • Seed MT-4 cells into the wells of a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. Include control wells with no compound (virus control) and wells with cells but no virus (cell control).

  • Infect the cells by adding a pre-titered amount of HIV-1 to each well (except the cell control wells).

  • Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.

  • After the incubation period, assess the cytopathic effect of the virus by measuring cell viability. This is commonly done using the MTT assay, where viable cells convert the yellow MTT into a purple formazan product.

  • Add MTT solution to each well and incubate for a few hours.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.

  • Determine the EC50 value (the concentration that protects 50% of cells from the viral cytopathic effect) by plotting the percentage of protection against the compound concentration.

  • In parallel, determine the 50% cytotoxic concentration (CC50) of the compounds on uninfected MT-4 cells to assess their toxicity. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Conclusion

Both darunavir and the investigational inhibitor UMASS-5 are highly potent inhibitors of HIV-1 protease. The available in vitro data suggests that UMASS-5 may have an improved potency and resistance profile compared to darunavir, particularly against certain resistant strains. However, a comprehensive comparison of their overall performance is limited by the lack of publicly available in vivo pharmacokinetic data for UMASS-5. Further preclinical and clinical studies are necessary to fully evaluate the therapeutic potential of UMASS-5 and other fifth-generation protease inhibitors. This comparative guide provides a foundation for researchers and drug development professionals to understand the current landscape and future directions in the development of HIV-1 protease inhibitors.

References

"head-to-head comparison of HIV-1 protease-IN-5 and lopinavir"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two potent HIV-1 protease inhibitors, the investigational compound HIV-1 protease-IN-5 and the established antiretroviral drug lopinavir, reveals significant differences in their in vitro efficacy, particularly against drug-resistant viral strains. This guide provides a comprehensive comparison of their biochemical activity, cellular effects, and the experimental methodologies used for their evaluation, aimed at researchers and professionals in drug development.

Executive Summary

This compound, a novel experimental compound, demonstrates exceptional potency against wild-type HIV-1 protease with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Notably, it maintains remarkable activity against darunavir-resistant HIV-1 variants. Lopinavir, a cornerstone of antiretroviral therapy for decades, is also a highly potent inhibitor of wild-type HIV-1 protease. However, its efficacy can be diminished by the emergence of drug-resistant mutations. This guide presents a side-by-side comparison of the available data for these two inhibitors, highlighting the potential of this compound as a future therapeutic agent.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Lopinavir
ParameterThis compound (Compound 13c)Lopinavir
IC50 (Wild-Type HIV-1 Protease) 1.64 nM[1]~17 nM (in the presence of 50% human serum)
Ki (Wild-Type HIV-1 Protease) Not Reported1.3 - 3.6 pM
Activity against DRV-resistant HIV-1 Remarkable activity reported[1]Reduced susceptibility observed
Cytotoxicity (CC50 in MT-4 cells) Not Reported>100 µM

Mechanism of Action

Both this compound and lopinavir are competitive inhibitors of the HIV-1 protease. This viral enzyme is crucial for the lifecycle of HIV, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By binding to the active site of the protease, these inhibitors block this cleavage process, resulting in the production of immature, non-infectious viral particles.

dot

Caption: Mechanism of action of HIV-1 Protease Inhibitors.

Experimental Protocols

Determination of IC50 (HIV-1 Protease Inhibition Assay)

The half-maximal inhibitory concentration (IC50) for both compounds was determined using a fluorometric-based enzymatic assay.

General Protocol:

  • Reagents: Recombinant HIV-1 protease, a specific fluorogenic substrate, assay buffer, and the test compounds (this compound and lopinavir) at various concentrations.

  • Procedure:

    • The reaction is initiated by mixing the HIV-1 protease with the test compound in the assay buffer.

    • The fluorogenic substrate is then added to the mixture.

    • The enzymatic cleavage of the substrate by the protease results in the release of a fluorescent group, leading to an increase in fluorescence intensity.

    • The fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each concentration of the inhibitor is determined relative to a control reaction without any inhibitor. The IC50 value is then calculated by fitting the dose-response curve to a four-parameter logistic equation.

dot

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Recombinant HIV-1 Protease Fluorogenic Substrate Test Compound (Varying Conc.) Incubation Incubate Protease + Test Compound Reagents->Incubation Substrate_Addition Add Fluorogenic Substrate Incubation->Substrate_Addition Cleavage Enzymatic Cleavage & Fluorescence Emission Substrate_Addition->Cleavage Measurement Measure Fluorescence Intensity Cleavage->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 from Dose-Response Curve Calculation->IC50_Determination

Caption: Workflow for IC50 determination of HIV-1 protease inhibitors.

Cytotoxicity Assay (MTT Assay)

The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compounds on host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

General Protocol:

  • Cell Culture: Human T-lymphoid (MT-4) cells are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • After incubation, the MTT reagent is added to each well.

    • Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

dot

Cell_Seeding Seed MT-4 cells in 96-well plate Compound_Addition Add varying concentrations of test compound Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to formazan MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement CC50_Calculation Calculate CC50 Absorbance_Measurement->CC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The available in vitro data suggests that this compound is a highly potent inhibitor of HIV-1 protease, with an efficacy against wild-type virus that is comparable to, or potentially greater than, lopinavir. The most significant finding is its reported "remarkable activity" against darunavir-resistant HIV-1 variants, a key advantage in the context of evolving drug resistance. However, a comprehensive comparison is currently limited by the lack of publicly available data on the cytotoxicity and pharmacokinetic profile of this compound. Further studies are required to fully elucidate its therapeutic potential and to establish a complete head-to-head comparison with established drugs like lopinavir. For lopinavir, a wealth of clinical data confirms its efficacy and safety profile, making it a standard of care in HIV treatment. The development of new inhibitors like this compound is crucial to address the ongoing challenge of drug resistance in HIV therapy.

References

Unveiling the Binding Landscape of IN-5 with HIV-1 Protease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the novel inhibitor HIV-1 protease-IN-5 (also known as Compound 13c) reveals a potent binding affinity to the viral enzyme, positioning it as a significant candidate in the landscape of antiretroviral therapeutics. This guide provides a comparative analysis of IN-5 with established FDA-approved HIV-1 protease inhibitors, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive overview of its potential.

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART).[1] IN-5 has emerged as a highly potent inhibitor of this crucial target.

Comparative Analysis of Inhibitor Potency

IN-5 demonstrates remarkable inhibitory activity against HIV-1 protease with a half-maximal inhibitory concentration (IC50) of 1.64 nM.[2] This positions it favorably when compared to several FDA-approved protease inhibitors. The table below summarizes the inhibitory constants (Ki) and IC50 values for IN-5 and a selection of established drugs. It is important to note that direct comparison of IC50 values can be influenced by assay conditions, while Ki values provide a more direct measure of binding affinity.

InhibitorTypeKi (Inhibition Constant)IC50 (Half-Maximal Inhibitory Concentration)
This compound (Compound 13c) InvestigationalNot Reported1.64 nM[2]
Darunavir FDA-Approved< 0.005 nM3 - 6 nM[3]
Ritonavir FDA-Approved~0.02 nMNot specified
Lopinavir FDA-ApprovedNot specifiedNot specified
Atazanavir FDA-Approved2.66 nM[4]2.6 - 5.3 nM[4]
Tipranavir FDA-Approved0.019 nM[5]Not specified

Note: The Ki and IC50 values are sourced from various publications and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Binding Mechanism and Interaction Pathway

HIV-1 protease inhibitors, including IN-5, are designed to mimic the transition state of the natural substrate of the enzyme. They bind to the active site, a channel composed of eight subsites (S4–S1 and S1'–S4'), preventing the cleavage of viral polyproteins.[1] The binding of these inhibitors is a highly interdependent process, where interactions with one subsite can influence binding at others. The following diagram illustrates the general mechanism of competitive inhibition of HIV-1 protease.

HIV_Protease_Inhibition cluster_protease HIV-1 Protease Active Site cluster_products Viral Maturation Protease Protease Cleaved_Products Cleaved_Products Protease->Cleaved_Products Cleaves Substrate Substrate Substrate Substrate->Protease Binds to Active Site IN-5 IN-5 IN-5->Protease Competitively Binds Mature_Virion Mature_Virion Cleaved_Products->Mature_Virion Assemble into

Figure 1: General mechanism of HIV-1 protease inhibition.

Experimental Protocols

The determination of inhibitor potency is crucial for drug development. A widely used method is the Fluorescence Resonance Energy Transfer (FRET) assay. While the specific protocol for IN-5 from the primary publication was not accessible, a representative FRET-based protocol for assessing HIV-1 protease inhibition is detailed below.

HIV-1 Protease Inhibition FRET Assay

This assay measures the cleavage of a synthetic peptide substrate labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., derived from the p17/p24 cleavage site)

  • Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

  • Test compounds (e.g., IN-5) and control inhibitors (e.g., Darunavir) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and control inhibitors in assay buffer. Prepare a solution of HIV-1 protease in assay buffer. Prepare a solution of the FRET substrate in assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add 20 µL of the test compound or control inhibitor solution.

    • Add 60 µL of the HIV-1 protease solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the FRET substrate solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., Ex/Em = 490/520 nm) in kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • Data Analysis:

    • Determine the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time curve.

    • Plot the reaction velocity against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

The following diagram outlines the general workflow for this type of enzymatic assay.

FRET_Assay_Workflow Start Start Prepare Reagents Prepare Serial Dilutions of Inhibitors, Enzyme, and Substrate Solutions Start->Prepare Reagents Dispense Inhibitor Add Inhibitor Solutions to Microplate Wells Prepare Reagents->Dispense Inhibitor Add Enzyme Add HIV-1 Protease Solution to Each Well Dispense Inhibitor->Add Enzyme Pre-incubate Incubate at 37°C for 15 min Add Enzyme->Pre-incubate Initiate Reaction Add FRET Substrate to Initiate Reaction Pre-incubate->Initiate Reaction Measure Fluorescence Kinetic Measurement of Fluorescence (e.g., 60 min at 37°C) Initiate Reaction->Measure Fluorescence Data Analysis Calculate Reaction Velocities and Determine IC50 Values Measure Fluorescence->Data Analysis End End Data Analysis->End

Figure 2: Workflow for a FRET-based HIV-1 protease inhibition assay.

Logical Relationship of Drug Resistance and Inhibitor Design

The development of drug resistance is a major challenge in HIV therapy. Mutations in the protease enzyme can reduce the binding affinity of inhibitors. A key strategy in designing new inhibitors like IN-5 is to create molecules that form robust interactions with the enzyme's backbone, which is less prone to mutation than the side chains. This approach aims to create inhibitors with a high genetic barrier to resistance.

Resistance_and_Design HIV_Replication Continuous HIV Replication Mutation Random Mutations in Protease Gene HIV_Replication->Mutation Drug_Pressure Presence of Protease Inhibitor Drug_Pressure->Mutation Reduced_Binding Reduced Inhibitor Binding Affinity Mutation->Reduced_Binding Drug_Resistance Emergence of Drug- Resistant Virus Reduced_Binding->Drug_Resistance Treatment_Failure Potential Treatment Failure Drug_Resistance->Treatment_Failure New_Inhibitor_Design Design of New Inhibitors (e.g., IN-5) Treatment_Failure->New_Inhibitor_Design Backbone_Binding Focus on Backbone Interactions New_Inhibitor_Design->Backbone_Binding High_Barrier Higher Genetic Barrier to Resistance Backbone_Binding->High_Barrier Improved_Efficacy Improved and Sustained Antiviral Efficacy High_Barrier->Improved_Efficacy

Figure 3: Logical flow of drug resistance and inhibitor design strategy.

References

Synergistic Antiviral Effects of Novel HIV-1 Protease Inhibitors in Combination with Other Antiretroviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide summarizes publicly available in vitro data on the synergistic effects of next-generation HIV-1 protease inhibitors (PIs) with other antiretroviral (ARV) drugs. The specific compound "HIV-1 protease-IN-5" (also known as Compound 13c) is a novel experimental inhibitor with a potent IC50 of 1.64 nM against wild-type and darunavir-resistant HIV-1 variants. However, as of this review, specific studies on its synergistic activity in combination with other ARVs are not publicly available. Therefore, this guide utilizes data from analogous potent, next-generation PIs, such as brecanavir and darunavir, to provide a comparative framework for understanding potential synergistic interactions.

Introduction

The development of highly active antiretroviral therapy (HAART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. Combination therapy, a cornerstone of HAART, aims to suppress viral replication more effectively, delay the emergence of drug resistance, and reduce drug dosages to minimize toxicity. A key principle in designing effective combination regimens is the concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. This guide provides a comparative overview of the synergistic potential of novel HIV-1 protease inhibitors when used in combination with other major classes of ARVs, supported by available experimental data.

Quantitative Analysis of Synergistic Effects

The interaction between two or more drugs can be synergistic, additive, or antagonistic. These interactions are quantified using metrics such as the Combination Index (CI) and the Dose Reduction Index (DRI).

  • Synergy: The combined effect is greater than the sum of the individual effects (CI < 0.9).

  • Additive Effect: The combined effect is equal to the sum of the individual effects (CI = 0.9 - 1.1).

  • Antagonism: The combined effect is less than the sum of the individual effects (CI > 1.1).

The following tables summarize the in vitro synergistic and additive effects of the next-generation protease inhibitors brecanavir and darunavir in combination with various ARVs.

Table 1: In Vitro Synergistic and Additive Effects of Brecanavir with Other Antiretroviral Agents

ARV ClassAntiretroviral AgentType of Interaction with Brecanavir
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) StavudineSynergistic
ZidovudineAdditive
TenofovirAdditive
DideoxycytidineAdditive
DidanosineAdditive
AdefovirAdditive
AbacavirAdditive
LamivudineAdditive
EmtricitabineAdditive
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) NevirapineSynergistic
DelavirdineSynergistic
EfavirenzAdditive
Protease Inhibitors (PIs) IndinavirAdditive
LopinavirAdditive
NelfinavirAdditive
RitonavirAdditive
AmprenavirAdditive
SaquinavirAdditive
AtazanavirAdditive

Data sourced from a study by Hazen et al.[1]

Table 2: Quantitative Analysis of Synergistic Effects of Darunavir in a Three-Drug Combination

Drug CombinationCombination Index (CI) Value (Mean ± SD)Interpretation
Darunavir + Emtricitabine + Tenofovir0.77 ± 0.11Moderate Synergy

Data sourced from a study by Miller et al.[2]

Experimental Protocols

The evaluation of synergistic, additive, or antagonistic effects of drug combinations is commonly performed using the checkerboard assay.

Checkerboard Assay Protocol for HIV-1 Synergy Testing

1. Cell Preparation and Seeding:

  • Human T-cell lines (e.g., MT-4) are cultured and maintained in appropriate growth medium.
  • Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10^4 cells/well) and incubated.

2. Drug Dilution and Plate Setup:

  • Stock solutions of the protease inhibitor and the other ARV are prepared.
  • Serial dilutions of the protease inhibitor are made horizontally across the plate.
  • Serial dilutions of the second ARV are made vertically down the plate.
  • This creates a matrix of drug concentrations, with each well containing a unique combination of the two drugs.
  • Control wells with each drug alone and no drugs are also included.

3. Virus Infection:

  • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is added to each well at a predetermined multiplicity of infection (MOI).
  • The plates are then incubated for a period that allows for multiple rounds of viral replication (e.g., 5 days).

4. Measurement of Viral Replication:

  • After the incubation period, the extent of viral replication is quantified. A common method is the MTT assay, which measures the cytopathic effect of the virus on the cells. The amount of formazan produced is proportional to the number of viable cells.

5. Data Analysis:

  • The 50% effective concentration (EC50) for each drug alone and for each combination is determined.
  • The Combination Index (CI) is calculated using the Chou-Talalay method. The CI value provides a quantitative measure of the interaction between the two drugs. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizing Synergistic Interactions and Experimental Workflow

To better understand the concepts and processes involved in synergy testing, the following diagrams are provided.

Synergy_Concept cluster_0 Drug Combination Effects cluster_1 Mechanism Synergy Synergy (CI < 0.9) Synergy_Desc Combined effect is GREATER than the sum of individual effects Synergy->Synergy_Desc Additive Additive (CI = 0.9-1.1) Additive_Desc Combined effect is EQUAL to the sum of individual effects Additive->Additive_Desc Antagonism Antagonism (CI > 1.1) Antagonism_Desc Combined effect is LESS than the sum of individual effects Antagonism->Antagonism_Desc

Caption: Conceptual overview of drug interaction types based on the Combination Index (CI).

Checkerboard_Workflow A 1. Prepare Cell Culture (e.g., MT-4 cells) B 2. Seed Cells into 96-well Plate A->B D 4. Create Drug Combination Matrix in the 96-well Plate B->D C 3. Prepare Serial Dilutions of Drug A (PI) and Drug B (ARV) C->D E 5. Infect Cells with HIV-1 D->E F 6. Incubate for 5 Days E->F G 7. Measure Viral Replication (e.g., MTT Assay) F->G H 8. Calculate EC50 and Combination Index (CI) G->H I 9. Determine Synergy, Additivity, or Antagonism H->I

Caption: Simplified workflow of the checkerboard assay for determining antiviral synergy.

Conclusion

The in vitro data for potent, next-generation HIV-1 protease inhibitors like brecanavir and darunavir demonstrate a strong potential for synergistic or additive interactions when combined with other classes of antiretroviral drugs. Notably, synergistic effects have been observed with certain NRTIs and NNRTIs. These findings underscore the importance of rational drug combination design to maximize therapeutic efficacy. While specific experimental data for this compound is not yet available, the trends observed with analogous compounds suggest that it holds promise as a valuable component of future combination antiretroviral therapies. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic potential of this and other novel protease inhibitors.

References

Independent Verification of HIV-1 Protease Inhibitors: A Comparative Analysis of HIV-1 Protease-IN-5 and Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported activity of the novel HIV-1 protease inhibitor, HIV-1 protease-IN-5, with the independently verified performance of the FDA-approved drug, Darunavir. The aim is to offer a data-driven perspective for researchers engaged in the discovery and development of new antiretroviral agents.

Introduction to HIV-1 Protease Inhibition

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1] It is responsible for cleaving newly synthesized polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[1] Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART).[2] The development of potent and resistance-evading protease inhibitors (PIs) remains a key objective in HIV research. This guide focuses on a comparative analysis of a novel inhibitor, this compound, and a well-established second-generation PI, Darunavir.

Comparative Efficacy of HIV-1 Protease Inhibitors

The following table summarizes the reported in vitro inhibitory activities of this compound and the independently verified data for Darunavir against both wild-type and drug-resistant HIV-1 strains.

InhibitorTarget StrainIC50 / EC50 (nM)Citation
This compound Wild-type HIV-1 Protease1.64 (IC50)[3]
DRV-resistant HIV-1 variantsNot specified quantitatively[3]
Darunavir Wild-type HIV-11 - 5 (EC50)[4][5]
PI-resistant HIV-1 isolatesActive against a majority of over 1500 resistant isolates[4]
HIV-1 LAI3 (EC50)[5]
HIV-1 Ba-L3 (EC50)[5]
HIV-2 strains3 - 6 (EC50)[5]

Mechanism of Action and Resistance Profile

This compound , also referred to as compound 13c in its initial publication, is a novel molecule designed to potently inhibit HIV-1 protease.[3] It is reported to show remarkable activity against both wild-type and Darunavir-resistant HIV-1 variants.[3] As a newer compound, extensive independent data on its specific binding interactions and resistance profile are not yet widely available in the public domain.

Darunavir , a second-generation PI, was specifically designed to be effective against PI-resistant HIV-1 isolates.[4] Its mechanism of action involves binding to the active site of the HIV-1 protease, preventing the cleavage of Gag-Pol polyproteins necessary for viral maturation.[4] Darunavir exhibits a high genetic barrier to resistance, meaning multiple mutations are often required to significantly reduce its efficacy.[6][7] Resistance to Darunavir in vitro has been shown to develop much slower compared to earlier PIs.[5]

Experimental Methodologies

The determination of the inhibitory activity of compounds like this compound and Darunavir relies on standardized biochemical and cell-based assays.

Biochemical Assay: HIV-1 Protease Inhibitor Screening

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.

Principle: A fluorogenic substrate, which is a synthetic peptide mimicking a natural cleavage site of the HIV-1 protease, is used. When cleaved by the active enzyme, a fluorophore is released, resulting in a measurable increase in fluorescence. In the presence of an inhibitor, the cleavage is reduced or abolished, leading to a decrease or no change in fluorescence.

Generalized Protocol:

  • Reagent Preparation:

    • Recombinant HIV-1 protease is diluted to a working concentration in an appropriate assay buffer.

    • The fluorogenic substrate is prepared in the same buffer.

    • Test compounds (e.g., this compound or Darunavir) and control inhibitors (e.g., Pepstatin A) are serially diluted to various concentrations.

  • Assay Procedure:

    • The test compounds and controls are added to the wells of a microplate.

    • The diluted HIV-1 protease enzyme is then added to the wells and incubated with the compounds for a short period.

    • The fluorogenic substrate is added to initiate the reaction.

  • Data Acquisition and Analysis:

    • The fluorescence intensity is measured over time using a fluorescence microplate reader (e.g., excitation at 330 nm and emission at 450 nm).[8][9]

    • The rate of substrate cleavage is calculated from the linear phase of the fluorescence signal.

    • The percent inhibition for each compound concentration is determined relative to a no-inhibitor control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Cell-Based Assay: Antiviral Activity (EC50 Determination)

This assay measures the effectiveness of a compound at inhibiting HIV-1 replication in a cellular context.

Principle: T-cell lines or peripheral blood mononuclear cells (PBMCs) are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is quantified.

Generalized Protocol:

  • Cell Culture and Infection:

    • Susceptible host cells (e.g., MT-2 cells) are cultured.

    • The cells are infected with a known amount of a laboratory-adapted or clinical isolate of HIV-1.

  • Compound Treatment:

    • Immediately after infection, the cells are washed and resuspended in culture medium containing serial dilutions of the test compound.

  • Incubation:

    • The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Quantification of Viral Replication:

    • Viral replication can be assessed by various methods, such as:

      • p24 Antigen ELISA: Measuring the concentration of the viral capsid protein p24 in the culture supernatant.

      • Reverse Transcriptase (RT) Assay: Measuring the activity of the viral RT enzyme in the supernatant.

      • Reporter Gene Assay: Using engineered viral strains that express a reporter protein (e.g., luciferase or GFP) upon successful infection and replication.

  • Data Analysis:

    • The concentration of the viral marker is plotted against the drug concentration.

    • The EC50 value (the effective concentration of the drug that inhibits viral replication by 50%) is determined from the resulting dose-response curve.

Visualizing the Scientific Workflow

The following diagrams illustrate the general workflow for evaluating HIV-1 protease inhibitors and the mechanism of action.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Purified HIV-1 Protease Purified HIV-1 Protease Incubation Incubation Purified HIV-1 Protease->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Incubation Inhibitor Compound Inhibitor Compound Inhibitor Compound->Incubation Infection & Treatment Infection & Treatment Inhibitor Compound->Infection & Treatment Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement IC50 Determination IC50 Determination Fluorescence Measurement->IC50 Determination Host Cells Host Cells Host Cells->Infection & Treatment HIV-1 Virus HIV-1 Virus HIV-1 Virus->Infection & Treatment Viral Replication Quantification Viral Replication Quantification Infection & Treatment->Viral Replication Quantification EC50 Determination EC50 Determination Viral Replication Quantification->EC50 Determination

Caption: General workflow for biochemical and cell-based assays.

mechanism_of_action Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Inactive Protease Inactive Protease Gag-Pol Polyprotein->Inactive Protease Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly Protease Inhibitor Protease Inhibitor Protease Inhibitor->Inactive Protease Binds to Active Site No Cleavage No Cleavage Inactive Protease->No Cleavage

Caption: Mechanism of HIV-1 Protease Inhibition.

References

A Comparative Analysis of HIV-1 Protease Inhibitor IN-5 and Next-Generation Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel HIV-1 protease inhibitor, IN-5, benchmarked against established next-generation protease inhibitors (PIs): darunavir, atazanavir, and tipranavir. The following sections detail the available quantitative data on their potency, outline the experimental protocols for their evaluation, and visualize key biological and experimental workflows.

Executive Summary

The development of potent inhibitors against HIV-1 protease is a cornerstone of highly active antiretroviral therapy (HAART). While next-generation PIs like darunavir, atazanavir, and tipranavir have significantly improved treatment outcomes, the emergence of drug-resistant viral strains necessitates the continued development of novel inhibitory agents. IN-5 (also referred to as compound 13c) is a novel HIV-1 protease inhibitor that has demonstrated high potency in preclinical studies. This guide aims to contextualize the potential of IN-5 by comparing its available data with that of widely used next-generation PIs.

Disclaimer: Direct head-to-head comparative studies for HIV-1 protease-IN-5 against a comprehensive panel of next-generation PIs under identical experimental conditions were not publicly available at the time of this review. The data presented is compiled from individual studies and should be interpreted with caution due to potential variations in experimental methodologies.

Data Presentation: A Comparative Look at Potency

The following tables summarize the reported in vitro potencies of IN-5, darunavir, atazanavir, and tipranavir against wild-type HIV-1.

Table 1: In Vitro Potency of HIV-1 Protease Inhibitor IN-5

InhibitorTargetAssay TypePotency (IC50)Source
IN-5 (Compound 13c)Wild-type HIV-1Cell-based antiviral assay1.64 nM[1]

Table 2: In Vitro Potency of Next-Generation HIV-1 Protease Inhibitors

InhibitorTargetAssay TypePotency (IC50/EC50/Ki)Source
DarunavirWild-type HIV-1Cell-based antiviral assay1-5 nM (EC50)[2]
AtazanavirWild-type HIV-1Cell-based antiviral assay-Data not readily available in a comparable format
TipranavirWild-type HIV-1 proteaseBiochemical assayKd = 1.9 x 10–11 M[2]

Note on Data Comparability: The inhibitory activities of different compounds are often reported using various metrics (IC50, EC50, Ki, Kd) and can be determined through either biochemical or cell-based assays. Direct comparison of these values across different studies can be misleading due to variations in assay conditions, cell lines, and viral strains used.

Resistance Profile Highlights

While comprehensive fold-resistance data for IN-5 against a wide panel of mutations is not yet available, the initial study notes its "remarkable activity against...DRV-resistant HIV-1 variants"[1]. This suggests a favorable resistance profile that warrants further investigation.

Next-generation PIs were specifically designed to combat the resistance issues that plagued earlier inhibitors. Darunavir, for instance, was developed to have a high genetic barrier to resistance and has shown efficacy against multi-drug resistant strains[2][3]. Atazanavir and tipranavir also have distinct resistance profiles, with tipranavir being a non-peptidic inhibitor that can be effective against some PI-resistant viruses[2][4].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of HIV-1 protease inhibitors.

Biochemical HIV-1 Protease Inhibition Assay (Determination of Ki)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.

  • Materials:

    • Recombinant HIV-1 protease

    • Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher)

    • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

    • Test inhibitor (e.g., IN-5) and reference inhibitors

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test and reference inhibitors in the assay buffer.

    • Add a fixed concentration of recombinant HIV-1 protease to each well of the microplate.

    • Add the diluted inhibitors to the wells and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm). The cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescent signal.

    • Calculate the initial reaction velocities from the linear phase of the progress curves.

    • Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

Cell-Based Antiviral Assay (Determination of IC50/EC50)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

  • Materials:

    • A susceptible cell line (e.g., MT-4, CEM-SS)

    • A laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) or clinical isolates

    • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics)

    • Test inhibitor (e.g., IN-5) and reference inhibitors

    • 96-well cell culture plates

    • A method to quantify viral replication (e.g., p24 antigen ELISA, luciferase reporter assay, or a cell viability assay like MTT).

  • Procedure:

    • Seed the susceptible cells into the wells of a 96-well plate.

    • Prepare serial dilutions of the test and reference inhibitors in the cell culture medium.

    • Add the diluted inhibitors to the cells.

    • Infect the cells with a pre-titered amount of HIV-1.

    • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO2 incubator.

    • After the incubation period, quantify the extent of viral replication in each well using a chosen method. For example, measure the concentration of the viral p24 capsid protein in the culture supernatant using an ELISA kit.

    • Determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

HIV-1 Protease Signaling Pathway

HIV_Protease_Pathway cluster_virus HIV-1 Virion cluster_protease Viral Maturation cluster_inhibition Inhibition Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Protease Inhibitor (e.g., IN-5) Protease Inhibitor (e.g., IN-5) Protease Inhibitor (e.g., IN-5)->HIV-1 Protease Inhibits

Caption: HIV-1 Protease in the Viral Lifecycle and the Point of Inhibition.

Experimental Workflow: Biochemical Inhibition Assay

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitor C Add Inhibitor to Wells and Incubate A->C B Add HIV-1 Protease to Microplate Wells B->C D Add Fluorogenic Substrate C->D E Monitor Fluorescence Increase Over Time D->E F Calculate Initial Reaction Velocities E->F G Determine Ki Value F->G

Caption: Workflow for Determining the Biochemical Potency (Ki) of an HIV-1 Protease Inhibitor.

Experimental Workflow: Cell-Based Antiviral Assay

Cellular_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection and Incubation cluster_quantification Quantification and Analysis A Seed Susceptible Cells in Microplate C Add Inhibitor to Cells A->C B Prepare Serial Dilutions of Inhibitor B->C D Infect Cells with HIV-1 C->D E Incubate for 4-7 Days D->E F Quantify Viral Replication (e.g., p24 ELISA) E->F G Determine IC50/EC50 Value F->G

Caption: Workflow for Determining the Cell-Based Antiviral Potency (IC50/EC50).

References

Safety Operating Guide

Essential Safety and Disposal Procedures for HIV-1 Protease-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for the research compound HIV-1 protease-IN-5, emphasizing safety and responsible laboratory practices.

Disclaimer: As no specific safety data sheet (SDS) with disposal instructions for this compound is publicly available, this guidance is based on general best practices for the disposal of novel research chemicals with unknown hazard profiles. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Understanding the Compound: this compound

This compound is a potent inhibitor of the HIV-1 protease, an enzyme critical for the lifecycle of the HIV virus. While its specific toxicological and environmental hazards have not been fully characterized in publicly available literature, it should be handled with care, assuming it may possess biological activity and potential health effects. Similar protease inhibitor cocktails are known to cause skin and eye irritation[1][2].

Core Principles of Chemical Waste Disposal

The fundamental principle of laboratory waste management is to prevent pollution and ensure the safety of all personnel.[3] This involves:

  • Segregation: Never mix incompatible waste streams.[3][4] Halogenated and non-halogenated solvents, as well as aqueous and organic wastes, should be collected in separate, clearly labeled containers.[3][5]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents, including the full chemical name and any known hazards.[4][6][7]

  • Containment: Use appropriate, sealed, and leak-proof containers for waste collection.[4]

  • Minimization: Employ practices that reduce the generation of chemical waste, such as using smaller quantities of materials in experiments.[7][8]

Disposal Procedures for this compound

Given the lack of specific hazard data for this compound, it is prudent to treat this compound and any materials contaminated with it as hazardous chemical waste.

1. Solid Waste:

  • Unused or Expired Compound: The pure, solid form of this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of it in the regular trash.

  • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that have come into direct contact with the solid compound should be placed in a sealed bag or container labeled as "Solid Hazardous Waste" with the chemical name and collected for disposal by your institution's EHS department.

2. Liquid Waste:

  • Solutions: All solutions containing this compound should be collected as liquid hazardous waste.

    • Segregate aqueous solutions from those containing organic solvents.

    • Do not dispose of solutions down the sanitary sewer unless explicitly permitted by your institution's EHS for non-hazardous materials.[9][10][11]

  • Rinsate from "Empty" Containers: The original container of this compound, even when "empty," will contain residue. It should be triple-rinsed with a suitable solvent.[12] This rinsate must be collected and disposed of as hazardous waste.[12] After triple-rinsing, the defaced container may be disposed of as regular trash, but confirm this procedure with your EHS department.[12]

Summary of Disposal Information

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound Collect as hazardous chemical waste.Do not mix with other solid wastes unless compatible.
Contaminated Solid Waste Collect in a designated hazardous waste container.Includes gloves, pipette tips, and other disposables.
Liquid Solutions Collect as liquid hazardous waste.Segregate aqueous and organic solutions.
"Empty" Original Containers Triple-rinse, collect rinsate as hazardous waste.Deface or remove the label from the rinsed container before disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

Disposal Workflow for this compound cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final_disposal Final Disposal start Generate Waste Containing This compound is_solid Is the waste solid or liquid? start->is_solid pure_compound Pure Compound or Contaminated Labware is_solid->pure_compound Solid is_aqueous Aqueous or Organic Solvent? is_solid->is_aqueous Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container pure_compound->collect_solid contact_ehs Contact EHS for Waste Pickup collect_solid->contact_ehs collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container is_aqueous->collect_aqueous Aqueous collect_organic Collect in Labeled Organic Hazardous Waste Container is_aqueous->collect_organic Organic collect_aqueous->contact_ehs collect_organic->contact_ehs

Disposal workflow for this compound.

Mandatory Safety Precautions

When handling this compound, always adhere to standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • Spill Response: In the event of a spill, follow your institution's established spill cleanup procedures for hazardous chemicals. Absorbent materials used for cleanup must also be disposed of as hazardous waste.

By adhering to these general guidelines and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling HIV-1 protease-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent small molecules like HIV-1 protease-IN-5 is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent, research-grade chemical compound.[1] While a specific Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before handling, general precautions for handling hazardous small molecule inhibitors must be followed.[2][3] The primary routes of exposure are inhalation, skin contact, and ingestion.[4][5]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the final and critical barrier to exposure after engineering and administrative controls have been implemented.[4]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free, disposable nitrile or neoprene chemotherapy-rated gloves.[3][4][6]Provides a barrier against direct skin contact. Double-gloving is recommended as it is well-documented that gloves can become contaminated.[4] The outer glove should be removed and disposed of immediately upon known or suspected contact.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashes or explosions.[7]Protects eyes and face from splashes of the compound, especially when handling solutions.
Body Protection Disposable, solid-front, back-closing gowns made of a material shown to resist permeability by hazardous drugs.[3][6]Prevents contamination of personal clothing and skin. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[3]
Respiratory Protection An N95 or higher-rated respirator may be required, particularly when handling the compound in powdered form or when aerosols may be generated.[3][5]Minimizes the risk of inhalation. The use of a respirator requires a formal respiratory protection program, including fit-testing.[7]
Foot Protection Closed-toe, closed-heel shoes. Two pairs of shoe covers should be worn when compounding hazardous drugs.[3][7]Protects against spills and contamination of personal footwear.

II. Handling and Operational Plan

A structured workflow is essential to minimize the risk of exposure and contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Gather and Don PPE prep_area->gather_ppe prep_sds Review SDS gather_ppe->prep_sds weigh_compound Weigh Compound in Ventilated Enclosure prep_sds->weigh_compound Proceed to Handling dissolve_compound Dissolve in Solvent weigh_compound->dissolve_compound conduct_experiment Conduct Experiment dissolve_compound->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate Experiment Complete dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe G cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Gowns, Vials) Solid_Container Hazardous Solid Waste Container Solid->Solid_Container Liquid Contaminated Liquids (Solutions, Solvents) Liquid_Container Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps (Needles, Syringes) Sharps_Container Sharps Container Sharps->Sharps_Container Disposal_Facility Licensed Hazardous Waste Facility Solid_Container->Disposal_Facility Liquid_Container->Disposal_Facility Sharps_Container->Disposal_Facility

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.